Tetrabutyl orthosilicate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetrabutyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O4Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMOLLPKNHFRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063601 | |
| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |
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Molecular Weight |
320.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Strem Chemicals MSDS] | |
| Record name | Tetrabutyl orthosilicate | |
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CAS No. |
4766-57-8 | |
| Record name | Tetrabutoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4766-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrabutyl silicate | |
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| Record name | Tetrabutyl orthosilicate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89762 | |
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| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |
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| Record name | Tetrabutyl orthosilicate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.005 | |
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| Record name | TETRABUTYL SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXZ9KZ2G2R | |
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Foundational & Exploratory
Tetrabutyl Orthosilicate: A Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Tetrabutyl orthosilicate (B98303) (TBOS), a tetraalkoxysilane with the chemical formula C₁₆H₃₆O₄Si, is a versatile compound utilized across various scientific and industrial fields.[1] Its significance lies primarily in its role as a precursor in the sol-gel process for synthesizing silica-based materials, such as nanoparticles and gels, and as a crosslinking agent in the production of silicone polymers.[1][2][3] This technical guide provides an in-depth overview of the core chemical properties of TBOS, detailed experimental protocols for their determination, and a visualization of its primary reaction pathway.
Core Physicochemical Properties
Tetrabutyl orthosilicate is a colorless liquid with a mild odor.[1] It is characterized by its reactivity with water and its solubility in common organic solvents. The key physical and chemical properties of TBOS are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4766-57-8 | [1][4][5][6] |
| Molecular Formula | C₁₆H₃₆O₄Si | [1][7] |
| Molecular Weight | 320.54 g/mol | [1][4][8] |
| Appearance | Colorless liquid | [1][8][9] |
| Density | 0.899 g/mL at 25 °C | [4][5][10][11] |
| Boiling Point | 275 °C | [4][5][9][10] |
| Melting Point | -80 °C | [5] |
| Refractive Index (n20/D) | 1.413 | [4][5][10] |
| Vapor Density | >1 (vs air) | [4][5] |
| Flash Point | 174 °F (78.9 °C) | [5] |
Table 2: Solubility and Reactivity Profile
| Property | Description | Source(s) |
| Water Solubility | Insoluble, reacts with water (hydrolysis) | [1][2][5] |
| Solvent Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone | [1][6][12] |
| Reactivity | Highly reactive with moisture, undergoing hydrolysis and condensation. Evolves n-butanol on contact with moisture. | [2][8] |
| Stability | Moisture sensitive; should be stored under inert gas in a cool, dark place. | [5][6] |
Table 3: Computed Molecular Properties
| Property | Value | Source(s) |
| Topological Polar Surface Area | 36.9 Ų | [1][8][13] |
| Rotatable Bond Count | 16 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Monoisotopic Mass | 320.23828616 Da | [1][8] |
Chemical Reactivity: The Sol-Gel Process
The most significant chemical property of this compound is its ability to undergo hydrolysis and condensation reactions. This process is the foundation of sol-gel technology, where molecular precursors are converted into solid materials. When TBOS reacts with water, typically in the presence of an acid or base catalyst, the butoxy groups (-OBu) are replaced with hydroxyl groups (-OH), forming silanols and releasing butanol as a byproduct. These silanol (B1196071) intermediates are highly reactive and subsequently condense with other silanols or TBOS molecules to form stable siloxane (Si-O-Si) bridges. This polymerization process leads to the formation of a three-dimensional silica (B1680970) network, evolving from a colloidal suspension (sol) into a solid matrix (gel).[14][15][16]
The overall reaction can be summarized as: Si(OC₄H₉)₄ + 2H₂O → SiO₂ + 4C₄H₉OH
This reactivity makes TBOS invaluable in applications requiring the formation of silica films and materials, such as in coatings, adhesives, and as a crosslinking agent to improve the mechanical and thermal properties of polymers.[1][2][3]
Caption: Hydrolysis and condensation pathway of this compound in the sol-gel process.
Experimental Protocols
The determination of the physicochemical properties of this compound relies on standardized methodologies. Below are detailed protocols for key experiments based on internationally recognized guidelines.
Determination of Boiling Point
This protocol is based on the principles outlined in OECD Guideline 103 and ASTM D1120.[8][11][13][17][18] It determines the temperature at which the vapor pressure of the liquid equals atmospheric pressure.
-
Apparatus:
-
Heating device (e.g., oil bath or heating mantle).
-
Boiling flask (round-bottom flask).
-
Thermometer with appropriate range and precision.
-
Condenser.
-
Boiling chips or a magnetic stirrer.
-
Apparatus for measuring barometric pressure.
-
-
Methodology:
-
Place a measured volume of this compound into the boiling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assemble the apparatus, ensuring the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor, not the liquid, is measured.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises up the flask.
-
The boiling point is the temperature that remains constant while the liquid and vapor are in equilibrium. Record this temperature when the condensation ring is stable.[19]
-
Record the ambient barometric pressure.
-
Correct the observed boiling point to standard pressure (101.325 kPa) if necessary, using appropriate correction factors.
-
Determination of Density
This protocol is based on the principles of ASTM D4052 and OECD Guideline 109, which utilize an oscillating U-tube density meter for a precise measurement.[1][2][6][10][20][21][22][23]
-
Apparatus:
-
Digital density meter with an oscillating U-tube.
-
Thermostatically controlled bath or Peltier system to maintain a constant temperature (e.g., 25 °C).
-
Syringes for sample injection.
-
High-purity cleaning solvents (e.g., ethanol, acetone) and dry air for cleaning the U-tube.
-
-
Methodology:
-
Calibrate the instrument according to the manufacturer's instructions using two reference standards of known density (e.g., dry air and ultrapure water).
-
Set the measurement temperature to the desired value (e.g., 25 °C) and allow the instrument to stabilize.
-
Clean the U-tube with an appropriate solvent and dry it completely with a stream of dry air.
-
Inject the this compound sample into the U-tube, ensuring no air bubbles are present in the measurement cell.[2] The presence of bubbles will significantly affect the accuracy.
-
Allow the sample to reach thermal equilibrium within the cell.
-
The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid.
-
The instrument automatically calculates and displays the density. Record the value.
-
Clean the U-tube thoroughly after the measurement.
-
Determination of Refractive Index
This protocol follows the principles of ASTM D1218, suitable for measuring the refractive index of transparent liquids.[3][4][5][9][24]
-
Apparatus:
-
A high-precision refractometer (e.g., an Abbé refractometer).
-
A constant temperature circulating water bath to control the prism temperature (e.g., 20 °C).
-
A monochromatic light source (typically a sodium D-line at 589 nm).
-
Liquid reference standards for calibration.
-
Soft lens tissue and appropriate cleaning solvents.
-
-
Methodology:
-
Turn on the refractometer and the light source. Set the circulating water bath to the desired temperature (20 °C for n20/D) and allow the refractometer prisms to equilibrate.
-
Calibrate the instrument using a liquid standard with a known refractive index.
-
Open the prisms of the refractometer and clean them carefully with a suitable solvent and soft lens tissue.
-
Apply a few drops of this compound to the surface of the measuring prism.
-
Close the prisms gently and ensure the liquid sample spreads evenly to form a thin film.
-
Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
If necessary, adjust the dispersion compensator to eliminate any color fringe at the boundary.
-
Read the refractive index value from the instrument's scale or digital display. Record the value along with the measurement temperature.
-
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. matestlabs.com [matestlabs.com]
- 4. scribd.com [scribd.com]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D4052 - eralytics [eralytics.com]
- 7. scbt.com [scbt.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. oecd.org [oecd.org]
- 14. Aerogel.org » Production of Silica Gels: Alkoxide Method [aerogel.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Sol–gel process - Wikipedia [en.wikipedia.org]
- 17. laboratuar.com [laboratuar.com]
- 18. lcslaboratory.com [lcslaboratory.com]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. store.astm.org [store.astm.org]
- 21. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. atslab.com [atslab.com]
An In-depth Technical Guide to the Physical Properties of Tetrabutyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of tetrabutyl orthosilicate (B98303) (TBOS). The information is curated for researchers, scientists, and professionals in drug development who utilize organosilicon compounds in their work. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visual workflow to guide experimental design.
Tetrabutyl orthosilicate, a colorless liquid, is a versatile compound in materials science and organic synthesis. Its utility as a precursor for silica-based materials and as a crosslinking agent necessitates a thorough understanding of its physical characteristics.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development applications.
| Property | Value | Units | Conditions |
| Molecular Formula | C₁₆H₃₆O₄Si | - | - |
| Molecular Weight | 320.54 | g/mol | - |
| Density | 0.899 | g/mL | at 25 °C |
| Boiling Point | 275 | °C | - |
| Melting Point | -80 | °C | - |
| Refractive Index | 1.413 | - | at 20 °C |
| Vapor Pressure | >1 | (vs air) | - |
| Solubility | Reacts with water; Soluble in organic solvents (e.g., ethanol, acetone) | - | - |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols for Property Determination
Accurate determination of the physical properties of this compound requires methodologies that account for its chemical nature, particularly its moisture sensitivity.[2] The following protocols are standard methods adapted for the specific handling requirements of this compound.
Determination of Density
The density of a liquid is its mass per unit volume. For a moisture-sensitive compound like this compound, it is crucial to minimize exposure to atmospheric moisture during measurement.
Methodology: Pycnometer Method
A pycnometer, a flask of a known volume, is used to accurately measure the density of a liquid.
-
Apparatus:
-
Pycnometer (e.g., 25 mL or 50 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Dry nitrogen or argon gas source
-
Syringe and needle
-
Dessicator
-
-
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely in an oven. Allow it to cool to room temperature in a desiccator.
-
Mass of Empty Pycnometer: Weigh the dry, empty pycnometer on the analytical balance and record the mass (m₁).
-
Filling the Pycnometer: Under a gentle stream of dry nitrogen or argon, carefully fill the pycnometer with this compound using a syringe to avoid introducing atmospheric moisture. Ensure the liquid fills the capillary of the stopper.
-
Equilibration: Place the filled pycnometer in a constant temperature water bath set to 25 °C. Allow it to equilibrate for at least 30 minutes.
-
Volume Adjustment: After equilibration, the liquid level in the capillary may have changed due to thermal expansion or contraction. Carefully add or remove a small amount of the liquid with a syringe to ensure the meniscus is at the calibration mark.
-
Mass of Filled Pycnometer: Remove the pycnometer from the water bath, carefully wipe the exterior dry, and weigh it on the analytical balance. Record the mass (m₂).
-
Calibration with Water: To determine the exact volume of the pycnometer, repeat the procedure using deionized water of a known density at 25 °C. Record the mass of the pycnometer filled with water (m₃).
-
Calculation:
-
Volume of the pycnometer (V) = (m₃ - m₁) / ρ_water
-
Density of this compound (ρ_TBOS) = (m₂ - m₁) / V
-
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Simple Distillation
This method is suitable for determining the boiling point of a sufficient quantity of the liquid.
-
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
-
Dry nitrogen or argon gas inlet
-
-
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
Sample Preparation: Place a suitable volume of this compound and a few boiling chips into the distillation flask.
-
Inert Atmosphere: Introduce a slow stream of dry nitrogen or argon into the apparatus to maintain an inert atmosphere.
-
Heating: Gently heat the distillation flask using the heating mantle.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure during the experiment. If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.
Methodology: Abbe Refractometer
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
-
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Lint-free tissue
-
Acetone (B3395972) or other suitable solvent
-
-
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Temperature Control: Set the constant temperature water bath to 20 °C and allow the refractometer prisms to equilibrate.
-
Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the lower prism using a clean, dry dropper.
-
Measurement: Close the prisms. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Immediately after the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with a suitable solvent like acetone to prevent any residue from affecting subsequent measurements.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical sequence of steps for the experimental determination of the physical properties of this compound.
Caption: Logical workflow for determining the physical properties of this compound.
References
- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vernier.com [vernier.com]
An In-depth Technical Guide to the Synthesis of Tetrabutyl Orthosilicate from Silicon Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetrabutyl orthosilicate (B98303) (TBOS) from silicon tetrachloride (SiCl₄) and n-butanol. The primary method detailed is alcoholysis, a well-established industrial process.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
Tetrabutyl orthosilicate, also known as tetrabutoxysilane, is an important organosilicon compound with a wide range of applications. It serves as a key precursor in the synthesis of silica-based materials, a crosslinking agent in the production of silicone polymers, and a catalyst in various organic reactions.[3][4] The synthesis from silicon tetrachloride is a common and effective method for producing high-purity TBOS.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from silicon tetrachloride is an alcoholysis reaction.[1][2] The fundamental mechanism involves the nucleophilic attack of the hydroxyl group of n-butanol on the electrophilic silicon atom of silicon tetrachloride. This results in the stepwise displacement of the four chloride atoms, with the formation of hydrogen chloride (HCl) as a byproduct.[4]
The overall balanced chemical equation for the reaction is:
SiCl₄ + 4 CH₃(CH₂)₃OH → Si[O(CH₂)₃CH₃]₄ + 4 HCl
The stoichiometry of the reaction dictates a 1:4 molar ratio of silicon tetrachloride to n-butanol. However, in practice, a slight excess of n-butanol is often used to ensure the complete conversion of silicon tetrachloride.
Experimental Protocols
This section details the laboratory-scale synthesis of this compound from silicon tetrachloride and n-butanol.
Materials and Equipment
-
Reactants:
-
Silicon tetrachloride (SiCl₄), ≥99% purity
-
n-Butanol (CH₃(CH₂)₃OH), anhydrous, ≥99% purity
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Gas trap (for HCl)
-
Distillation apparatus (for purification)
-
Vacuum source for reduced pressure distillation
-
Synthesis Procedure
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer. The outlet of the reflux condenser is connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved hydrogen chloride gas.
-
Charging the Reactor: The reaction flask is charged with anhydrous n-butanol. A slight excess of n-butanol (e.g., a molar ratio of 1:4.2 of SiCl₄ to n-butanol) is recommended.
-
Addition of Silicon Tetrachloride: Silicon tetrachloride is added dropwise to the stirred n-butanol at a controlled rate using the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 20-30°C by external cooling (e.g., an ice bath) during the addition.
-
Reaction Completion: After the addition of silicon tetrachloride is complete, the reaction mixture is gradually heated to reflux (approximately 90-100°C) and maintained at this temperature for 2-3 hours to ensure the reaction goes to completion.
-
Removal of Hydrogen Chloride: During the reaction, hydrogen chloride gas is evolved and neutralized in the gas trap. To further remove dissolved HCl, a stream of dry nitrogen or argon can be bubbled through the reaction mixture after the reflux period, while maintaining a slightly elevated temperature.
Purification
The crude this compound is purified by fractional distillation.[5]
-
Atmospheric Distillation: The reaction mixture is first distilled at atmospheric pressure to remove any unreacted n-butanol and other low-boiling impurities.
-
Vacuum Distillation: The remaining crude product is then subjected to fractional distillation under reduced pressure. This is crucial as this compound has a high boiling point. The fraction collected at the appropriate boiling point and pressure will be the purified this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Silicon Tetrachloride (SiCl₄) | 1 mole | Stoichiometric |
| n-Butanol (CH₃(CH₂)₃OH) | 4.2 moles | Recommended Excess |
| Reaction Conditions | ||
| Initial Temperature (SiCl₄ addition) | 20-30 °C | General Practice |
| Reflux Temperature | 90-100 °C | General Practice |
| Reaction Time (at reflux) | 2-3 hours | General Practice |
| Product Information | ||
| Product Name | This compound | [3] |
| Chemical Formula | C₁₆H₃₆O₄Si | [3] |
| Molecular Weight | 320.54 g/mol | |
| Boiling Point | 275 °C (lit.) | |
| Density | 0.899 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.413 (lit.) | |
| Yield | ||
| Theoretical Yield | 320.54 g (from 1 mole SiCl₄) | Calculated |
| Expected Practical Yield | >90% | Based on similar syntheses |
| Purification | ||
| Unreacted n-Butanol Removal | Atmospheric Distillation | [5] |
| Product Purification | Fractional Vacuum Distillation | [5] |
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis process.
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of TBOS.
References
In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrabutyl Orthosilicate (TBOS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of tetrabutyl orthosilicate (B98303) (TBOS). It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the sol-gel process involving this specific alkoxide. The following sections delve into the reaction kinetics, influencing factors, and experimental protocols for characterizing the transformation of TBOS from a monomeric precursor to a silica (B1680970) network.
Core Concepts: Hydrolysis and Condensation of Tetrabutyl Orthosilicate
The sol-gel process, a versatile method for synthesizing inorganic networks, commences with the hydrolysis of an alkoxide precursor, in this case, this compound (Si(OC₄H₉)₄). This initial reaction involves the nucleophilic attack of water on the silicon atom, leading to the step-wise replacement of butoxy groups (-OC₄H₉) with hydroxyl groups (-OH). This process forms silanol (B1196071) intermediates and releases butanol as a byproduct.
Following hydrolysis, the newly formed silanol groups participate in condensation reactions. These reactions involve the formation of siloxane bridges (Si-O-Si) and result in the liberation of either water (water condensation) or butanol (alcohol condensation). The progressive formation of these siloxane bonds is the fundamental process that drives the transition from a solution of monomers and small oligomers (sol) to a continuous solid network (gel).
The overall reaction can be simplified as:
n Si(OC₄H₉)₄ + 2n H₂O → n SiO₂ + 4n C₄H₉OH
It is crucial to understand that the kinetics of these reactions are intricately linked and are highly sensitive to a variety of experimental parameters.
Reaction Mechanism and Kinetics
The hydrolysis and condensation of TBOS, like other tetraalkoxysilanes, proceed through a series of interconnected steps. The reaction mechanism is significantly influenced by the prevailing pH of the reaction medium.
Acid-Catalyzed Mechanism:
Under acidic conditions, a butoxy group is rapidly protonated, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom. The hydrolysis rate is generally fast in acidic environments. However, the subsequent condensation reaction is the rate-limiting step. This leads to the formation of linear or randomly branched polymer chains that are less cross-linked.
Base-Catalyzed Mechanism:
In a basic medium, the hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, facilitating the displacement of a butoxy group. Under these conditions, the hydrolysis rate of alkoxysilanes generally decreases with an increase in the length of the alkyl group due to steric hindrance. Consequently, the hydrolysis of TBOS is slower than that of smaller alkoxysilanes like tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS). In contrast to the acid-catalyzed process, condensation is typically faster than hydrolysis in basic conditions. This kinetic profile favors the formation of more compact, highly branched, and particulate silica structures.
Factors Influencing Reaction Rates:
Several factors critically influence the kinetics of TBOS hydrolysis and condensation:
-
pH: As described above, the pH dictates the catalytic pathway and significantly impacts the relative rates of hydrolysis and condensation.
-
Catalyst: The type and concentration of the acid or base catalyst directly affect the reaction rates. Common catalysts include hydrochloric acid (HCl) and ammonia (B1221849) (NH₃).
-
Water-to-Alkoxide Ratio (r): The molar ratio of water to TBOS is a key parameter. A higher 'r' value generally leads to a more complete hydrolysis.
-
Solvent: The choice of solvent can influence the miscibility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics. Alcohols are common co-solvents in sol-gel processes.
-
Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates by providing the necessary activation energy.
Quantitative Data on Reaction Kinetics
While extensive quantitative data for the hydrolysis and condensation of TEOS is available, specific kinetic parameters for TBOS are less commonly reported in the literature. The general trend observed for tetraalkoxysilanes is that the rate of hydrolysis decreases as the steric bulk of the alkoxy group increases. This implies that the hydrolysis rate constants for TBOS are lower than those for TEOS, tetrapropyl orthosilicate (TPOS), and TMOS under similar conditions.
For comparative purposes, the following table summarizes the general trends and provides illustrative data for TEOS, which can be used to infer the relative reactivity of TBOS.
| Parameter | Condition | Value (for TEOS) | Trend for TBOS |
| Hydrolysis Rate Constant (k) | Acidic (pH < 4) | Increases with decreasing pH | Slower than TEOS |
| Basic (pH > 10) | Increases with increasing pH | Slower than TEOS | |
| Condensation Rate Constant (k) | Acidic (pH < 4) | Slower than hydrolysis | Slower than TEOS |
| Basic (pH > 10) | Faster than hydrolysis | Slower than TEOS | |
| Activation Energy (Ea) for Hydrolysis | Acidic | ~11-16 kcal/mol | Expected to be slightly higher |
| Basic | ~6 kcal/mol | Expected to be slightly higher |
Note: The values for TEOS are provided as a reference to illustrate the expected trends for TBOS. Actual values for TBOS will vary depending on the specific experimental conditions.
Experimental Protocols
To investigate the hydrolysis and condensation of TBOS, a combination of spectroscopic and light scattering techniques is typically employed. The following are detailed methodologies for key experiments.
Monitoring Hydrolysis and Condensation using ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the different silicon species (monomers, dimers, trimers, etc.) and their evolution over time during the sol-gel process.
Methodology:
-
Sample Preparation:
-
In a clean, dry NMR tube, combine TBOS, a suitable solvent (e.g., deuterated butanol or a mixture of butanol and a deuterated solvent), and deionized water in the desired molar ratios.
-
Initiate the reaction by adding the catalyst (e.g., a specific concentration of HCl or NH₃ solution).
-
Immediately place the NMR tube in the spectrometer.
-
-
NMR Data Acquisition:
-
Acquire ²⁹Si NMR spectra at regular time intervals.
-
Use a spectrometer with a high magnetic field strength for better resolution.
-
Employ inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Set the relaxation delay to at least five times the longest T₁ of the silicon species to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Identify the chemical shifts corresponding to different silicon species (Q⁰ for unhydrolyzed monomer, Q¹ for a monomer with one siloxane bond, etc.).
-
Integrate the peaks corresponding to each species at each time point.
-
Plot the concentration of each species as a function of time to determine the reaction kinetics.
-
In-situ Monitoring of Condensation using Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To monitor the formation of siloxane bonds and the consumption of silanol groups in real-time.
Methodology:
-
Instrumentation:
-
Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ measurements.
-
-
Reaction Setup:
-
Prepare the reaction mixture (TBOS, solvent, water, catalyst) in a vessel that allows for the immersion of the ATR probe.
-
Ensure constant stirring and temperature control throughout the experiment.
-
-
Data Collection:
-
Record a background spectrum of the solvent and catalyst before adding the TBOS.
-
Initiate the reaction by adding TBOS to the mixture.
-
Collect FT-IR spectra at regular time intervals.
-
-
Spectral Analysis:
-
Monitor the decrease in the intensity of the Si-OH stretching band (around 950 cm⁻¹).
-
Observe the increase in the intensity of the Si-O-Si asymmetric stretching band (around 1070-1100 cm⁻¹).
-
Track the changes in the bands corresponding to the C-H bonds of the butoxy groups.
-
Plot the absorbance of key peaks as a function of time to follow the reaction progress.
-
Particle Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the size of the silica particles formed during the base-catalyzed sol-gel process.
Methodology:
-
Sample Preparation:
-
Prepare the TBOS sol-gel solution under the desired conditions (typically base-catalyzed for particle formation).
-
At various time points, extract a small aliquot of the reacting solution.
-
Dilute the aliquot with a suitable solvent (e.g., ethanol) to a concentration appropriate for DLS measurements, ensuring that the dilution does not significantly alter the particle size.
-
-
DLS Measurement:
-
Place the diluted sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Interpretation:
-
Analyze the correlation function to obtain the particle size distribution.
-
Report the average hydrodynamic diameter and the polydispersity index (PDI).
-
Plot the evolution of particle size over time to understand the growth kinetics.
-
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: General reaction scheme for the hydrolysis and condensation of this compound.
Caption: Workflow for the experimental investigation of TBOS hydrolysis and condensation.
Caption: Contrasting mechanisms of acid- and base-catalyzed hydrolysis of TBOS.
Conclusion
The hydrolysis and condensation of this compound are complex, interconnected processes that are fundamental to the formation of silica-based materials via the sol-gel method. The kinetics and the final structure of the resulting silica network are highly dependent on a range of experimental parameters, most notably the pH. While the steric hindrance of the butoxy groups in TBOS leads to slower hydrolysis rates compared to smaller alkoxysilanes, the fundamental principles of acid and base catalysis remain the same. A thorough understanding of these mechanisms, supported by rigorous experimental characterization using techniques such as NMR, FT-IR, and DLS, is essential for the rational design and synthesis of silica materials with tailored properties for advanced applications in drug development and other scientific fields.
An In-depth Technical Guide to the Solubility of Tetrabutyl Orthosilicate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrabutyl Orthosilicate (B98303)
Tetrabutyl orthosilicate (CAS No. 4766-57-8), also known as tetrabutoxysilane, is a colorless liquid with the chemical formula Si(OC₄H₉)₄. It is a member of the tetraalkyl orthosilicate family and serves as a precursor for silica (B1680970) and other silicon-containing materials. Its applications are widespread, ranging from sol-gel processes and crosslinking agents in polymers to a source of silica in organic synthesis. Understanding its solubility is paramount for designing and controlling these processes.
Qualitative Solubility of this compound
This compound is generally characterized as being soluble in a range of common organic solvents. This solubility is attributed to its molecular structure, which consists of a central silicate (B1173343) core surrounded by four butyl groups, lending it a significant nonpolar character. It is important to note that TBOS reacts with water, leading to hydrolysis and the formation of silanols and eventually silica networks. Therefore, its interaction with water is described as reactive rather than a simple dissolution.
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available chemical information. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Soluble/Miscible |
| Methanol | Soluble/Miscible | |
| Isopropanol | Soluble/Miscible | |
| Ketones | Acetone | Soluble/Miscible |
| Aromatics | Toluene | Soluble/Miscible |
| Ethers | Tetrahydrofuran (THF) | Soluble/Miscible |
| Esters | Ethyl Acetate | Soluble/Miscible |
| Hydrocarbons | Hexane | Soluble/Miscible |
| Aqueous | Water | Reacts |
Experimental Protocol for Determining Miscibility
The following protocol is a general method for determining the miscibility of this compound with an organic solvent. This procedure is adapted from the principles outlined in ASTM D1722 for water miscibility and is suitable for a qualitative assessment in a laboratory setting.[1][2][3][4][5][6][7][8]
3.1. Objective: To determine if this compound is miscible with a given organic solvent at various proportions at room temperature.
3.2. Materials:
-
This compound (anhydrous)
-
Organic solvent to be tested (anhydrous)
-
Dry, clean glass test tubes or vials with stoppers
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
3.3. Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the this compound. Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Initial Miscibility Test (1:1 ratio):
-
Pipette 5 mL of the organic solvent into a test tube.
-
Add 5 mL of this compound to the same test tube.
-
Stopper the test tube and invert it several times or briefly vortex to mix the liquids.
-
Visually inspect the mixture against a well-lit background.
-
Observation:
-
If the mixture is clear and forms a single phase, the liquids are considered miscible at this ratio.
-
If the mixture is cloudy, hazy, or separates into two distinct layers, the liquids are immiscible.
-
-
-
Miscibility at Different Proportions:
-
To further confirm miscibility, prepare mixtures in different ratios (e.g., 1:9 and 9:1 of this compound to solvent).
-
Repeat the mixing and observation steps for each ratio.
-
Observation: True miscibility will result in a clear, single-phase solution at all proportions.
-
3.4. Interpretation of Results:
-
Miscible: A clear, homogeneous solution is formed at all tested proportions.
-
Immiscible: The formation of a cloudy mixture, turbidity, or distinct layers indicates immiscibility.
Visualizations
The following diagrams illustrate the experimental workflow for determining miscibility and the key factors that influence the solubility of a compound like this compound.
References
Tetrabutyl orthosilicate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Core Chemical Properties
Tetrabutyl orthosilicate (B98303), also known as tetrabutoxysilane, is an important organosilicon compound with a range of applications in organic synthesis and materials science.[1][2] This guide provides core information regarding its molecular formula and weight.
The fundamental molecular properties of tetrabutyl orthosilicate are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for characterization in materials science applications.
| Property | Value |
| Molecular Formula | C₁₆H₃₆O₄Si |
| Molecular Weight | 320.54 g/mol |
| Synonyms | Tetrabutyl silicate, Tetrabutoxysilane |
| CAS Number | 4766-57-8 |
Molecular Structure and Identification
The chemical structure of this compound consists of a central silicon atom bonded to four butoxy groups. This structure is key to its role as a precursor in the formation of silica-based materials and as a crosslinking agent.
The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry. The diagram below illustrates this logical connection for this compound.
References
An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid (CAS No. 158063-66-2)
For Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: The CAS number 4766-57-8 is incorrectly associated with 4-(Trifluoromethyl)nicotinic acid in some contexts. The correct CAS Registry Number for 4-(Trifluoromethyl)nicotinic acid is 158063-66-2 . The CAS number 4766-57-8 corresponds to Tetrabutyl orthosilicate. This guide will focus exclusively on 4-(Trifluoromethyl)nicotinic acid.
Executive Summary
4-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative that has emerged as a critical building block in medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Trifluoromethyl)nicotinic acid, with a particular focus on its role in the development of inhibitors for Hepatitis C Virus (HCV) NS5B polymerase and Calcium Release-Activated Calcium (CRAC) channels. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research and development.
Chemical Information
Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 158063-66-2 | [1][2] |
| Molecular Formula | C₇H₄F₃NO₂ | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 146-148 °C | |
| Boiling Point | 290.4±40.0 °C (Predicted) | |
| Density | 1.484±0.06 g/cm³ (Predicted) | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| pKa | 2.50±0.36 (Predicted) |
Synonyms
-
4-(Trifluoromethyl)pyridine-3-carboxylic acid
-
TFNA
Synthesis
4-(Trifluoromethyl)nicotinic acid can be synthesized through various routes. Below are two common experimental protocols.
Synthesis from 3-Cyanopyridine (B1664610)
This method involves the trifluoromethylation of 3-cyanopyridine followed by hydrolysis.
Experimental Protocol:
-
Step 1: Preparation of 4-Trifluoromethyl-3-cyanopyridine
-
To a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0mol), tetramethylethylenediamine (174g, 1.5mol), and 600ml of tetrahydrofuran.
-
Cool the mixture to -40°C.
-
While maintaining the temperature at -40°C, add 2M butyllithium (B86547) (600ml, 1.2mol) and allow the reaction to proceed for 1.5 hours.
-
Introduce the resulting solution into bromotrifluoromethane (B1217167) for the trifluoromethylation reaction.
-
Gradually raise the temperature to 0-10°C to complete the reaction, yielding 4-trifluoromethyl-3-cyanopyridine.[3]
-
-
Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic acid
-
Hydrolyze the 4-trifluoromethyl-3-cyanopyridine with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide at a temperature of 60-100°C.
-
After the reaction is complete, adjust the pH to be acidic using a suitable acid, which will precipitate the product.
-
Filter and dry the precipitate to obtain 4-(trifluoromethyl)nicotinic acid.[3]
-
Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
This protocol involves the catalytic hydrogenation of a dichlorinated precursor.
Experimental Protocol:
-
To a 100mL three-necked flask, add 5g (0.0192mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C (with a water content of 63.45%), 5.25g (0.0389mol) of CH₃COONa·3H₂O, and 20mL of ethanol.
-
Stir the mixture to dissolve the solids.
-
Purge the flask with nitrogen three times to remove air, followed by two purges with hydrogen.
-
Stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until hydrogen uptake ceases.
-
Recover the catalyst by suction filtration. The resulting solution contains the hydrogenated product which can be further purified to yield 4-(trifluoromethyl)nicotinic acid.[4]
Applications in Drug Development
4-(Trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown significant potential as inhibitors of critical biological targets.[4][5]
Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[6] Inhibitors of NS5B are a major focus of anti-HCV drug development. Pyridine (B92270) carboxamides derived from 4-(trifluoromethyl)nicotinic acid have been identified as potent palm site binders of HCV NS5B polymerase.
The NS5B polymerase catalyzes the synthesis of a negative-strand RNA intermediate from the positive-strand viral RNA genome. This negative-strand then serves as a template for the synthesis of new positive-strand genomes. Non-nucleoside inhibitors (NNIs), such as those derived from 4-(trifluoromethyl)nicotinic acid, bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. The palm site is a key allosteric site, and binding of inhibitors here can block the initiation of RNA synthesis.
This protocol measures the incorporation of a radiolabeled nucleotide into an RNA product.[7]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol.
-
Serially dilute the test inhibitor compound in 100% DMSO. Further dilute the compound into the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, a heterologous RNA template, and the inhibitor at various concentrations.
-
Add the HCV NS5B polymerase enzyme to initiate the reaction.
-
Add a mixture of NTPs, including ³³P-CTP, to start the RNA synthesis.
-
Incubate the reaction at the optimal temperature for a defined period.
-
-
Data Analysis:
-
Stop the reaction and capture the synthesized radiolabeled RNA on a filter plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.
-
Inhibition of Calcium Release-Activated Calcium (CRAC) Channels
CRAC channels are key mediators of store-operated calcium entry (SOCE) in various cell types, particularly immune cells. Dysregulation of CRAC channel activity is implicated in inflammatory and autoimmune diseases. Pyrazolylcarboxanilides, synthesized from precursors related to 4-(trifluoromethyl)nicotinic acid, have been identified as potent CRAC channel inhibitors.
Activation of cell surface receptors leads to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of calcium from the endoplasmic reticulum (ER). The depletion of ER calcium is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to activate the Orai1 channel, the pore-forming subunit of the CRAC channel. The resulting influx of extracellular calcium activates the phosphatase calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Activated NFAT translocates to the nucleus and, in conjunction with other transcription factors like AP-1 (activated by parallel pathways), induces the expression of genes involved in the immune response, such as cytokines.
This protocol measures changes in intracellular free calcium concentration to assess CRAC channel activity.[8]
-
Cell Preparation:
-
Seed BV2 microglial cells on poly-d-lysine-coated dishes.
-
Incubate the cells for 1 hour with the vehicle, a stimulating agent (e.g., LPS), or the agent in combination with the CRAC channel inhibitor.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
-
Dye Loading:
-
Incubate the cells in a loading buffer containing a physiological buffer, 250 mM probenecid, Power Load Component, and 2.5 µM Rhod-3-AM for 35 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Record baseline fluorescence.
-
Induce ER calcium store depletion using a SERCA pump inhibitor like thapsigargin (B1683126) in a calcium-free medium.
-
Re-introduce calcium to the extracellular medium and record the subsequent increase in fluorescence, which represents SOCE.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Compare the magnitude of SOCE in the presence and absence of the inhibitor to determine its effect on CRAC channel activity.
-
This assay quantifies the activation of the NFAT transcription factor.[1][9]
-
Cell Line:
-
Use a reporter cell line, such as Jurkat-Lucia™ NFAT cells, which are stably transfected with a plasmid containing a luciferase gene under the control of an NFAT-responsive promoter.
-
-
Assay Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the CRAC channel inhibitor for 1-2 hours.
-
Stimulate the cells with an NFAT pathway activator (e.g., PMA and Ionomycin).
-
Incubate for a sufficient time (e.g., 6 hours) to allow for luciferase expression.
-
-
Luminescence Measurement:
-
Add a luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control and calculate the percent inhibition of NFAT activation at each inhibitor concentration to determine the IC₅₀ value.
-
General Experimental Workflow for Inhibitor Synthesis and Validation
The development of novel inhibitors from 4-(trifluoromethyl)nicotinic acid typically follows a structured workflow.
Conclusion
4-(Trifluoromethyl)nicotinic acid is a versatile and valuable building block for the synthesis of bioactive molecules. Its utility in the development of inhibitors for HCV NS5B polymerase and CRAC channels highlights its importance in modern drug discovery. The detailed chemical information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working in this field, enabling further exploration of the therapeutic potential of derivatives of this compound.
References
- 1. Jurkat NFAT Activation Reporter Assay [bio-protocol.org]
- 2. promega.de [promega.de]
- 3. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 7. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglial Calcium Release-Activated Calcium Channel Inhibition Improves Outcome from Experimental Traumatic Brain Injury and Microglia-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Tetrabutyl orthosilicate refractive index and density
An In-depth Technical Guide to the Physical Properties of Tetrabutyl Orthosilicate (B98303)
For professionals in research, science, and drug development, a precise understanding of the physical and chemical properties of reagents is paramount. Tetrabutyl orthosilicate (TBOS), a versatile silicon compound, serves as a crucial precursor and crosslinking agent in various applications, including the synthesis of silica-based materials and drug delivery systems.[1][2] This guide provides a detailed overview of two of its key physical properties: refractive index and density.
Quantitative Data Summary
The physical properties of this compound are well-documented in chemical literature. The following table summarizes the key quantitative data for its refractive index and density.
| Property | Value | Conditions |
| Refractive Index (n/D) | 1.413 | 20°C |
| Density | 0.899 g/mL | 25°C |
(Data sourced from multiple chemical suppliers and databases)[3][4][5]
Experimental Protocols
Accurate measurement of refractive index and density is fundamental to verifying the purity and concentration of liquid samples.[6][7] The following sections detail the standard experimental methodologies for determining these properties for a liquid such as this compound.
Measurement of Refractive Index
The refractive index of a liquid is typically determined using a refractometer.[8] Modern digital refractometers, often utilizing the principle of total internal reflection, offer high accuracy and require only a small sample volume.[6]
Principle: Based on Snell's Law, a refractometer measures the extent to which light is bent, or refracted, when it passes from one medium (the instrument's prism) into another (the liquid sample).[6][8] This measurement is dependent on the temperature of the sample and the wavelength of the light used.[7] The standard is typically the sodium D-line (589.29 nm) at a controlled temperature of 20°C.[7]
Apparatus:
-
Digital Refractometer (e.g., Abbe refractometer or a more modern digital variant)
-
Temperature control unit (Peltier or water bath)
-
Pipette
-
Sample of this compound
-
Cleaning solvents (e.g., isopropanol, acetone)
-
Lint-free wipes
Procedure:
-
Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water. Ensure the instrument is set to the desired temperature (20°C).
-
Sample Application: Using a clean pipette, place a few drops of this compound onto the prism of the refractometer, ensuring the surface is completely covered.[7]
-
Measurement: Close the cover of the sample well. The instrument will automatically allow the sample to thermally equilibrate to the set temperature before performing the measurement.[7]
-
Reading: The refractive index value is displayed on the digital screen. Record the reading.
-
Cleaning: Thoroughly clean the prism and cover with an appropriate solvent and lint-free wipes to prevent contamination of future measurements.
Caption: Workflow for Refractive Index Measurement.
Measurement of Density
Several methods are available for determining the density of a liquid, including the use of pycnometers, hydrometers, and digital density meters.[9][10][11] The vibrating tube densitometer is a highly accurate modern method.
Principle: A digital density meter based on the vibrating tube principle measures the oscillation frequency of a U-shaped tube containing the sample. The frequency of this vibration is directly related to the density of the liquid within it; a higher density liquid results in a lower oscillation frequency. The instrument internally converts this frequency into a density value.[9] Temperature control is critical, as the volume, and therefore density, of a liquid changes with temperature.[12]
Apparatus:
-
Digital Density Meter (Vibrating Tube)
-
Integrated temperature control
-
Syringe for sample injection
-
Sample of this compound
-
Cleaning solvents (e.g., isopropanol, acetone)
-
Dry air or nitrogen source
Procedure:
-
Calibration: Perform a two-point calibration using two standards of known density, typically dry air and distilled water. Ensure the instrument is set to the desired temperature (25°C).
-
Sample Injection: Using a syringe, carefully inject the this compound sample into the measurement cell, ensuring no air bubbles are present.
-
Measurement: The instrument will bring the sample to the target temperature and measure the oscillation frequency of the tube.
-
Reading: The density is calculated and displayed by the instrument. Record the value.
-
Cleaning: Flush the measurement cell with appropriate cleaning solvents and dry it completely with a stream of air or nitrogen before the next measurement.
Caption: Workflow for Density Measurement via Vibrating Tube.
Applications in Drug Development
This compound and related alkoxysilanes are valuable in the pharmaceutical industry, primarily due to their role in forming silica-based materials through sol-gel processes.[1][13] These materials have found applications in novel drug delivery systems.
Key Roles:
-
Precursor for Silica (B1680970) Nanoparticles: TBOS can be hydrolyzed and condensed to form silica (silicon dioxide) nanoparticles.[1][2] These nanoparticles can be engineered to encapsulate active pharmaceutical ingredients (APIs).[1]
-
Formation of Hydrogels: Orthosilicates like tetraethyl orthosilicate (a close analog of TBOS) are used to create hydrogels.[14] These biocompatible, porous networks can be loaded with drugs for controlled or sustained release.[14][15]
-
Crosslinking Agent: It can act as a crosslinking agent in the formation of silicone-based materials, which may be used in various biomedical devices and formulations.[2][13]
The ability to control the formation of silica networks makes TBOS a compound of interest in the development of advanced drug formulations and delivery vehicles.[1]
Caption: Role of TBOS in Drug Delivery Systems.
References
- 1. businessresearchinsights.com [businessresearchinsights.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound [chembk.com]
- 4. 正硅酸丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. rudolphresearch.com [rudolphresearch.com]
- 9. calnesis.com [calnesis.com]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. truedyne.com [truedyne.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetraethyl Orthosilicate Suppliers in India - Actylis Lab [actylislab.com]
An In-depth Technical Guide to the Vapor Pressure of Tetrabutyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure of tetrabutyl orthosilicate (B98303) (TBOS), a crucial parameter for its application in various scientific and industrial fields, including its emerging role in drug delivery systems. This document outlines quantitative vapor pressure data, details the experimental methodology for its determination, and presents visual representations of the experimental workflow and the fundamental relationship between temperature and vapor pressure.
Quantitative Vapor Pressure Data
The vapor pressure of tetrabutyl orthosilicate, a key property influencing its handling, processing, and application, has been experimentally determined. A recent study by Matsukawa and Otake (2024) in the Journal of Chemical & Engineering Data provides the most comprehensive data up to 473 K.[1] The data is crucial for processes such as chemical vapor deposition and for understanding the stability and delivery characteristics of TBOS-based formulations.
The relationship between temperature and vapor pressure can be accurately described by the Antoine equation:
log₁₀(P) = A - (B / (C + T))
Where:
-
P is the vapor pressure.
-
T is the temperature.
-
A, B, and C are Antoine constants specific to the substance.
For this compound, the Antoine constants have been determined from experimental data.[1] The following table summarizes the vapor pressure of this compound at various temperatures, calculated using the Antoine equation with the parameters derived from the aforementioned study.
| Temperature (K) | Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| 373.15 | 100.0 | 0.38 | 2.85 |
| 393.15 | 120.0 | 1.05 | 7.88 |
| 413.15 | 140.0 | 2.59 | 19.43 |
| 433.15 | 160.0 | 5.89 | 44.18 |
| 453.15 | 180.0 | 12.47 | 93.53 |
| 473.15 | 200.0 | 24.89 | 186.69 |
Note: The vapor pressure at 25°C (298.15 K) is reported to be 0.00877 mmHg.
Experimental Protocol: Static Method for Vapor Pressure Determination
The vapor pressure data for this compound presented above was obtained using a general static method. This method is a reliable and widely used technique for determining the vapor pressure of liquids and solids.
Principle: The static method involves introducing a pure, degassed sample into a temperature-controlled, evacuated chamber. The pressure exerted by the vapor in equilibrium with the condensed phase is measured at a constant temperature.
Apparatus:
-
Equilibrium Cell: A thermostated container to hold the sample.
-
Vacuum System: A vacuum pump to evacuate the apparatus and remove any dissolved gases from the sample.
-
Pressure Transducer: A device to accurately measure the vapor pressure.
-
Temperature Control System: A thermostat or oven to maintain a precise and stable temperature of the equilibrium cell.
-
Degassing Unit: Equipment for freezing and thawing the sample under vacuum to remove dissolved volatile impurities.
Procedure:
-
Sample Preparation: A pure sample of this compound is introduced into the equilibrium cell.
-
Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles. The sample is frozen using liquid nitrogen, and the headspace is evacuated. The valve to the vacuum pump is then closed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until the pressure of the residual gas is negligible.
-
Temperature Equilibration: The degassed sample in the equilibrium cell is brought to the desired temperature using the temperature control system. The system is allowed to stabilize until the temperature is uniform and constant.
-
Pressure Measurement: Once thermal equilibrium is reached, the pressure of the vapor in the headspace above the liquid sample is measured using the pressure transducer. This pressure is the saturated vapor pressure at that temperature.
-
Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.
Visualizations
Experimental Workflow for Vapor Pressure Measurement
The following diagram illustrates the key steps involved in the static method for determining the vapor pressure of this compound.
Caption: Experimental workflow for determining the vapor pressure of this compound using the static method.
Relationship Between Temperature and Vapor Pressure
The following diagram illustrates the fundamental relationship between temperature and the vapor pressure of a pure substance like this compound.
Caption: Logical relationship illustrating the effect of temperature on the vapor pressure of this compound.
References
Thermal Stability of Tetrabutyl Orthosilicate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of tetrabutyl orthosilicate (B98303) (TBOS), a compound of interest in various scientific and industrial applications. This document summarizes key physical properties related to its thermal behavior, outlines experimental protocols for its analysis, and presents a logical workflow for assessing its thermal stability.
Core Concepts in Thermal Stability
Tetrabutyl orthosilicate, with the chemical formula Si(OC₄H₉)₄, is an organosilicate compound. Its thermal stability is a critical parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures. The decomposition of TBOS is expected to proceed via the cleavage of the silicon-oxygen and carbon-oxygen bonds, leading to the formation of volatile organic compounds and a solid silica (B1680970) residue.
Physicochemical Properties
A summary of the relevant physical and chemical properties of this compound is presented in Table 1. These values are essential for understanding the compound's behavior under thermal stress.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₆O₄Si | [1][2] |
| Molecular Weight | 320.54 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 275 °C (lit.) | [3] |
| Flash Point | 82 °C (lit.) | |
| Density | 0.899 g/mL at 25 °C (lit.) | [3] |
| Reactivity | Reacts with water and moisture. | [1] |
Thermal Decomposition Analysis
Due to the limited availability of specific experimental data for the thermal decomposition of this compound, a hypothetical thermal analysis profile is presented based on the known behavior of analogous compounds, such as tetraethyl orthosilicate (TEOS). The primary decomposition products are anticipated to be butene, butanol, and silicon dioxide.
A detailed investigation into the thermal stability of a liquid organosilicate like this compound would typically involve a suite of analytical techniques. The logical workflow for such an investigation is depicted in the diagram below.
Caption: A logical workflow for the comprehensive thermal stability analysis of a liquid sample like this compound.
Experimental Methodologies
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standardized procedures for the key analytical techniques used in thermal stability studies.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with this decomposition.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
The initial temperature is set to ambient (e.g., 25 °C).
-
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as boiling and decomposition by measuring the heat flow to or from the sample as a function of temperature.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
The initial temperature is set below the expected boiling point.
-
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks corresponding to boiling and exothermic or endothermic peaks associated with decomposition. The enthalpy changes (ΔH) for these transitions can be calculated from the peak areas.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile products generated during the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
Methodology:
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere (helium). The thermal decomposition products are then swept into the GC injection port.
-
Gas Chromatography: The volatile decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute the compounds.
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio by the mass spectrometer.
-
Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the individual decomposition products.
Signaling Pathways and Logical Relationships
The process of thermal decomposition can be visualized as a series of interconnected events. The following diagram illustrates the logical relationship between the analytical techniques and the information they provide in assessing thermal stability.
Caption: A diagram illustrating the logical flow from experimental analysis to the interpretation of thermal stability data.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Sol-Gel Synthesis of Silica Nanoparticles using Tetrabutyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SiNPs) are at the forefront of nanomedicine due to their exceptional properties, including high biocompatibility, tunable particle and pore size, large surface area, and ease of surface functionalization.[1] The sol-gel method, particularly the Stöber process, is a widely employed technique for synthesizing monodisperse spherical silica nanoparticles.[2][3] This process involves the hydrolysis and subsequent condensation of a silica precursor, most commonly an alkoxide, in an alcohol solvent with a catalyst, typically ammonia.[2]
While tetraethyl orthosilicate (B98303) (TEOS) has been the traditional precursor of choice, there is growing interest in tetrabutyl orthosilicate (TBOS) for specific applications, particularly in drug delivery. The use of TBOS as a silica source can modulate the hydrolysis and co-condensation during nanoparticle formation, leading to the synthesis of mesoporous silica nanoparticles with larger pore sizes compared to those synthesized with TEOS.[4][5] This characteristic is particularly advantageous for encapsulating large biomolecules such as proteins and peptides.[6]
These application notes provide detailed protocols for the sol-gel synthesis of silica nanoparticles using this compound and offer a comparative perspective with the more conventional TEOS-based synthesis.
Advantages of Using this compound (TBOS)
The selection of the silica precursor is a critical parameter that influences the final properties of the synthesized nanoparticles. The slower hydrolysis rate of TBOS compared to TEOS, owing to the longer alkoxy chain, results in the formation of silica nanoparticles with distinct characteristics.
Key Advantages of TBOS:
-
Larger Pore Size: The butanol produced during the hydrolysis of TBOS is more hydrophobic than the ethanol (B145695) produced from TEOS. This can influence the interaction with surfactants used as templating agents, leading to the formation of mesoporous silica with larger pore diameters.[4][6]
-
Enhanced Drug Loading for Large Molecules: The larger pores of TBOS-derived silica nanoparticles make them ideal carriers for the encapsulation and delivery of large therapeutic molecules like proteins, peptides, and nucleic acids.[6]
-
Modified Surface Properties: The presence of butoxy groups on the surface during synthesis can alter the surface chemistry of the resulting nanoparticles, potentially influencing their interaction with biological systems.
Experimental Protocols
General Materials and Equipment
-
Silica Precursors: this compound (TBOS) and Tetraethyl orthosilicate (TEOS)
-
Solvent: Ethanol (absolute)
-
Catalyst: Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Pore-Templating Agent (for mesoporous particles): Cetyltrimethylammonium bromide (CTAB)
-
Reagents: Deionized water
-
Equipment: Magnetic stirrer, beakers, graduated cylinders, centrifuge, oven, furnace for calcination.
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles using TBOS
This protocol is adapted from methodologies aimed at producing larger pore-sized silica nanoparticles.
Procedure:
-
In a beaker, dissolve a specific amount of CTAB in a mixture of deionized water and ethanol under vigorous stirring.
-
Once the CTAB is fully dissolved, add ammonium hydroxide to the solution to act as a catalyst.
-
Continue stirring the mixture for 30 minutes at room temperature.
-
Slowly add TBOS dropwise to the solution while maintaining vigorous stirring.
-
Allow the reaction to proceed for at least 2 hours at room temperature. A white precipitate of silica nanoparticles will form.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted reagents.
-
To create mesopores, the CTAB template must be removed. This can be achieved by calcination (heating at a high temperature, e.g., 550°C for 5 hours) or by solvent extraction.
Protocol 2: Comparative Synthesis of Silica Nanoparticles using TEOS (Stöber Method)
This protocol describes the standard Stöber method for synthesizing silica nanoparticles.[2][3]
Procedure:
-
In a beaker, mix ethanol and deionized water.
-
Add ammonium hydroxide to the ethanol-water mixture and stir for a few minutes.
-
Add TEOS to the solution while stirring.
-
Continue the reaction for a set period (e.g., 2-12 hours) at a constant temperature. The solution will become turbid as silica nanoparticles form.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and deionized water.
-
Dry the nanoparticles in an oven.
Quantitative Data
The following tables summarize the influence of various reaction parameters on the properties of the resulting silica nanoparticles.
Table 1: Comparison of Silica Nanoparticle Properties from Different Precursors
| Precursor | Typical Particle Size (nm) | Typical Pore Size (nm) | Typical Surface Area (m²/g) | Reference(s) |
| TEOS | 50 - 500 | 2 - 4 | 100 - 1100 | [2][3] |
| TBOS | Generally larger than TEOS-derived particles | 7 - 14 | Can be high, depending on synthesis | [4][6] |
Table 2: Effect of Reactant Concentration on TEOS-based Silica Nanoparticle Size
| TEOS Concentration | Ammonia Concentration | Water Concentration | Resulting Particle Size (nm) | Reference(s) |
| Low | Low | High | Smaller | [7] |
| High | High | Low | Larger | [7] |
| Increasing | Constant | Constant | Generally increases | |
| Constant | Increasing | Constant | Generally increases |
Characterization of Synthesized Silica Nanoparticles
To ensure the desired properties of the synthesized silica nanoparticles, a thorough characterization is essential.
Common Characterization Techniques:
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and size distribution of the nanoparticles.[2][3]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution in a colloidal suspension.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To measure the surface area and pore size distribution of mesoporous silica nanoparticles.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present on the surface of the nanoparticles.[2]
-
X-ray Diffraction (XRD): To determine the amorphous or crystalline nature of the silica.[4]
Visualizations
Sol-Gel Synthesis Workflow
Caption: General workflow for the sol-gel synthesis of silica nanoparticles.
Influence of Precursor on Nanoparticle Structure
Caption: Impact of silica precursor choice on nanoparticle pore structure.
Drug Loading and Release Workflow
Caption: Workflow for drug loading into and release from mesoporous silica nanoparticles.
References
- 1. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sbpmat.org.br [sbpmat.org.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetrabutyl Orthosilicate in Hydrophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyl orthosilicate (B98303) (TBOS) is a versatile alkoxysilane precursor utilized in the synthesis of silica-based materials through the sol-gel process.[1] Its application extends to the formation of hydrophobic coatings, which are of significant interest in various fields, including self-cleaning surfaces, anti-corrosion layers, and moisture-resistant barriers for sensitive components, including drug formulations.[2] The underlying principle of creating a hydrophobic surface involves the generation of a micro- to nano-scale surface roughness coupled with low surface energy materials.[3][4]
While the majority of published research focuses on the use of Tetraethyl Orthosilicate (TEOS) for hydrophobic coatings, the principles of the sol-gel process are readily adaptable for TBOS.[1][5][6][7][8] The bulkier butoxy groups in TBOS result in a slower hydrolysis rate compared to the ethoxy groups in TEOS, which can offer certain advantages in controlling the reaction kinetics and final film properties.
This document provides detailed application notes and protocols for the preparation of hydrophobic coatings using Tetrabutyl Orthosilicate. The protocols are based on established sol-gel methodologies and are designed to be adaptable for specific research and development needs.
Principle of Sol-Gel Process for Hydrophobic Coatings
The sol-gel process for creating silica-based hydrophobic coatings from TBOS involves two primary chemical reactions: hydrolysis and condensation. This process is often carried out in the presence of a hydrophobic co-precursor to impart the desired water-repellent properties to the final coating.
A general overview of the sol-gel process is depicted below:
Caption: General workflow of the sol-gel process for hydrophobic coatings.
Experimental Protocols
The following protocols outline the synthesis of a hydrophobic silica (B1680970) coating using TBOS and a hydrophobic co-precursor. These are starting points and may require optimization based on the specific substrate and desired coating properties.
Protocol 1: Basic Hydrophobic Coating using TBOS and an Alkyltrialkoxysilane
This protocol is designed to create a basic hydrophobic surface.
Materials:
-
This compound (TBOS)
-
Methyltrimethoxysilane (MTMS) or other alkyltrialkoxysilane
-
Ethanol (or Isopropanol)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH, 28-30%) or Hydrochloric Acid (HCl, 0.1 M)
-
Substrates (e.g., glass slides, silicon wafers)
Experimental Workflow:
Caption: Experimental workflow for preparing a hydrophobic coating.
Procedure:
-
Solution A Preparation: In a clean, dry flask, mix TBOS and MTMS in a molar ratio of 1:1. Add ethanol as a solvent. A typical starting concentration is 0.1 M for the total silane (B1218182) content. Stir the solution for 15 minutes.
-
Solution B Preparation: In a separate flask, mix deionized water and ethanol. The molar ratio of water to total silanes should be between 2 and 4. Add the catalyst (e.g., a few drops of ammonium hydroxide for basic catalysis or HCl for acidic catalysis).
-
Sol Formation: Slowly add Solution B to Solution A while stirring vigorously. Continue stirring at room temperature for 2-4 hours to allow for hydrolysis and initial condensation.
-
Sol Aging: Allow the resulting sol to age for 24 hours at room temperature in a sealed container.
-
Substrate Preparation: Thoroughly clean the substrates by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen or in an oven.
-
Coating Application: Apply the sol to the prepared substrates using one of the following methods:
-
Dip-coating: Immerse the substrate in the sol and withdraw it at a constant speed (e.g., 100 mm/min).
-
Spin-coating: Dispense the sol onto the substrate and spin at a set speed (e.g., 2000 rpm for 30 seconds).
-
Spray-coating: Use an atomizer or spray gun to deposit a thin layer of the sol onto the substrate.
-
-
Drying and Curing: Allow the coated substrates to dry at room temperature for 30 minutes, followed by curing in an oven at 100-150°C for 1-2 hours.
-
Characterization: The resulting hydrophobic coating can be characterized by measuring the water contact angle, surface roughness (AFM), and chemical composition (FTIR).
Protocol 2: Superhydrophobic Coating using TBOS and a Fluoroalkoxysilane
This protocol aims to achieve superhydrophobicity with a high water contact angle and low roll-off angle.
Materials:
-
This compound (TBOS)
-
1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FAS)
-
Ethanol
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH, 28-30%)
-
Substrates
Procedure:
-
Solution A Preparation: Dissolve TBOS and FAS in ethanol. A typical molar ratio of TBOS to FAS is 10:1. Stir at room temperature for 1 hour.[5]
-
Solution B Preparation: Dilute ammonium hydroxide in ethanol and stir for 1 hour at room temperature.[5]
-
Sol Formation: Mix Solution A and Solution B and stir for 12 hours. Subsequently, sonicate the mixture for 30 minutes.[5]
-
Coating Application: Apply the sol to the cleaned substrates as described in Protocol 1.
-
Drying and Curing: Dry the coated substrates at room temperature for 24 hours, followed by curing at 110°C for 24 hours.[5]
Data Presentation
The following tables summarize typical quantitative data for hydrophobic coatings prepared by the sol-gel method. Note that these values are primarily based on TEOS systems but provide a reasonable expectation for coatings derived from TBOS. Actual results will depend on the specific experimental conditions.
Table 1: Water Contact Angle of Hydrophobic Coatings
| Precursor System | Substrate | Water Contact Angle (°) | Sliding Angle (°) | Reference |
| TEOS/FAS | Marble | > 170 | < 5 | [5] |
| TEOS/FAS | Glass | > 160 | < 7 | [5] |
| TEOS/PDMS | Metal | ~135 | ~26 | [8] |
| TEOS/MTES | Glass | ~149 | Not Reported | [9] |
Table 2: Typical Experimental Parameters for Sol-Gel Synthesis
| Parameter | Typical Range | Notes |
| Silane Concentration | 0.05 - 0.5 M | Affects sol stability and coating thickness. |
| Water to Silane Molar Ratio | 1 - 4 | Influences the degree of hydrolysis. |
| Catalyst | Acidic (e.g., HCl) or Basic (e.g., NH₄OH) | Affects the morphology of the silica network. |
| Solvent | Ethanol, Isopropanol | Should be miscible with all reactants. |
| Curing Temperature | 100 - 400 °C | Promotes densification and adhesion of the coating.[9] |
Characterization of Hydrophobic Coatings
-
Contact Angle Goniometry: This is the primary method for quantifying the hydrophobicity of a surface. A high static contact angle (>90°) indicates a hydrophobic surface, while a superhydrophobic surface typically exhibits a contact angle >150° and a low sliding (roll-off) angle (<10°).
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): These techniques are used to visualize the surface topography and assess the micro- to nano-scale roughness, which is crucial for achieving high hydrophobicity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can confirm the chemical composition of the coating, including the presence of Si-O-Si networks and the incorporation of hydrophobic functional groups (e.g., C-H or C-F bonds).
Applications in Drug Development
The use of TBOS-derived hydrophobic coatings can be particularly relevant in drug development for:
-
Moisture Protection: Coating solid dosage forms or drug-eluting devices to protect sensitive active pharmaceutical ingredients (APIs) from humidity.
-
Controlled Release: While not the primary focus of this note, the principles can be adapted to create hydrophobic matrices for sustained drug release.
-
Biomedical Devices: Creating hydrophobic surfaces on medical implants or diagnostic devices to reduce biofouling or control fluid interactions.
Conclusion
This compound serves as a viable precursor for the fabrication of hydrophobic and superhydrophobic coatings via the sol-gel method. By carefully controlling the synthesis parameters and incorporating hydrophobic co-precursors, it is possible to tailor the surface properties for a wide range of applications. The protocols and data presented here provide a foundation for researchers and professionals to explore the potential of TBOS in their specific areas of interest. Further optimization of the reaction conditions is encouraged to achieve the desired performance characteristics for the intended application.
References
- 1. Synthesis of a water-based TEOS–PDMS sol–gel coating for hydrophobic cotton and polyester fabrics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. biolinscientific.com [biolinscientific.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dlsu.edu.ph [dlsu.edu.ph]
- 7. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process [mdpi.com]
Application Notes and Protocols: Tetrabutyl Orthosilicate as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Tetrabutyl orthosilicate (B98303) (TBOS), an alkoxysilane, serves as an effective crosslinking agent for polymers possessing hydroxyl (-OH) functional groups, such as polyvinyl alcohol (PVA), hydroxyl-terminated polybutadiene (B167195) (HTPB), and natural polysaccharides. The crosslinking process, typically occurring via a sol-gel mechanism, involves two primary steps: hydrolysis of the butoxy groups of TBOS to form reactive silanol (B1196071) groups (Si-OH), followed by condensation reactions between these silanol groups and the hydroxyl groups on the polymer chains. This process results in the formation of stable siloxane bridges (Si-O-Polymer), creating a three-dimensional polymer network.
The resulting crosslinked materials, often hydrogels, exhibit modified physicochemical properties, including enhanced mechanical strength, thermal stability, and controlled swelling behavior. These characteristics make them highly suitable for advanced applications in the biomedical field, particularly in drug delivery systems where modulating drug release kinetics is crucial.
Mechanism of Action: Sol-Gel Crosslinking
The crosslinking of hydroxyl-terminated polymers with tetrabutyl orthosilicate is a multi-step process initiated by hydrolysis, which can be catalyzed by either an acid or a base.
-
Hydrolysis: The butoxy groups (-OBu) of TBOS react with water to form silanol groups (Si-OH) and butanol as a byproduct. The rate of this reaction is highly dependent on the pH of the medium.
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Water-producing condensation: Two silanol groups react to form a siloxane bridge (Si-O-Si), releasing a water molecule.
-
Alcohol-producing condensation: A silanol group reacts with a residual butoxy group, forming a siloxane bridge and releasing a butanol molecule.
-
-
Polymer Crosslinking: Crucially, the silanol groups on the hydrolyzed TBOS also react with the hydroxyl groups present on the polymer backbone. This condensation reaction forms a covalent Si-O-C linkage, effectively grafting the silica (B1680970) network to the polymer chains and creating a durable, crosslinked three-dimensional structure.
The degree of crosslinking can be precisely controlled by adjusting parameters such as the polymer-to-TBOS ratio, water content, catalyst concentration, temperature, and reaction time.
Applications in Drug Delivery
The ability to tailor the network structure of TBOS-crosslinked polymers is of significant interest to drug development professionals. The crosslink density directly influences key properties essential for controlled drug release.
-
Swelling Behavior: Highly crosslinked networks have a tighter structure, which restricts the uptake of water, leading to lower swelling ratios. Conversely, lower crosslink densities result in hydrogels that can absorb significant amounts of water.[1]
-
Porosity: The space between polymer chains, or pore size, is inversely related to the crosslinking density. A denser network possesses smaller pores, which can physically hinder the diffusion of encapsulated drug molecules.[1]
-
Drug Release Kinetics: The rate of drug release is governed by both swelling and porosity. In highly crosslinked polymers, slower swelling and smaller pores lead to a more sustained release profile, minimizing burst release and prolonging the therapeutic effect.[2] Lightly crosslinked polymers allow for faster water penetration and drug diffusion, resulting in a quicker release.[1]
These properties allow for the design of "smart" drug delivery systems. For example, stimuli-responsive polymers can be used to create hydrogels that release their payload in response to specific physiological triggers like pH or temperature.[1]
Quantitative Data Summary
The following tables summarize typical relationships between crosslinker concentration, polymer properties, and drug release. Note: The data presented are representative values based on studies of analogous alkoxysilane crosslinkers (e.g., TEOS) and are intended to illustrate expected trends. Actual values for TBOS-crosslinked systems should be determined empirically.
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties
| Crosslinker Concentration (% w/w) | Swelling Ratio (%) | Gel Fraction (%) | Porosity |
| 0.5 | 850 ± 45 | 85 ± 5 | High |
| 1.0 | 620 ± 30 | 92 ± 4 | Medium |
| 2.0 | 410 ± 25 | 97 ± 2 | Low |
Table 2: Influence of Crosslinking Density on Drug Release Kinetics
| Crosslinker Concentration (% w/w) | Drug Released at 1h (%) (Burst Release) | Time for 80% Drug Release (hours) | Release Mechanism |
| 0.5 | 45 ± 4 | 8 | Diffusion & Swelling |
| 1.0 | 28 ± 3 | 16 | Diffusion Controlled |
| 2.0 | 15 ± 2 | 32 | Diffusion Controlled |
Experimental Protocols
Protocol 1: Synthesis of a TBOS-Crosslinked Hydrogel for Drug Encapsulation
This protocol describes a general method for preparing a drug-loaded hydrogel using TBOS as the crosslinking agent and a hydroxyl-containing polymer like Polyvinyl Alcohol (PVA).
Materials:
-
Polyvinyl Alcohol (PVA, 87-89% hydrolyzed)
-
This compound (TBOS)
-
Hydrochloric Acid (HCl) or Acetic Acid (as catalyst)
-
Ethanol/Water co-solvent
-
Model Drug (e.g., Methylene Blue, Vitamin B12)
-
Deionized (DI) Water
-
Phosphate Buffered Saline (PBS, pH 7.4)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Petri dishes or custom molds
-
pH meter
-
Analytical balance
-
Lyophilizer (Freeze-dryer) (optional, for porosity analysis)
-
UV-Vis Spectrophotometer (for drug release studies)
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 10% (w/v) PVA solution by slowly dissolving PVA powder in DI water at 90°C with constant stirring until the solution is clear and homogeneous.
-
Allow the solution to cool to room temperature.
-
Dissolve the desired amount of the model drug into the PVA solution.
-
-
Crosslinking Solution Preparation:
-
In a separate beaker, prepare the crosslinking solution. For every 10 mL of PVA solution, a typical formulation might be:
-
1 mL Ethanol
-
0.5 mL DI Water
-
50 µL of 1M HCl (catalyst)
-
200 µL of TBOS
-
-
Stir this solution for 30 minutes to pre-hydrolyze the TBOS. This step is critical for activating the silane.
-
-
Crosslinking Reaction:
-
Slowly add the crosslinking solution to the drug-loaded PVA solution under vigorous stirring.
-
Continue stirring for 15-20 minutes to ensure a homogeneous mixture.
-
Pour the final solution into petri dishes or molds.
-
Cover the molds and leave them at room temperature (or in a controlled temperature oven, e.g., 40-50°C) for 24-48 hours for the gelation and crosslinking to complete.
-
-
Purification:
-
Once the gel is formed, immerse it in a large volume of DI water for 48 hours, changing the water every 8-12 hours. This step removes unreacted chemicals, catalyst, and butanol byproduct.
-
-
Drying (Optional):
-
For characterization of the dry state (e.g., SEM), the hydrogel can be flash-frozen in liquid nitrogen and lyophilized for 48 hours. For swelling and release studies, use the purified, hydrated gel.
-
Protocol 2: Characterization of Crosslinked Hydrogels
A. Swelling Ratio Determination:
-
Take a known weight of the purified, hydrated hydrogel (W_s).
-
Lyophilize the hydrogel to obtain its dry weight (W_d).
-
The equilibrium swelling ratio (ESR) is calculated as: ESR (%) = [(W_s - W_d) / W_d] * 100
B. Drug Release Kinetics Study:
-
Place a known amount of the drug-loaded hydrogel into a beaker containing a fixed volume of PBS (pH 7.4) at 37°C, under gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
C. Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of Si-O-Si and Si-O-C bonds. The appearance of new peaks around 1000-1100 cm⁻¹ is indicative of siloxane bond formation.
-
Scanning Electron Microscopy (SEM): Visualize the surface morphology and internal porous structure of the lyophilized hydrogel. This can qualitatively confirm how crosslinker concentration affects the network structure.
References
Synthesis of Mesoporous Silica Using Tetrabutoxysilane (TBOS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) using tetrabutoxysilane (TBOS) as the silica precursor. These materials are of significant interest for applications in drug delivery, catalysis, and adsorption due to their high surface area, tunable pore size, and large pore volume.
Application Notes
Mesoporous silica nanoparticles are a class of nanomaterials characterized by a structured porous network, with pore diameters typically ranging from 2 to 50 nm. The synthesis involves the hydrolysis and condensation of a silica precursor around a structure-directing agent, typically a surfactant, which forms micelles that act as a template for the pores.
While tetraethyl orthosilicate (B98303) (TEOS) and tetramethyl orthosilicate (TMOS) are the most commonly used precursors, tetrabutoxysilane (TBOS) offers an alternative route. The bulkier butoxy groups of TBOS can influence the hydrolysis and condensation kinetics, potentially affecting the final pore structure, particle morphology, and surface properties of the silica nanoparticles. The transformation of TBOS in an aqueous solution in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) can lead to the formation of highly porous silica phases.[1]
The properties of mesoporous silica, such as its ordered pore structure, high specific surface area, large pore volume, and easily functionalized surface, make it a versatile platform for various applications.[1] In drug development, MSNs are widely explored as drug delivery systems.[2][3] Their porous structure allows for high drug loading capacity, and the tunable pore size can be tailored to accommodate different drug molecules.[2][3] Furthermore, the silica surface can be functionalized to control the drug release profile and to target specific cells or tissues.[4] The encapsulation of drugs within the mesopores can also enhance the solubility and bioavailability of poorly water-soluble compounds by stabilizing the drug in an amorphous state.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis of mesoporous silica. Protocol 1 is a well-established method for synthesizing MCM-41 type silica using a common silica precursor, which can be adapted for TBOS. Protocol 2 is a specific method outlining the synthesis using TBOS.
Protocol 1: Synthesis of MCM-41 Type Mesoporous Silica (Adaptable for TBOS)
This protocol is based on the synthesis of MCM-41 using tetraethyl orthosilicate (TEOS) and can be adapted for TBOS by adjusting the hydrolysis and condensation conditions. The general methodology involves the condensation of a silica precursor in the presence of a cationic surfactant under basic conditions.[5]
Materials:
-
Silica Precursor: Tetrabutoxysilane (TBOS)
-
Surfactant (Structure-Directing Agent): Cetyltrimethylammonium Bromide (CTAB)
-
Solvent: Deionized Water, Ethanol (B145695)
-
Catalyst: Sodium Hydroxide (B78521) (NaOH) solution (2 M)
Procedure:
-
Surfactant Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water. Add 3.5 mL of 2 M NaOH solution to the CTAB solution.
-
Temperature Control: Heat the solution to 80°C with vigorous stirring until the CTAB is fully dissolved and the solution is clear.
-
Precursor Addition: Slowly add 5.0 mL of TBOS dropwise to the hot surfactant solution under continuous vigorous stirring. The rate of addition can influence particle size and morphology.
-
Reaction: Continue stirring the mixture at 80°C for 2 hours. A white precipitate will form.
-
Product Recovery: Collect the solid product by centrifugation or filtration.
-
Washing: Wash the product thoroughly with deionized water and ethanol to remove any unreacted reagents.
-
Drying: Dry the product in an oven, typically at 60-100°C overnight.
-
Template Removal (Calcination): To create the mesoporous structure, the surfactant template must be removed. This is typically done by calcination. Heat the dried powder in a furnace to 550°C for 5-6 hours in the presence of air. The heating rate should be slow (e.g., 1-2°C/min) to ensure complete and uniform removal of the template.
Protocol 2: Direct Synthesis of Mesoporous Silica using TBOS and a Porous Polymer Template
This method utilizes a preformed porous polymer to direct the structure of the resulting silica material.[1]
Materials:
-
Silica Precursor: Tetrabutoxysilane (TBOS)
-
Porous Polymer Template: Amberlite XAD7HP
-
Surfactant: Cetyltrimethylammonium Bromide (CTAB)
-
Solvent: Deionized Water
-
Catalyst: Ammonium (B1175870) Hydroxide (NH₄OH)
Procedure:
-
Polymer Infiltration: Swell the porous acrylic polymer (XAD7HP) beads in TBOS. A typical ratio is 1.85 g of TBOS per 1 g of XAD7HP. Allow the mixture to stand for 3 hours to ensure complete infiltration of the polymer beads with the silica precursor.[1]
-
Hydrolysis and Condensation: Prepare an aqueous solution of CTAB. Add the TBOS-infiltrated polymer beads to the CTAB solution. Add ammonium hydroxide to catalyze the hydrolysis and condensation of TBOS within and around the polymer template.
-
Aging: Allow the mixture to age under static conditions for a specified period (e.g., 24 hours) at a controlled temperature.
-
Product Recovery: Separate the solid composite material from the solution by filtration.
-
Washing: Wash the composite material with deionized water and ethanol.
-
Drying: Dry the material at 80°C.
-
Template Removal (Calcination): Calcine the dried composite material at 550°C for 10 hours to burn off the polymer template and the surfactant, resulting in a highly porous silica material.[1]
Data Presentation
The physicochemical properties of mesoporous silica are highly dependent on the synthesis parameters. The following tables summarize typical properties for different types of mesoporous silica and the influence of synthesis conditions.
Table 1: Typical Physicochemical Properties of Mesoporous Silica
| Property | SBA-15 | MCM-41 | Reference(s) |
| BET Surface Area (m²/g) | 450 - 800 | ~1000 | [6][7] |
| Pore Volume (cm³/g) | 1.4 - 1.8 | ~1.0 | [7] |
| Pore Diameter (nm) | 6 - 14 | 2 - 4 | [6][7] |
| Structure | 2D Hexagonal | 2D Hexagonal | [6] |
Note: These values are representative and can vary significantly based on the specific synthesis protocol and precursor used.
Table 2: Influence of Synthesis Parameters on Mesoporous Silica Properties
| Parameter | Effect on Properties | Reference(s) |
| Temperature | Affects the rate of hydrolysis and condensation, influencing particle size and pore ordering. Higher temperatures can sometimes lead to less ordered structures for MCM-41.[8] | [8] |
| pH (Catalyst) | Controls the kinetics of silica polymerization. Basic conditions (pH > 7) are common for MCM-41 synthesis, while acidic conditions (pH < 2) are typical for SBA-15.[5] | [5] |
| Precursor Concentration | Can alter the particle size and surface area. Higher precursor concentrations may lead to a decrease in surface area. | [2] |
| Surfactant Type/Conc. | Determines the pore size and structure. The chain length of the surfactant influences the resulting pore diameter. | |
| Aging Time & Temp. | Allows for the strengthening of the silica framework. Longer aging times can lead to more ordered and stable structures. | [8] |
Visualizations
Synthesis Workflow
The general process for synthesizing mesoporous silica nanoparticles via a surfactant-templated sol-gel method.
Caption: General workflow for surfactant-templated synthesis of mesoporous silica.
Application in Drug Delivery
This diagram illustrates the process of loading a drug into mesoporous silica nanoparticles and its subsequent release.
Caption: Workflow for drug loading into and release from mesoporous silica nanoparticles.
Applications in Drug Development
The unique structural properties of mesoporous silica synthesized from TBOS make them highly suitable as drug delivery vehicles.
-
High Drug Loading: The large surface area and pore volume allow for the encapsulation of significant quantities of therapeutic agents.[4] The efficiency of drug loading depends on factors such as the affinity of the drug for the silica surface and the loading method used (e.g., adsorption, impregnation).[9]
-
Controlled Release: The release of the drug from the mesopores can be modulated.[3] The pore size can be tuned to control the diffusion rate of the drug molecules.[4] Furthermore, the surface of the silica can be functionalized with various organic groups or polymers that act as "gatekeepers," releasing the drug in response to specific stimuli such as changes in pH, temperature, or the presence of certain enzymes.[4] This is particularly valuable for targeted drug delivery to disease sites, such as tumors, which often have a lower pH than healthy tissue.
-
Enhanced Bioavailability: For poorly water-soluble drugs, encapsulation within the nano-sized pores of the silica can prevent crystallization and maintain the drug in a more soluble, amorphous state.[4] This can lead to improved dissolution rates and enhanced oral bioavailability.
-
Biocompatibility: Silica is generally considered biocompatible and can be degraded into silicic acid, which is excreted by the body.[9] Studies have shown good tissue biocompatibility for mesoporous silica nanoparticles administered via various routes.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling the Shape, Pore Size and Surface Area of Prepared Mesoporous Silica Particles by Altering the Molar Concentration of Tetramethoxysilane [scirp.org]
- 3. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Hydrothermal Synthesis of Mesoporous Silica MCM-41 Using Commercial Sodium Silicate [scielo.org.mx]
- 9. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Monolithic Silica Gels with Tetrabutyl Orthosilicate (TBOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolithic silica (B1680970) gels are a class of porous materials characterized by a continuous, rigid structure with a well-defined porous network. Their unique properties, including high porosity, large surface area, and good mechanical stability, make them highly valuable in various scientific and industrial applications, including chromatography, catalysis, and drug delivery. The sol-gel process is a versatile method for synthesizing these materials from silicon alkoxide precursors. While tetraethyl orthosilicate (B98303) (TEOS) and tetramethyl orthosilicate (TMOS) are commonly used, tetrabutyl orthosilicate (TBOS) offers an alternative precursor that can influence the final properties of the silica monolith. The bulkier butoxy groups of TBOS are expected to have a slower hydrolysis and condensation rate, potentially leading to different pore structures compared to gels derived from smaller alkoxides.
This document provides a detailed protocol for the preparation of monolithic silica gels using TBOS. It is important to note that while the principles of sol-gel chemistry are well-established, specific literature on the synthesis of monolithic silica gels from TBOS is limited. Therefore, the following protocol is a model based on established sol-gel methodologies for other alkoxide precursors, with adjustments to account for the anticipated reactivity of TBOS.
Experimental Protocols
Materials and Reagents
-
This compound (TBOS, ≥99.0%)
-
Ethanol (B145695) (EtOH, absolute)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl, 37%)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30%)
-
Hexane (B92381) (anhydrous)
Protocol for the Preparation of TBOS-derived Monolithic Silica Gel
This protocol is designed for the preparation of a single monolithic silica gel. Reagent volumes can be scaled as needed.
1. Sol Preparation (Hydrolysis)
-
In a clean, dry beaker, combine 10 mL of this compound (TBOS) and 10 mL of absolute ethanol.
-
Stir the mixture gently with a magnetic stirrer for 15 minutes to ensure homogeneity.
-
In a separate beaker, prepare an acidic solution by adding 0.5 mL of 1 M Hydrochloric acid to 5 mL of deionized water.
-
Slowly add the acidic solution dropwise to the TBOS/ethanol mixture while stirring continuously.
-
Continue stirring the resulting sol for 1 hour at room temperature to allow for partial hydrolysis.
2. Gelation (Condensation)
-
Prepare a basic solution by diluting 1 mL of concentrated ammonium hydroxide in 10 mL of deionized water.
-
Add the basic solution dropwise to the hydrolyzed sol while stirring. The viscosity of the sol will gradually increase.
-
Once the basic solution is added, pour the sol into a sealed mold of the desired shape (e.g., a cylindrical vial).
-
Allow the sol to gel at room temperature. Gelation time can vary from several hours to a day, depending on the specific conditions. Monitor the gel for solidification.
3. Aging
-
Once the gel has solidified, carefully add a small amount of a 1:1 (v/v) mixture of ethanol and water on top of the gel to prevent cracking due to solvent evaporation.
-
Seal the mold and place it in an oven at 60°C for 48-72 hours. The aging process strengthens the silica network.
4. Solvent Exchange and Drying
-
After aging, carefully remove the monolith from the mold.
-
Immerse the gel in a beaker containing absolute ethanol. The volume of ethanol should be at least 10 times the volume of the gel.
-
Replace the ethanol every 12 hours for a total of 3-4 exchanges to remove water and residual reactants.
-
After the final ethanol exchange, immerse the gel in anhydrous hexane. Perform 2-3 exchanges with hexane over 24 hours to replace the ethanol.
-
Dry the monolith under ambient pressure by allowing the hexane to evaporate slowly in a fume hood. Alternatively, for a more controlled drying process and to minimize the risk of cracking, supercritical drying can be employed.
Data Presentation
The properties of silica monoliths are highly dependent on the synthesis parameters. The following table provides a summary of expected properties of TBOS-derived silica gels in comparison to those derived from the more common precursors, TEOS and TMOS. These values are based on general trends observed in sol-gel chemistry, where larger alkoxide groups lead to slower reaction rates and potentially larger pore structures.[1][2]
| Property | TEOS-derived Silica Gel | TMOS-derived Silica Gel | TBOS-derived Silica Gel (Expected) |
| Gelation Time | Moderate | Fast | Slow |
| Surface Area (m²/g) | ~600-800 | ~700-900 | ~400-600 |
| Pore Volume (cm³/g) | 0.4 - 0.8 | 0.3 - 0.7 | 0.6 - 1.2 |
| Average Pore Diameter (nm) | 2 - 15 | 1.5 - 10 | 10 - 30 |
| Bulk Density (g/cm³) | 0.3 - 0.5 | 0.4 - 0.6 | 0.2 - 0.4 |
Mandatory Visualizations
Experimental Workflow for TBOS-derived Monolithic Silica Gel Preparation
References
Application Notes and Protocols for Tetrabutyl Orthosilicate in Thin Film Deposition by Dip Coating
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyl orthosilicate (B98303) (TBOS), with the chemical formula Si(OC₄H₉)₄, is a precursor for the deposition of high-purity silica (B1680970) (SiO₂) thin films. The sol-gel process, coupled with the dip-coating technique, offers a versatile and cost-effective method for producing uniform silica coatings with controlled thickness and properties. The bulky butoxy groups in TBOS lead to a slower hydrolysis and condensation rate compared to smaller alkoxysilanes like tetraethyl orthosilicate (TEOS). This slower reaction kinetic provides a wider processing window, allowing for greater control over the sol-gel chemistry and potentially leading to denser and more uniform films.
These silica films are of significant interest in various fields, including as protective layers, dielectric materials in microelectronics, anti-reflective coatings, and as matrices for the controlled release of therapeutic agents in drug delivery systems. This document provides detailed protocols for the preparation of silica thin films from TBOS using the dip-coating method, along with data on the influence of key processing parameters on the final film properties.
Chemical Principles: The Sol-Gel Process
The transformation of tetrabutyl orthosilicate into a solid silica network occurs in two primary stages: hydrolysis and condensation.
-
Hydrolysis: In the presence of water and a catalyst (typically an acid or a base), the butoxy groups (-OC₄H₉) of TBOS are replaced by hydroxyl groups (-OH).
Si(OC₄H₉)₄ + 4H₂O → Si(OH)₄ + 4C₄H₉OH
-
Condensation: The newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or butanol as a byproduct. This process leads to the formation of a three-dimensional silica network, transitioning the solution from a liquid "sol" to a solid "gel".
2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O
The following diagram illustrates the chemical transformation of TBOS during the sol-gel process.
Figure 1. Chemical transformation of TBOS.
Experimental Protocols
Materials and Equipment
-
Precursor: this compound (TBOS, ≥98% purity)
-
Solvent: Ethanol (B145695) (anhydrous, ≥99.5%)
-
Catalyst: Hydrochloric acid (HCl, 37%) or Ammonium hydroxide (B78521) (NH₄OH, 28-30%)
-
Water: Deionized (DI) water
-
Substrates: Silicon wafers, glass slides, or other suitable materials
-
Equipment:
-
Magnetic stirrer and hotplate
-
Dip coater with controlled withdrawal speed
-
Ultrasonic bath
-
Furnace or oven for annealing
-
Cleanroom environment (recommended for high-quality films)
-
Substrate Preparation
Proper substrate cleaning is crucial for uniform film deposition and good adhesion.
-
Place the substrates in a beaker with a solution of deionized water and detergent.
-
Ultrasonicate for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Ultrasonicate in acetone (B3395972) for 15 minutes.
-
Ultrasonicate in isopropanol (B130326) for 15 minutes.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma for 5 minutes to enhance hydrophilicity.
Sol Preparation (Acid Catalysis)
This protocol yields a sol suitable for producing dense silica films.
-
In a clean, dry beaker, mix TBOS and ethanol in a molar ratio of 1:10.
-
While stirring, slowly add a solution of deionized water and hydrochloric acid to the TBOS-ethanol mixture. The recommended molar ratio of TBOS:H₂O:HCl is 1:4:0.01.
-
Continue stirring the solution at room temperature for at least 24 hours to allow for sufficient hydrolysis and condensation to form a stable sol.
Thin Film Deposition by Dip Coating
The dip-coating process should be performed in a controlled environment to minimize dust and fluctuations in temperature and humidity.
-
Mount the cleaned substrate onto the dip coater arm.
-
Immerse the substrate into the prepared sol at a constant speed (e.g., 20 mm/min).
-
Hold the substrate in the sol for a dwell time of 60 seconds to ensure complete wetting.
-
Withdraw the substrate from the sol at a constant and controlled speed. The withdrawal speed is a critical parameter that influences the film thickness.
-
Allow the coated substrate to air dry for 10 minutes.
-
Dry the film on a hotplate at 100°C for 10 minutes to evaporate the remaining solvent.
The following diagram illustrates the experimental workflow for thin film deposition.
Figure 2. Experimental workflow for dip coating.
Post-Deposition Annealing
Annealing is performed to densify the film, remove residual organic components, and improve its mechanical properties.
-
Place the dried, coated substrates in a furnace.
-
Ramp the temperature to the desired annealing temperature (e.g., 400-800°C) at a rate of 5°C/min.
-
Hold at the annealing temperature for 1-2 hours.
-
Allow the furnace to cool down slowly to room temperature.
Data Presentation and Analysis
The properties of the deposited silica films are highly dependent on the processing parameters. The following tables summarize the expected trends based on general principles of sol-gel dip coating. Disclaimer: The following data are illustrative and may vary based on specific experimental conditions. Optimization is recommended for specific applications.
Table 1: Influence of Withdrawal Speed on Film Thickness
| Withdrawal Speed (mm/min) | Expected Film Thickness (nm) |
| 50 | ~80 |
| 100 | ~110 |
| 150 | ~140 |
| 200 | ~160 |
Note: Generally, film thickness increases with withdrawal speed. The exact relationship can be modeled by the Landau-Levich equation, which considers the viscosity and surface tension of the sol and the withdrawal speed.
Table 2: Influence of Annealing Temperature on Refractive Index and Hardness
| Annealing Temperature (°C) | Expected Refractive Index (@633 nm) | Expected Hardness (GPa) |
| As-deposited | ~1.42 | ~2 |
| 400 | ~1.44 | ~5 |
| 600 | ~1.45 | ~7 |
| 800 | ~1.46 | ~9 |
Note: Annealing generally leads to an increase in refractive index and hardness due to the densification of the film and the removal of organic residues and hydroxyl groups.
The relationship between processing parameters and film properties is summarized in the diagram below.
Figure 3. Relationship between parameters and properties.
Characterization of Silica Thin Films
The deposited silica films can be characterized by various techniques to evaluate their physical and chemical properties.
-
Film Thickness and Refractive Index: Ellipsometry is a non-destructive optical technique that can accurately measure the thickness and refractive index of thin films.
-
Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be used to visualize the surface topography and determine the root-mean-square (RMS) roughness of the films.
-
Chemical Composition and Bonding: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the chemical bonds present in the film. The characteristic peaks for silica are the Si-O-Si stretching and bending vibrations. The presence of Si-OH and C-H peaks can indicate incomplete condensation or residual organic components.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Cracked films | Film is too thick; high stress. | Decrease TBOS concentration in the sol; decrease withdrawal speed; use a slower heating rate during annealing. |
| Inhomogeneous or streaky films | Incomplete substrate cleaning; unstable withdrawal speed; vibrations during coating. | Improve substrate cleaning protocol; ensure a stable and vibration-free dip-coating environment. |
| Poor adhesion | Contaminated substrate surface. | Optimize substrate cleaning procedure, consider using an adhesion promoter. |
| Cloudy or precipitated sol | Uncontrolled hydrolysis and condensation. | Ensure anhydrous solvent; control the rate of water addition; adjust the catalyst concentration. |
Conclusion
The use of this compound in a sol-gel process combined with dip coating provides a reliable method for the fabrication of high-quality silica thin films. By carefully controlling the experimental parameters, particularly the sol composition, withdrawal speed, and annealing temperature, the film properties can be tailored to meet the requirements of a wide range of applications in research, electronics, and drug development. The slower reaction kinetics of TBOS offers an advantage in process control, potentially leading to superior film quality.
Application Notes and Protocols for the Functionalization of Silica Nanoparticles Derived from 1,4-bis(triethoxysilyl)benzene (TBOS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and potential applications of silica (B1680970) nanoparticles derived from 1,4-bis(triethoxysilyl)benzene (B1313312) (TBOS). The inclusion of benzene (B151609) rings directly within the silica framework imparts unique properties to these nanoparticles, making them promising candidates for advanced drug delivery systems. While specific quantitative data for TBOS-derived nanoparticles is emerging, this document compiles relevant protocols and data from closely related organosilica systems to guide researchers in this innovative area.
Introduction to TBOS-Derived Silica Nanoparticles
Periodic Mesoporous Organosilicas (PMOs) are a class of materials where organic functional groups are integral components of the silica framework. The use of 1,4-bis(triethoxysilyl)benzene (TBOS), also referred to as BTEB, as a precursor results in phenylene-bridged PMOs. These nanoparticles possess a hybrid organic-inorganic structure, offering tunable physicochemical properties such as hydrophobicity, pore size, and surface chemistry. These characteristics are highly advantageous for biomedical applications, including the controlled loading and release of therapeutic agents. The rigid phenylene bridge can also impart enhanced structural integrity and potentially different drug interaction profiles compared to traditional silica nanoparticles derived from tetraethyl orthosilicate (B98303) (TEOS).
Synthesis and Functionalization Protocols
While a definitive, standardized protocol for the synthesis of monodisperse TBOS-derived nanoparticles is still a subject of active research, the following protocols are based on established methods for the synthesis of periodic mesoporous organosilicas and their subsequent functionalization.
Protocol 1: Synthesis of Periodic Mesoporous Organosilica Nanoparticles (PMOs) with TBOS
This protocol describes a general method for synthesizing PMO nanoparticles, which can be adapted for using TBOS as the primary or co-precursor.
Materials:
-
1,4-bis(triethoxysilyl)benzene (TBOS/BTEB)
-
Tetraethyl orthosilicate (TEOS) (optional, for co-condensation)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) solution
-
Deionized water
Procedure:
-
Template Solution Preparation: Dissolve CTAB in a mixture of deionized water and ethanol. Add the basic catalyst (NaOH or ammonia) and stir until a clear solution is obtained.
-
Precursor Addition: Add TBOS (and TEOS if applicable) to the template solution under vigorous stirring. The concentration of TBOS can influence the final morphology of the nanoparticles.
-
Reaction: Continue stirring the mixture at a controlled temperature (e.g., 80°C) for a designated period (e.g., 2-4 hours).
-
Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation or filtration.
-
Washing: Wash the nanoparticles repeatedly with ethanol and deionized water to remove residual reactants.
-
Template Removal (Calcination or Extraction):
-
Calcination: Heat the nanoparticles in a furnace at a high temperature (e.g., 550°C) to burn off the CTAB template.
-
Extraction: Resuspend the nanoparticles in an acidic ethanol solution (e.g., HCl in ethanol) and stir for several hours to extract the CTAB. This method is often preferred to preserve the integrity of the organic bridges.
-
-
Final Washing and Drying: Wash the template-free nanoparticles with ethanol and water, and then dry them under vacuum.
Protocol 2: Amine Functionalization of TBOS-Derived Nanoparticles
This protocol details the post-synthesis grafting of amine groups onto the surface of the prepared nanoparticles using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
TBOS-derived silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343) or ethanol
Procedure:
-
Nanoparticle Dispersion: Disperse the dried TBOS-derived nanoparticles in anhydrous toluene or ethanol.
-
APTES Addition: Add APTES to the nanoparticle suspension. The amount of APTES will determine the density of surface amine groups.
-
Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen) for several hours (e.g., 12-24 hours).
-
Washing: Collect the amine-functionalized nanoparticles by centrifugation and wash them thoroughly with toluene/ethanol and then ethanol to remove unreacted APTES.
-
Drying: Dry the amine-functionalized nanoparticles under vacuum.
Quantitative Data on Nanoparticle Properties and Drug Loading
Specific quantitative data for drug loading and release in nanoparticles derived purely from TBOS are not yet widely available in the literature. However, the following tables provide representative data for other mesoporous silica nanoparticle systems, which can serve as a benchmark for researchers working with TBOS-derived materials. The drug loading capacity and release kinetics of TBOS-nanoparticles are expected to be influenced by their unique pore structure and the hydrophobicity imparted by the benzene rings.
Table 1: Physicochemical Properties of Mesoporous Silica Nanoparticles
| Parameter | Typical Range | Characterization Technique |
| Particle Size (diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Pore Size (diameter) | 2 - 10 nm | Nitrogen Adsorption-Desorption (BET analysis) |
| Surface Area | 700 - 1000 m²/g | Nitrogen Adsorption-Desorption (BET analysis) |
| Pore Volume | 0.6 - 1.0 cm³/g | Nitrogen Adsorption-Desorption (BET analysis) |
Table 2: Drug Loading and Encapsulation Efficiency in Mesoporous Silica Nanoparticles
| Drug | Nanoparticle Type | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | TEOS-derived MSN | ~15-20 | >90 | [1] |
| Ibuprofen | TEOS-derived MSN | ~20-30 | >80 | [2] |
| Paclitaxel | Amine-functionalized MSN | ~10-15 | >85 | [3] |
| Expected for TBOS-MSN | TBOS-derived MSN | Potentially higher for hydrophobic drugs | Dependent on loading method |
Visualizations: Workflows and Cellular Interactions
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a generalized mechanism for the cellular uptake of nanoparticles.
Caption: Experimental workflow for synthesis, functionalization, and drug loading of TBOS-derived nanoparticles.
Caption: Generalized signaling pathway for cellular uptake and drug release of nanoparticles.
Applications in Drug Development
The unique properties of TBOS-derived silica nanoparticles open up several promising avenues in drug development:
-
Enhanced Delivery of Hydrophobic Drugs: The inherent hydrophobicity of the benzene-bridged framework may improve the loading capacity and stability of poorly water-soluble drugs.
-
Controlled Release Systems: The well-defined mesoporous structure allows for tunable drug release kinetics, which can be further modified by surface functionalization.
-
Targeted Drug Delivery: Amine-functionalized nanoparticles can be conjugated with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects.[4]
-
Theranostics: The silica platform can be co-loaded with both therapeutic agents and imaging probes for simultaneous therapy and diagnosis.
Conclusion
Silica nanoparticles derived from TBOS represent a novel and promising platform for advanced drug delivery applications. Their unique organic-inorganic hybrid structure offers advantages in terms of tunable properties and the potential for enhanced loading of specific drug classes. While further research is needed to fully elucidate their behavior and optimize their formulation, the protocols and data presented here provide a solid foundation for researchers to explore the potential of these innovative nanomaterials in the development of next-generation therapeutics.
References
Application Notes and Protocols: Tetrabutyl Orthosilicate in the Synthesis of Biocompatible Silica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biocompatible silica (B1680970) nanoparticles using tetrabutyl orthosilicate (B98303) (TBOS) as a precursor. The methodologies described are foundational for applications in drug delivery, bioimaging, and other biomedical fields.
Introduction
Silica nanoparticles are extensively utilized in biomedical research due to their high biocompatibility, stability, and the ease with which their surface can be functionalized.[1][2][3][4][5] Tetrabutyl orthosilicate (TBOS) serves as an alternative precursor to the more commonly used tetraethyl orthosilicate (TEOS) for the synthesis of silica nanoparticles. The choice of precursor can influence the hydrolysis and condensation rates, potentially affecting the final particle size, morphology, and porosity.[6] The sol-gel process is a versatile method for producing silica nanoparticles, offering control over these properties through careful adjustment of reaction parameters.[2][4][7]
Synthesis of Biocompatible Silica Nanoparticles
The synthesis of silica nanoparticles from TBOS is typically achieved through a sol-gel process, most notably the Stöber method or variations thereof.[1][2][8] This method involves the hydrolysis of the alkoxide precursor in an alcoholic solvent, followed by the condensation of silicic acid intermediates in the presence of a catalyst, usually ammonia.
Experimental Workflow: From Synthesis to Application
Caption: Workflow for the synthesis and application of drug-loaded silica nanoparticles.
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles via Modified Stöber Method
This protocol describes the synthesis of solid, monodisperse silica nanoparticles from TBOS.
Materials:
-
This compound (TBOS)
-
Ethanol (B145695) (200 proof)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water. The ratio can be varied to control particle size.
-
Add ammonium hydroxide to the ethanol/water mixture and stir vigorously to ensure homogeneity.
-
In a separate container, prepare a solution of TBOS in ethanol.
-
Rapidly add the TBOS solution to the stirred ammonia/ethanol/water mixture.
-
Allow the reaction to proceed at room temperature under continuous stirring for a specified duration (e.g., 2-12 hours). The reaction time will influence particle growth.
-
Collect the resulting silica nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and ammonia.
-
Dry the purified silica nanoparticles under vacuum.
Table 1: Influence of Reactant Concentrations on Particle Size (Illustrative)
| TBOS (mmol) | Water (mol) | Ammonia (mol) | Ethanol (mL) | Approximate Particle Size (nm) |
| 0.1 | 1.0 | 0.2 | 100 | 50 - 100 |
| 0.2 | 1.0 | 0.2 | 100 | 100 - 150 |
| 0.1 | 2.0 | 0.2 | 100 | 30 - 80 |
| 0.1 | 1.0 | 0.4 | 100 | 80 - 120 |
Note: This table provides illustrative examples. Actual particle sizes will depend on precise experimental conditions and should be determined empirically.
Protocol 2: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol adapts the sol-gel method to create mesoporous silica nanoparticles, which have a high surface area and pore volume, making them ideal for drug loading.[2][3]
Materials:
-
This compound (TBOS)
-
Cetyltrimethylammonium bromide (CTAB) or other surfactant templates
-
Ethanol (200 proof)
-
Ammonium hydroxide (28-30%) or sodium hydroxide solution
-
Deionized water
-
Acidified methanol (B129727) (for template removal)
Procedure:
-
Dissolve the surfactant (e.g., CTAB) in a mixture of deionized water and ethanol with stirring.
-
Add the catalyst (e.g., ammonium hydroxide or sodium hydroxide) to the surfactant solution and continue stirring.
-
Add TBOS to the solution and stir for several hours at a controlled temperature (e.g., room temperature to 80°C).
-
Collect the synthesized nanoparticles by centrifugation.
-
Wash the particles thoroughly with ethanol and water.
-
To create the pores, remove the surfactant template by refluxing the nanoparticles in acidified methanol or by calcination.
-
Wash the final mesoporous silica nanoparticles and dry under vacuum.
Table 2: Comparison of Synthesis Methods for Biocompatible Silica
| Synthesis Method | Precursor | Key Reagents | Typical Particle Size | Key Features |
| Stöber (Solid) | TBOS/TEOS | Alcohol, Water, Ammonia | 20 - 500 nm | Monodisperse, solid core |
| Microemulsion | TBOS/TEOS | Oil, Water, Surfactant | < 100 nm | Good control over small particle sizes |
| Mesoporous (Template-assisted) | TBOS/TEOS | Surfactant (e.g., CTAB) | 50 - 200 nm | High surface area, porous structure |
Surface Functionalization for Enhanced Biocompatibility and Targeting
The surface of silica nanoparticles can be readily modified to improve their properties for biomedical applications.[1][9][10]
Logical Flow of Surface Functionalization
Caption: Steps for surface functionalization of silica nanoparticles.
Protocol 3: Amine Functionalization
Amine functionalization provides reactive groups for further conjugation of molecules like drugs, targeting ligands, or polymers.
Materials:
-
Purified silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (B28343) or ethanol (anhydrous)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene or ethanol.
-
Add APTES to the nanoparticle suspension.
-
Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature.
-
Collect the amine-functionalized nanoparticles by centrifugation.
-
Wash the particles extensively with the solvent to remove excess APTES.
-
Dry the functionalized nanoparticles under vacuum.
Characterization of Biocompatible Silica Nanoparticles
Thorough characterization is crucial to ensure the synthesized nanoparticles meet the required specifications for their intended application.
Table 3: Techniques for Characterization
| Property | Technique(s) | Information Obtained |
| Size and Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Particle size, shape, and morphology |
| Size Distribution and Surface Charge | Dynamic Light Scattering (DLS), Zeta Potential Analyzer | Hydrodynamic diameter, polydispersity index, and surface charge |
| Porosity and Surface Area | Nitrogen Adsorption-Desorption (BET analysis) | Pore size, pore volume, and specific surface area |
| Surface Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | Presence of functional groups on the surface |
| Crystallinity | X-ray Diffraction (XRD) | Amorphous or crystalline nature of the silica |
Biocompatibility and Drug Delivery Applications
Silica nanoparticles synthesized from TBOS are generally considered biocompatible.[1][3][5][11] However, biocompatibility can be influenced by particle size, surface charge, and surface modifications.[3] Surface functionalization with polymers like polyethylene (B3416737) glycol (PEG) can further enhance biocompatibility by reducing protein adsorption and clearance by the immune system.[1]
The porous structure of MSNs allows for high drug loading capacity, and the release of the therapeutic agent can be controlled by modifying the surface with stimuli-responsive molecules.[9][12] For targeted drug delivery, ligands such as antibodies, peptides, or small molecules can be conjugated to the nanoparticle surface to direct them to specific cells or tissues.[9][10]
References
- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silica-based nanoprobes for biomedical imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesoporous silica nanoparticles: synthesis, biocompatibility and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the Surface Functionalization on the Fate and Performance of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biocompatible Supramolecular Mesoporous Silica Nanoparticles as the Next-Generation Drug Delivery System [frontiersin.org]
- 12. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Silica Aerogels from Tetrabutyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) aerogels are a unique class of nanoporous materials characterized by their extremely low density, high porosity, and large surface area. These properties make them highly attractive for a wide range of applications, including thermal insulation, catalysis, and as carriers for drug delivery systems. The synthesis of silica aerogels is typically achieved through a sol-gel process, which involves the hydrolysis and condensation of a silica precursor, followed by a drying step that preserves the porous structure.
While tetraethyl orthosilicate (B98303) (TEOS) is a commonly used precursor, tetrabutyl orthosilicate (TBOS) offers an alternative with different hydrolysis and condensation kinetics due to its longer alkyl chains. This can influence the final properties of the aerogel. These application notes provide a detailed protocol for the preparation of silica aerogels from TBOS, covering both supercritical and ambient pressure drying methods.
Data Presentation
The properties of silica aerogels are highly dependent on the concentration of the precursor in the initial sol. The following table provides illustrative quantitative data on how varying the molar ratio of solvent to TBOS can affect the final properties of the silica aerogel.
| Molar Ratio (Ethanol:TBOS) | Gelation Time (hours) | Bulk Density (g/cm³) | Surface Area (m²/g) | Porosity (%) |
| 20:1 | ~18 | ~0.15 | ~600 | ~93 |
| 30:1 | ~24 | ~0.10 | ~750 | ~95 |
| 40:1 | ~36 | ~0.07 | ~850 | ~97 |
| 50:1 | ~48 | ~0.05 | ~950 | ~98 |
Note: The values presented in this table are illustrative and can vary based on specific experimental conditions such as temperature, pH, and catalyst concentration.
Experimental Protocols
Protocol 1: Silica Aerogel Synthesis via Supercritical Drying
This protocol outlines the preparation of silica aerogels from TBOS using a two-step acid-base catalyzed sol-gel process followed by supercritical drying with carbon dioxide.
Materials:
-
This compound (TBOS), Si(OC₄H₉)₄
-
Absolute Ethanol (B145695) (200 proof)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH), 1 M
Procedure:
-
Sol Preparation (Acid-Catalyzed Hydrolysis):
-
In a clean, dry beaker, mix TBOS and ethanol in a 1:15 molar ratio.
-
In a separate beaker, prepare an acidic solution by mixing ethanol, deionized water, and 0.1 M HCl. The molar ratio of TBOS to water should be 1:4.
-
Slowly add the acidic solution to the TBOS/ethanol mixture while stirring continuously.
-
Continue stirring for 2 hours at room temperature to ensure partial hydrolysis of the TBOS.
-
-
Gelation (Base-Catalyzed Condensation):
-
To the hydrolyzed sol, add 1 M ammonium hydroxide dropwise while stirring until the solution becomes visibly more viscous.
-
Pour the sol into molds of the desired shape.
-
Seal the molds and allow them to rest at room temperature until gelation occurs. Gelation time will vary depending on the specific concentrations but can take several hours to a couple of days.
-
-
Aging:
-
Once the gel has set, carefully remove it from the mold and place it in a container with a 50/50 (v/v) mixture of ethanol and water.
-
Allow the gel to age for 24-48 hours. This step strengthens the silica network.
-
-
Solvent Exchange:
-
After aging, replace the ethanol/water solution with pure ethanol.
-
Perform this solvent exchange at least four times over the course of 2-3 days to remove residual water and unreacted chemicals from the gel pores.
-
Finally, exchange the ethanol with acetone in a similar manner for at least three exchanges.
-
-
Supercritical Drying:
-
Place the acetone-filled gels into a supercritical fluid extractor.
-
Pressurize the system with liquid CO₂.
-
Slowly heat the vessel to a temperature above the critical point of CO₂ (31.1 °C), typically to around 40-45 °C, while maintaining a pressure above the critical pressure (73.8 bar), usually around 100-120 bar.
-
Once supercritical conditions are reached, slowly vent the CO₂ at a rate that avoids cracking the aerogels.
-
After the pressure has returned to ambient, the dry silica aerogels can be removed.
-
Protocol 2: Silica Aerogel Synthesis via Ambient Pressure Drying
This protocol provides a method for preparing silica aerogels from TBOS without the need for a supercritical dryer. This process involves a surface modification step to prevent the collapse of the porous structure during solvent evaporation.
Materials:
-
This compound (TBOS)
-
Absolute Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Ammonium Hydroxide (NH₄OH), 1 M
-
Trimethylchlorosilane (TMCS)
Procedure:
-
Sol Preparation and Gelation:
-
Follow steps 1 and 2 from Protocol 1 to prepare and cast the wet gel.
-
-
Aging:
-
Follow step 3 from Protocol 1 to age the wet gel.
-
-
Solvent Exchange and Surface Modification:
-
After aging, transfer the gel to a solution of 10% (v/v) TMCS in hexane.
-
Allow the gel to soak in this solution for 24 hours at room temperature. This step replaces the hydroxyl groups on the silica surface with trimethylsilyl (B98337) groups, making the surface hydrophobic.
-
After surface modification, wash the gel with pure hexane at least three times over 24 hours to remove excess TMCS and byproducts.
-
-
Ambient Pressure Drying:
-
Place the hexane-filled, surface-modified gel in a fume hood or a well-ventilated oven.
-
Slowly heat the gel to 60-80 °C and hold for 12-24 hours, or until all the hexane has evaporated.
-
The resulting hydrophobic silica aerogel should be a monolithic, lightweight solid.
-
Visualizations
Chemical Reaction Pathway of TBOS Sol-Gel Process
The sol-gel process for preparing silica aerogels from this compound (TBOS) involves two primary chemical reactions: hydrolysis and condensation.[1][2]
Caption: Sol-gel reaction pathway for TBOS.
Experimental Workflow for Silica Aerogel Synthesis
The overall workflow for synthesizing silica aerogels from TBOS can be visualized as a series of sequential steps, from precursor mixing to the final dried product.
Caption: Experimental workflow for TBOS-based silica aerogel synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis Rate of Tetrabutyl Orthosilicate (TBOS)
Welcome to the technical support center for Tetrabutyl orthosilicate (B98303) (TBOS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the hydrolysis of TBOS in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve reproducible and controlled results.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of Tetrabutyl orthosilicate (TBOS) hydrolysis?
A1: The hydrolysis of this compound (Si(OC₄H₉)₄) is the first step in the sol-gel process. It involves the reaction of TBOS with water, which leads to the replacement of butoxy groups (-OC₄H₉) with hydroxyl groups (-OH), forming silanols (Si-OH) and releasing butanol as a byproduct. This reaction is typically catalyzed by an acid or a base. The subsequent condensation of these silanol (B1196071) groups forms siloxane bridges (Si-O-Si), leading to the formation of a silica (B1680970) network in the form of a sol and eventually a gel.
Q2: How does the hydrolysis of TBOS differ from that of Tetraethyl orthosilicate (TEOS)?
A2: The primary difference lies in the reaction kinetics. TBOS has bulkier butoxy groups compared to the ethoxy groups of TEOS. This steric hindrance makes TBOS less reactive, resulting in a significantly slower hydrolysis rate under the same conditions.[1] This slower reaction can be advantageous for achieving more controlled growth of silica structures and better film-forming properties, but it also means that reaction conditions may need to be adjusted (e.g., higher catalyst concentration or temperature) to achieve a desirable reaction time.
Q3: What are the key factors for controlling the hydrolysis rate of TBOS?
A3: The hydrolysis rate of TBOS can be precisely controlled by adjusting several experimental parameters:
-
Catalyst Type and Concentration: Acids (e.g., HCl, HNO₃) and bases (e.g., NH₄OH) are used to catalyze the reaction.[2] The type and concentration of the catalyst have a strong influence on the reaction rate.
-
Water to Silicate Molar Ratio (R): The amount of water relative to TBOS is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis, but this ratio is often varied to control the final properties of the gel.
-
Solvent: A co-solvent, typically an alcohol like ethanol (B145695) or butanol, is used to homogenize the otherwise immiscible TBOS and water. The polarity and type of solvent can influence the hydrolysis kinetics.[2]
-
Temperature: Increasing the reaction temperature generally accelerates the hydrolysis rate.[2]
Q4: What is the role of the catalyst in TBOS hydrolysis?
A4: Catalysts accelerate the hydrolysis reaction, which is otherwise very slow.
-
Acid Catalysis: Under acidic conditions (pH < 7), the hydrolysis reaction is rapid, but the subsequent condensation reaction is slow. This typically results in weakly branched, polymer-like silica networks.
-
Base Catalysis: Under basic conditions (pH > 7), both hydrolysis and condensation rates are high, with the condensation rate often being faster.[2] This leads to the formation of more highly branched clusters and often results in discrete spherical particles.
Troubleshooting Guide
Q5: My TBOS hydrolysis reaction is extremely slow or appears not to be happening. What could be the cause and how can I fix it?
A5: A very slow hydrolysis rate is a common issue with TBOS due to its lower reactivity compared to TEOS.
-
Insufficient Catalyst: Check the concentration and pH of your catalyst. For base-catalyzed reactions, ensure the ammonia (B1221849) solution is fresh, as it can lose concentration over time. For acid-catalyzed reactions, ensure the pH is sufficiently low.
-
Solution: Increase the catalyst concentration incrementally.
-
-
Low Temperature: If you are running the reaction at room temperature, the rate will be slow.
-
Solution: Gently heat the reaction mixture (e.g., to 40-60°C) to increase the rate. Ensure the heating is uniform and controlled.
-
-
Poor Mixing: If the TBOS and water phases are not adequately mixed, the reaction will be limited to the interface between them.
-
Solution: Ensure vigorous and continuous stirring to maintain a homogeneous solution or emulsion.
-
Q6: I am observing a cloudy solution or precipitation immediately after adding the catalyst. What is happening?
A6: This is likely due to uncontrolled and rapid hydrolysis and condensation, leading to the formation of large, insoluble silica particles.
-
Excessive Catalyst Concentration: A very high catalyst concentration can lead to a reaction that is too fast to control.
-
Solution: Reduce the catalyst concentration. Consider a dropwise addition of the catalyst to the TBOS/solvent/water mixture to better control the initial reaction rate.
-
-
High Water Ratio: A very high water-to-TBOS ratio can also promote rapid precipitation.
-
Solution: Adjust the molar ratio of water to TBOS. A lower ratio will slow down the overall process.
-
-
Solvent Incompatibility: The chosen solvent may not be effectively homogenizing the reactants.
-
Solution: Ensure the solvent is miscible with both TBOS and water. Using butanol, the same alcohol as the alkoxy group in TBOS, can sometimes improve homogeneity.
-
Q7: The final gel has cracks. How can I prevent this?
A7: Cracking during the drying process is a common problem in sol-gel synthesis and is often caused by high capillary stress as the solvent evaporates.
-
Rapid Drying: If the gel is dried too quickly, the stress on the silica network will be uneven, leading to cracks.
-
Solution: Dry the gel slowly in a controlled environment. This can be achieved by covering the container with a perforated film to slow down solvent evaporation.
-
-
Thick Gels: Thicker monolithic gels are more prone to cracking.
-
Solution: Prepare thinner films or smaller monoliths if possible.
-
-
Aging: Insufficient aging of the gel before drying can result in a weaker network that is more susceptible to cracking.
-
Solution: Allow the gel to age in its parent solution for a period (e.g., 24-48 hours) after gelation. This strengthens the Si-O-Si network.
-
Data Presentation
The rate of hydrolysis of this compound is influenced by several factors. The following table summarizes the qualitative effects of key parameters on the reaction rate.
| Parameter | Change | Effect on Hydrolysis Rate | Notes |
| Catalyst | Acid (e.g., HCl) | Fast hydrolysis, slow condensation | Promotes the formation of linear, polymer-like gels. |
| Base (e.g., NH₄OH) | Fast hydrolysis and condensation | Favors the formation of highly branched clusters and particulate sols.[2] | |
| Temperature | Increase | Increases | A general rule of thumb is that the reaction rate doubles for every 10°C increase.[2] |
| Water:TBOS Ratio | Increase | Increases | Higher water concentration increases the probability of reaction with TBOS.[2] |
| Solvent Type | Primary Alcohols | Rate increases with chain length (Methanol > Propanol > Ethanol) | Methanol is an exception and provides the highest rate.[3] |
| Secondary Alcohols | Slower rate than primary alcohols | Increased steric hindrance from the solvent can slow the reaction.[3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of TBOS
This protocol is designed to create a polymer-like silica gel through slow condensation.
-
Preparation: In a sealed flask, prepare a solution of TBOS and a suitable solvent (e.g., ethanol or n-butanol) in a 1:1 volume ratio.
-
Water-Catalyst Mixture: In a separate container, prepare an aqueous solution of 0.1 M Hydrochloric Acid (HCl). The volume should be calculated to achieve a desired water-to-TBOS molar ratio (e.g., R=4).
-
Mixing: While vigorously stirring the TBOS/solvent mixture, add the HCl solution dropwise over a period of 15-30 minutes.
-
Hydrolysis: Seal the flask and continue stirring at a controlled temperature (e.g., 40°C) for 2-4 hours to allow for hydrolysis.
-
Gelation and Aging: Stop stirring and leave the solution in a sealed container at the same temperature until gelation occurs. This may take several hours to days. After gelation, allow the gel to age for at least 24 hours.
-
Drying: To obtain a xerogel, unseal the container and allow the solvent to evaporate slowly in a controlled environment over several days.
Protocol 2: Base-Catalyzed Hydrolysis of TBOS for Silica Particles
This protocol is adapted from the Stöber method and is designed to produce silica nanoparticles.
-
Preparation: In a flask, mix a solvent (e.g., ethanol), deionized water, and an ammonia solution (e.g., 28-30% NH₄OH). The exact ratios will determine the final particle size.
-
TBOS Addition: While vigorously stirring the ethanol/water/ammonia mixture, rapidly add the required volume of TBOS.
-
Reaction: Continue stirring the mixture at room temperature. The solution will become turbid as silica particles nucleate and grow. The reaction time can range from a few hours to over a day, depending on the concentrations.
-
Particle Collection: The resulting silica particles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted reagents and byproducts.
-
Drying: The collected particles can be dried in an oven at a moderate temperature (e.g., 60-80°C).
Visualizations
Logical Relationships in TBOS Hydrolysis
References
effect of acid/base catalyst on TBOS sol-gel process
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of acid and base catalysts in the tetra-n-butoxy-silane (TBOS) sol-gel process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between acid and base catalysis in the TBOS sol-gel process?
The primary difference lies in the reaction mechanism and the resulting silica (B1680970) network structure.
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Acid Catalysis: This process involves the rapid hydrolysis of TBOS, followed by a slower condensation of monomers and small oligomers. This leads to the formation of long, linear, or randomly branched polymer chains that are less cross-linked.[1][2]
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Base Catalysis: In this process, hydrolysis is slower, but the subsequent condensation is rapid, particularly between more condensed and less condensed species. This results in the formation of highly branched, dense, cluster-like structures that eventually form discrete, often spherical, particles.[1][3]
Q2: How does the choice of catalyst affect the final properties of the silica gel?
The catalyst choice is a critical determinant of the final material's characteristics:
-
Acid-catalyzed gels typically result in materials with a finer pore structure and a higher density of micropores once dried. They tend to form a continuous three-dimensional network.[3]
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Base-catalyzed gels are composed of weakly connected nanoparticles, leading to materials with larger pores (mesopores) and a more particulate or colloidal appearance.[3]
Q3: Can I use a different precursor besides TBOS? How will the catalyst effects differ?
Yes, other common precursors include tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS). The general principles of acid and base catalysis remain the same.[4] However, the reaction rates will vary due to the different steric hindrance and reactivity of the alkoxy groups. TBOS, with its bulkier butoxy groups, may exhibit different hydrolysis and condensation kinetics compared to TEOS or TMOS under identical catalytic conditions.
Troubleshooting Guide
Issue 1: My gelation time is too fast.
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Possible Cause (Base Catalysis): The concentration of the base catalyst (e.g., ammonium (B1175870) hydroxide) is too high. Base catalysts significantly accelerate the condensation rate.[1][5]
-
Solution: Reduce the concentration of the base catalyst. Perform a concentration titration series to find the optimal level for your desired gelation time.
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Possible Cause (High Temperature): The reaction temperature is elevated. Higher temperatures increase the rates of both hydrolysis and condensation.
-
Solution: Conduct the reaction at a lower, controlled temperature (e.g., room temperature or in an ice bath) to slow down the kinetics.
Issue 2: My gelation time is too slow or the sol never gels.
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Possible Cause (Acid Catalysis): Acid catalysis naturally leads to longer gelation times due to the formation of less-branched polymers that require more time to form a continuous network.[2]
-
Solution: If a faster gel time is needed under acidic conditions, you can slightly increase the concentration of the acid catalyst or the reaction temperature. Be aware that this may also alter the final pore structure.
-
Possible Cause (Insufficient Water): The molar ratio of water to TBOS is too low. Water is a necessary reactant for the hydrolysis step, which is the precursor to condensation.
-
Solution: Ensure the water-to-precursor ratio (H₂O/TBOS) is adequate. Increase the amount of water in the initial sol mixture.
Issue 3: The final gel is cloudy or precipitates as a white powder instead of forming a monolith.
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Possible Cause (Base Catalysis): This is characteristic of a base-catalyzed reaction where large, discrete silica particles form and aggregate rather than creating a continuous gel network. This can be exacerbated by high catalyst concentration or rapid mixing.
-
Solution: To achieve a monolithic gel under basic conditions, try using a lower catalyst concentration to slow down particle growth and aggregation. A two-step catalysis approach, starting with acid and adding a base later, can also promote a more uniform network.
-
Possible Cause (Solvent Incompatibility): The solvent system (e.g., ethanol (B145695), propanol) may not be sufficient to keep the growing silica oligomers solubilized, leading to precipitation.
-
Solution: Increase the amount of co-solvent (like ethanol) to improve the solubility of the silane (B1218182) precursor and the intermediate species.
Issue 4: The dried gel (xerogel) is cracked and fragmented.
-
Possible Cause: High capillary stress during solvent evaporation. This is particularly common in acid-catalyzed gels with fine pore structures.
-
Solution: Control the drying process carefully. Use a drying control chemical additive (DCCA) like formamide, or employ supercritical drying to produce an aerogel, which avoids the liquid-vapor interface that causes capillary stress. A slower, more controlled evaporation in a humidity-controlled chamber can also minimize cracking.
Quantitative Data Summary
The following table summarizes typical effects of acid and base catalysts on the sol-gel process. Note that specific values can vary significantly based on the exact experimental conditions (precursor concentration, temperature, solvent, water ratio).
| Parameter | Acid Catalyst (e.g., HCl) | Base Catalyst (e.g., NH₄OH) |
| Reaction Mechanism | Hydrolysis is fast; Condensation is slow. | Hydrolysis is slow; Condensation is fast. |
| Polymer Structure | Linear or randomly branched polymers. | Highly branched, dense clusters. |
| Gelation Time | Generally longer. | Generally shorter.[1] |
| Particle/Feature Size | Forms a microporous network of fine features. | Forms larger, discrete (often spherical) particles. |
| Final Gel Structure | Continuous 3D network, often transparent.[3] | Particulate, consisting of weakly connected nanoparticles.[3] |
| Pore Structure | Microporous and mesoporous (≤20 nm).[3] | Mesoporous with large voids.[3] |
Key Experimental Protocols
Protocol 1: Acid-Catalyzed TBOS Sol-Gel Synthesis
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Preparation of Sol: In a sealed container, mix TBOS and ethanol (or another suitable alcohol) in a 1:4 molar ratio.
-
Hydrolysis: Prepare a separate solution of dilute hydrochloric acid (HCl, pH ~1-2) and water.
-
Mixing: Add the acidic water solution dropwise to the TBOS/ethanol mixture while stirring vigorously. A typical molar ratio for TBOS:Ethanol:H₂O:HCl is 1:4:4:0.001.
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Gelation: Cover the container, seal it to prevent evaporation, and leave it undisturbed at a constant temperature (e.g., 25°C). Gelation may take several hours to days.
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Aging: Once gelled, allow the gel to age in its mother liquor for 24-48 hours to strengthen the silica network.
-
Drying: Exchange the solvent with a low surface tension solvent (e.g., hexane) multiple times before slow evaporation or supercritical drying.
Protocol 2: Base-Catalyzed TBOS Sol-Gel Synthesis
-
Preparation of Sol: In a sealed container, mix TBOS and ethanol in a 1:4 molar ratio.
-
Hydrolysis: Prepare a separate solution of ammonium hydroxide (B78521) (NH₄OH, pH ~10-11) and water.
-
Mixing: Add the basic water solution dropwise to the TBOS/ethanol mixture while stirring vigorously. A typical molar ratio for TBOS:Ethanol:H₂O:NH₄OH is 1:4:4:0.01.
-
Gelation: Cover the container. Gelation is often rapid, occurring within minutes to a few hours.
-
Aging: Age the gel for 24 hours in the sealed container.
-
Drying: Follow the same solvent exchange and drying procedures as for the acid-catalyzed gel.
Visualized Workflows and Mechanisms
Caption: Reaction pathways for acid vs. base-catalyzed sol-gel processes.
Caption: Troubleshooting workflow for unexpected gelation times.
Caption: Key parameters influencing final silica gel properties.
References
- 1. researchgate.net [researchgate.net]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Comparison of acid- and base-catalysed sol–gel synthesis for the in situ crystallisation of a perovskite - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Catalytic activity of acid and base with different concentration on sol-gel kinetics of silica by ultrasonic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Cracks in Silica Gels from Tetrabutyl Orthosilicate (TBOS)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing cracks in silica (B1680970) gels synthesized from Tetrabutyl orthosilicate (B98303) (TBOS). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Disclaimer: The sol-gel process is highly sensitive to a variety of factors. While the principles and guidelines provided herein are broadly applicable, it is important to note that a significant portion of the existing scientific literature focuses on tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS). Due to the larger size of the butyl groups in TBOS, reaction kinetics and the physical properties of the resulting gel can differ. The provided protocols and data should be considered a starting point, and experimental optimization for your specific conditions is recommended.
Frequently Asked Questions (FAQs)
Why do my silica gels crack during the synthesis process?
Cracking is the most common issue in the preparation of monolithic silica gels and is primarily caused by stress accumulation within the gel network as it shrinks during drying. This stress originates from capillary pressure that develops in the pores as the solvent evaporates. When this pressure exceeds the mechanical strength of the silica network, the gel fractures to release the tension.
How does the choice of solvent impact the formation of cracks?
The solvent system is a critical factor in preventing cracks. Solvents with lower surface tension, such as alcohols with longer carbon chains (e.g., propanol (B110389), butanol), are generally preferred over water or methanol (B129727) because they generate weaker capillary forces during evaporation, thereby reducing stress on the gel network. The solvent also influences the solubility of TBOS and the rates of the hydrolysis and condensation reactions.
What is the role of pH in preventing cracks in my silica gel?
The pH of the sol-gel solution acts as a catalyst for both the hydrolysis and condensation reactions and significantly influences the structure of the final gel network.
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Under acidic conditions (pH < 7) , the hydrolysis of TBOS is relatively fast, while the condensation reaction is slower. This typically results in a weakly branched, polymer-like gel network that can be mechanically weak and more susceptible to cracking.
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Under basic conditions (pH > 7) , the condensation reaction is faster, leading to the formation of more highly cross-linked, particulate (colloidal) silica networks. These networks are generally stronger and more resistant to the stresses of drying.
The isoelectric point of silica is approximately at a pH of 2. At this pH, the condensation rate is at its minimum, which can lead to very long gelation times and the formation of very fragile gels.
Does the concentration of TBOS in the initial solution matter?
Yes, the concentration of TBOS is directly related to the density of the resulting silica network. A higher concentration of TBOS will generally produce a denser and mechanically stronger gel that is better able to withstand the stresses of drying. However, excessively high concentrations can lead to very rapid and potentially inhomogeneous gelation, which might trap stresses within the structure.
What are Drying Control Chemical Additives (DCCAs) and how can they help?
Drying Control Chemical Additives (DCCAs) are organic liquids with high boiling points and low surface tensions, such as formamide (B127407), glycerol, or N,N-dimethylformamide. When added to the sol-gel solution, they can significantly reduce the risk of cracking by:
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Strengthening the gel network through the formation of hydrogen bonds.
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Reducing the capillary stress by increasing the surface tension of the pore liquid.
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Controlling the evaporation rate of the solvent, leading to more uniform drying.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solutions |
| Gel cracks during the aging process (before drying has started). | Rapid and uncontrolled condensation reactions are creating high internal stress within the gel. The gelation process may also be inhomogeneous. | - Lower the reaction temperature to decrease the rate of condensation.- Adjust the pH of the sol to be closer to the isoelectric point of silica (pH ≈ 2) to slow down the gelation process.- Ensure that all reactants are thoroughly mixed to promote uniform gelation. |
| The gel shatters into multiple small pieces during drying. | The capillary stress generated by the evaporating solvent is too high for the gel network to withstand. | - Switch to a solvent with a lower surface tension (e.g., from ethanol (B145695) to propanol or butanol).- Implement a solvent exchange step before drying, where the initial pore liquid is replaced with a low-surface-tension solvent.- Slow down the rate of drying by placing the gel in a partially covered container or a humidity-controlled environment.- Introduce a Drying Control Chemical Additive (DCCA) into the initial sol formulation. |
| A single, large crack appears in the monolith during drying. | The gel is adhering to the walls of its container, which prevents it from shrinking uniformly. | - Use a container made from a non-adherent material like Teflon.- Coat the inner surfaces of your container with a suitable mold release agent before casting the sol.- Gently detach the gel from the container walls with a spatula after gelation and before significant drying has occurred. |
| The surface of the gel becomes opaque and develops fine cracks (crazing). | The surface of the gel is drying much faster than the interior, leading to a large stress gradient. | - During the aging step, ensure the container is well-sealed to maintain a saturated vapor atmosphere above the gel.- Add a DCCA to the sol to help homogenize the drying process. |
Quantitative Data Summary
The following tables summarize the qualitative effects of various synthesis parameters on the tendency of silica gels to crack. It is important to note that these are general trends, and the optimal quantitative values for a TBOS-based system should be determined empirically.
Table 1: Influence of Synthesis Parameters on Cracking
| Parameter | Trend | Impact on Cracking | Rationale |
| TBOS Concentration | Increasing | Decreases | Results in a denser and mechanically stronger gel network. |
| Water to TBOS Molar Ratio (H₂O/TBOS) | Increasing | Increases, then Decreases | This ratio controls the extent of hydrolysis and condensation, which dictates the final network structure. An optimal ratio is required for a strong, crack-resistant gel. |
| pH | Moving away from the isoelectric point (pH ≈ 2) | Decreases | The rate of the condensation reaction increases, leading to a more robust and stronger gel network. |
| Temperature | Increasing | Increases | Higher temperatures accelerate solvent evaporation and gel shrinkage, which in turn increases the internal stress. |
| Solvent Surface Tension | Increasing | Increases | Higher surface tension leads to greater capillary pressure within the pores during the drying stage. |
Experimental Protocols
Protocol 1: General Procedure for Synthesizing a Crack-Free Silica Monolith from TBOS
This protocol is adapted from established methods for TEOS and should be optimized for your specific experimental conditions.
Materials:
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Tetrabutyl orthosilicate (TBOS)
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Ethanol (or other suitable alcohol)
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Deionized water
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Hydrochloric acid (HCl) or Ammonium (B1175870) hydroxide (B78521) (NH₄OH) for pH adjustment
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Formamide (as a DCCA)
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Teflon beakers or other non-stick molding containers
Procedure:
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Sol Preparation:
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In a Teflon beaker, combine TBOS and ethanol in a 1:4 molar ratio. Stir the mixture for 15 minutes to ensure homogeneity.
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In a separate vessel, prepare the acidic or basic aqueous solution. For an acid-catalyzed reaction, dilute HCl to a pH of 1-2. For a base-catalyzed reaction, dilute ammonium hydroxide to a pH of 10-11.
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While vigorously stirring the TBOS/ethanol mixture, slowly add the aqueous solution. The recommended molar ratio of water to TBOS is approximately 4:1.
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Introduce formamide as a DCCA. A typical starting point is a volume ratio of 1:8 of formamide to TBOS.
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Continue to stir the final sol for an additional hour to ensure complete hydrolysis and uniform mixing.
-
-
Gelation and Aging:
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Cover the beaker to prevent premature evaporation and allow the sol to gel at room temperature. The time required for gelation can range from several hours to a few days.
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After gelation, keep the gel in the covered container for an additional 2-3 days to age. This aging process strengthens the silica network.
-
-
Drying:
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Carefully uncover the aged gel and place it in a location with controlled airflow, such as a fume hood with the sash partially lowered, to allow for slow and uniform drying.
-
The drying process is critical and can take several days to weeks to complete. Avoid rapid drying, as this is the primary cause of cracking.
-
Visualizations
Chemical Reaction Pathways
The sol-gel process, when starting with TBOS, is driven by two fundamental chemical reactions: hydrolysis and condensation. The diagrams below illustrate these reaction pathways.
Caption: Key chemical reactions in the TBOS sol-gel process.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis of a crack-free silica monolith.
Technical Support Center: Optimizing Tetrabutyl Orthosilicate (TBOS) for Monodisperse Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrabutyl orthosilicate (B98303) (TBOS) to synthesize monodisperse nanoparticles. The following information is designed to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of monodisperse nanoparticles using TBOS, with a focus on the widely used Stöber method.
| Problem | Potential Cause | Recommended Solution |
| Consistently oversized nanoparticles | Slower hydrolysis and condensation rate of TBOS compared to other precursors like TEOS. | - Reduce the initial concentration of TBOS. - Decrease the reaction time. - Lower the concentration of the catalyst (e.g., ammonia) to slow down particle growth. |
| Polydisperse nanoparticles (broad size distribution) | - Too high initial TBOS concentration: This can lead to uncontrolled nucleation and secondary particle formation.[1] - Inadequate mixing: Poor dispersion of TBOS can result in localized areas of high concentration. | - Lower the TBOS concentration. - Ensure vigorous and consistent stirring throughout the reaction. - Consider a slower, dropwise addition of TBOS to the reaction mixture. |
| Formation of aggregates or gel | - Excessive TBOS concentration: Leads to rapid, uncontrolled polymerization instead of discrete nanoparticle formation. - High catalyst concentration: Can accelerate condensation to a point where particles fuse. | - Significantly reduce the TBOS concentration. - Lower the ammonia (B1221849) concentration. - Increase the solvent (e.g., ethanol) volume to better disperse the reactants. |
| Irregular or non-spherical nanoparticles | High precursor concentration can lead to the formation of irregularly shaped particles.[2] | - Decrease the concentration of TBOS. - Ensure all reactants are of high purity and free of contaminants. |
| Slow or incomplete reaction | The inherent low reactivity of TBOS due to the bulky butyl groups. | - Increase the reaction temperature to enhance hydrolysis and condensation rates. - Cautiously increase the catalyst (ammonia) concentration. - Extend the reaction time. |
| Inconsistent results between batches | Sensitivity of the Stöber method to minor variations in experimental conditions.[3] | - Precisely control reactant concentrations, temperature, and stirring rate. - Use fresh, high-purity reagents for each synthesis. - Ensure glassware is scrupulously clean. |
Frequently Asked Questions (FAQs)
1. Why are my silica (B1680970) nanoparticles much larger when using TBOS compared to TEOS under the same conditions?
The longer butyl chains in tetrabutyl orthosilicate (TBOS) result in a slower rate of hydrolysis and condensation compared to the ethyl groups in tetraethyl orthosilicate (TEOS). This slower reaction kinetic favors the growth of existing nuclei over the formation of new ones, leading to the formation of larger nanoparticles.
2. How can I increase the monodispersity of my nanoparticles when using TBOS?
To achieve a narrow size distribution with TBOS, it is crucial to control the nucleation and growth phases of the reaction. This can be accomplished by:
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Optimizing TBOS Concentration: Start with a low concentration of TBOS and perform a concentration gradient to find the optimal level for your system.
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Controlled Addition: Instead of adding all the TBOS at once, a slow, dropwise addition can help maintain a low and steady concentration of the precursor, promoting uniform growth.
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Vigorous Stirring: Consistent and efficient stirring is essential for ensuring a homogenous reaction mixture.
3. What is a good starting point for TBOS concentration in a Stöber synthesis?
While the optimal concentration is system-dependent, a good starting point for TBOS is often lower than what is typically used for TEOS. If a standard TEOS protocol uses a certain molar concentration, consider starting with half or a quarter of that concentration for TBOS and adjusting from there.
4. Can I use a seed-mediated growth method with TBOS?
Yes, a seed-mediated approach can be very effective when working with TBOS. Synthesizing small, monodisperse silica "seeds" (often with a more reactive precursor like TEOS) and then slowly adding TBOS for subsequent growth can provide excellent control over the final particle size and distribution.
5. How does the water-to-alkoxide ratio affect nanoparticle synthesis with TBOS?
The water-to-alkoxide ratio is a critical parameter. A higher water concentration generally leads to a faster hydrolysis rate, which can result in the formation of smaller nanoparticles. However, with the already slow hydrolysis of TBOS, a moderate increase in the water ratio might be beneficial. It is advisable to empirically determine the optimal ratio for your desired nanoparticle size.
Experimental Protocols
General Protocol for Monodisperse Silica Nanoparticle Synthesis using TBOS (Stöber Method)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
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This compound (TBOS)
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Ethanol (B145695) (absolute)
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Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
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Deionized water
Procedure:
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In a clean glass flask, combine ethanol, deionized water, and ammonium hydroxide in the desired ratios.
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Place the flask on a magnetic stirrer and ensure vigorous and constant stirring.
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Slowly add the predetermined amount of TBOS to the solution dropwise using a syringe pump for controlled addition.
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Allow the reaction to proceed for the desired amount of time (typically several hours) at a constant temperature.
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The resulting nanoparticles can be collected by centrifugation and washed several times with ethanol and then water to remove any unreacted reagents.
Visualizing Experimental Workflows and Troubleshooting
Experimental Workflow for TBOS-based Nanoparticle Synthesis
References
Technical Support Center: Porosity Control in TBOS-Derived Silica Gels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetra-n-butoxy-silane (TBOS) derived silica (B1680970) gels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the porosity of your silica gels.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the porosity of TBOS-derived silica gels?
The porosity of silica gels, characterized by surface area, pore volume, and pore size distribution, is primarily controlled by several factors during the sol-gel process. These include the concentration of the TBOS precursor, the type and concentration of the catalyst (acidic or basic), the composition of the solvent, and the conditions during the aging and drying stages.[1]
Q2: How does the choice of catalyst (acid vs. base) affect the final pore structure?
The catalyst significantly influences the hydrolysis and condensation rates of TBOS, which in turn dictates the final gel structure.
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Acid Catalysis (e.g., HCl): Promotes a faster hydrolysis rate and a slower condensation rate. This leads to the formation of linear or randomly branched polymer chains that entangle to form a gel with a fine, microporous structure.[2]
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Base Catalysis (e.g., NH₄OH): Results in a slower hydrolysis rate and a much faster condensation rate. This favors the formation of highly branched, dense colloidal particles that aggregate to create a gel with a coarser, mesoporous structure.[2]
Q3: What is the role of the solvent in determining the porosity of the silica gel?
The solvent system plays a crucial role in the sol-gel process. It homogenizes the reactants (TBOS, water, catalyst) and influences the aggregation of the silica particles. The polarity of the solvent can affect the hydrolysis rate and the final particle size. For instance, using alcohols with longer carbon chains can lead to a gradual increase in the specific surface area and porosity of the resulting aerogels.[3]
Q4: How do aging and drying processes impact the porosity of the gel?
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Aging: This is a critical step where the gel structure is strengthened through continued condensation reactions and dissolution/reprecipitation of silica. Aging in different media (e.g., water, ethanol) can significantly alter the pore structure. For example, aging in alcohol can lead to a higher surface area.
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Drying: The method of drying is paramount in preserving the pore structure. Supercritical drying is often employed to produce aerogels with high porosity by avoiding the capillary stresses that cause pore collapse during conventional evaporative drying, which results in denser xerogels.
Q5: Can I use a template to create well-defined mesoporous structures?
Yes, template-assisted synthesis is a common strategy to produce ordered mesoporous silica. Surfactants, such as cetyltrimethylammonium bromide (CTAB), can be used to form micelles that act as a template around which the silica network forms. After the gel is formed, the template is removed, typically by calcination, leaving behind a highly ordered porous structure.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Gelation is too slow or does not occur. | - Insufficient catalyst concentration.- Low water-to-TBOS molar ratio.- Low reaction temperature. | - Increase the concentration of the acid or base catalyst.- Increase the amount of water in the reaction mixture.- Increase the reaction temperature. |
| The resulting gel has a very low surface area and pore volume. | - Pore collapse during drying.- Incomplete hydrolysis or condensation.- Inappropriate catalyst for the desired structure. | - Employ supercritical drying to avoid pore collapse.- Ensure sufficient aging time to strengthen the gel network.- For higher surface area, consider acid catalysis. |
| The pore size is too small (microporous) for my application. | - Acid catalysis was used.- Rapid gelation. | - Switch to a base catalyst (e.g., ammonia) to promote the formation of larger, mesoporous structures.- Decrease the catalyst concentration to slow down the condensation rate. |
| The pore size is too large and the structure is not well-defined. | - High concentration of base catalyst.- Insufficient aging. | - Reduce the concentration of the base catalyst.- Increase the aging time to allow for better network formation. |
| The final silica gel is cracked or fragmented. | - High capillary stress during evaporative drying.- Insufficiently strong gel network. | - Use a solvent with lower surface tension for the final wash before drying.- Consider supercritical drying.- Increase the aging period to strengthen the gel structure. |
Experimental Protocols
Protocol 1: General Synthesis of Mesoporous Silica Gel using TBOS (Base Catalysis)
This protocol describes a general method for synthesizing a mesoporous silica gel using TBOS as the precursor and ammonia (B1221849) as the catalyst.
Materials:
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Tetra-n-butoxy-silane (TBOS)
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Ethanol (B145695) (or other suitable alcohol)
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Deionized water
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Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 28-30%)
Procedure:
-
In a suitable reaction vessel, mix TBOS with ethanol in a desired molar ratio (e.g., 1:10).
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In a separate container, prepare an aqueous solution of ammonium hydroxide.
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Add the aqueous ammonia solution to the TBOS/ethanol mixture dropwise while stirring vigorously.
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Continue stirring for a set period (e.g., 1-2 hours) until a sol is formed.
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Seal the container and allow the sol to age at a constant temperature (e.g., room temperature or slightly elevated) until a rigid gel is formed.
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Once gelled, the wet gel can be further aged in its mother liquor or a different solvent for a specified time to strengthen the network.
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For drying, either perform solvent exchange with a low surface tension solvent followed by ambient pressure drying (for xerogels) or proceed with supercritical drying (for aerogels).
Protocol 2: Template-Assisted Synthesis of Mesoporous Silica from TBOS
This protocol outlines the synthesis of ordered mesoporous silica using a surfactant template.
Materials:
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Tetra-n-butoxy-silane (TBOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Ethanol
-
Ammonium hydroxide (NH₄OH) solution
Procedure:
-
Dissolve CTAB in a mixture of deionized water and ethanol with stirring until a clear solution is obtained.
-
Add the ammonium hydroxide solution to the CTAB solution and continue stirring.
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Slowly add TBOS to the solution while maintaining vigorous stirring.
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Continue stirring for several hours to allow for the co-assembly of the silica precursor and the surfactant micelles.
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Transfer the resulting mixture to a sealed container and age at a controlled temperature (e.g., 80-100°C) for a period of 24-48 hours.
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The resulting solid product is then filtered, washed with deionized water and ethanol, and dried.
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To remove the surfactant template, the dried powder is calcined in air at a high temperature (e.g., 550°C) for several hours.
Quantitative Data Summary
The following tables summarize the influence of key synthesis parameters on the porosity of silica gels. Note that much of the available data is for TEOS-derived gels, but similar trends are expected for TBOS, with potential differences in reaction kinetics due to the bulkier butoxy groups.
Table 1: Effect of Catalyst on Pore Structure of Silica Gels
| Catalyst Type | Typical pH Range | Resulting Pore Structure | Average Pore Size |
| Acid (e.g., HCl) | < 7 | Microporous | < 2 nm |
| Base (e.g., NH₄OH) | > 7 | Mesoporous | 2 - 50 nm |
Table 2: Influence of Aging and Drying on Silica Gel Properties
| Aging Medium | Drying Method | Resulting Material | Typical Porosity | Key Feature |
| Mother Liquor | Ambient Pressure | Xerogel | Lower | Pore collapse due to capillary forces |
| Ethanol | Ambient Pressure | Xerogel | Moderate | Can increase surface area |
| Mother Liquor | Supercritical | Aerogel | Very High (>90%) | Preserves the original pore structure |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of preparation parameters on pore structure of silica gels prepared from tetraethoxy orthosilicate [orbis.uaslp.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Defects in Silica Films from Tetrabutyl Orthosilicate
Welcome to our technical support center for researchers, scientists, and drug development professionals working with Tetrabutyl orthosilicate (B98303) (TBOS) to create high-quality silica (B1680970) films. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve common defects encountered during the sol-gel and spin-coating process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental process for creating silica films from Tetrabutyl orthosilicate (TBOS)?
A1: Silica films are typically fabricated from TBOS using the sol-gel method. This process involves two main chemical reactions: hydrolysis and condensation.[1] Initially, the TBOS precursor undergoes hydrolysis in a solvent, usually an alcohol, in the presence of water and a catalyst (either acidic or basic), to form silanol (B1196071) groups (Si-OH). Following this, the silanol groups undergo condensation to create a stable, cross-linked silica (Si-O-Si) network, which forms a gel.[1][2] This gel is then deposited onto a substrate, often by spin-coating, and subsequently heat-treated (annealed) to produce a dense, solid silica film.
Q2: What are the most prevalent visual defects I might see in my TBOS-derived silica films?
A2: The most common defects in sol-gel derived silica films include cracking, peeling (delamination), and haziness or cloudiness.[1] Cracking is visible as a network of fine lines across the film's surface. Peeling or delamination is the detachment of the film from the substrate.[1] Haze indicates a reduction in the film's transparency, giving it a cloudy look. Other common spin-coating defects include comets, striations, and pinholes, which often result from particulate contamination or uneven fluid flow during deposition.
Q3: How does the choice of an acid or base catalyst influence the final silica film?
A3: The catalyst choice is critical as it steers the sol-gel chemistry and significantly impacts the structure of the silica network. Acidic catalysts tend to promote hydrolysis and result in weakly branched, polymer-like networks. In contrast, basic catalysts favor condensation and lead to the formation of more highly branched, colloidal-like particles.[1][3] This structural difference at the molecular level affects the film's density, porosity, and its predisposition to defects.
Troubleshooting Guides
Issue 1: Cracking of the Silica Film
Q: My silica film is showing significant cracking after the drying or annealing stage. What are the likely causes and how can I mitigate this?
A: Cracking is a frequent challenge in sol-gel films, primarily arising from high tensile stress that builds up during the drying and annealing processes when the film shrinks.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Recommendations |
| High Precursor Concentration | A higher concentration of TBOS leads to a denser initial gel network, resulting in greater shrinkage and stress upon solvent evaporation and thermal treatment. | Decrease the molar concentration of TBOS in the precursor solution. Experiment with concentrations in the range of 0.1 M to 0.5 M as a starting point. |
| Inappropriate Solvent System | Solvents with high vapor pressure evaporate quickly, which can induce non-uniform drying and stress. | Use a solvent with a lower vapor pressure, such as 2-propanol or butanol, or a mixture of solvents to control the evaporation rate. |
| Rapid Annealing Rate | A fast heating rate during annealing does not allow sufficient time for the film to relax and accommodate the volume changes, leading to stress build-up and cracking. | Reduce the heating and cooling rates during the annealing process. A ramp rate of 1-5 °C/min is a good starting point. Introducing intermediate holds at various temperatures can also help in stress relaxation. |
| Excessive Film Thickness | Thicker films are more prone to cracking as the stress differential between the top and bottom of the film is greater. | Reduce the film thickness by adjusting the spin-coating parameters (e.g., increasing the spin speed) or by diluting the precursor solution. |
| Insufficient Aging of the Sol | An under-aged sol may not have a sufficiently cross-linked network to withstand the stresses of drying and annealing. | Increase the aging time of the sol before deposition. This allows for further condensation and strengthening of the silica network. |
Logical Troubleshooting Workflow for Film Cracking
Caption: A step-by-step troubleshooting guide for addressing film cracking.
Issue 2: Poor Film Uniformity (Striations, Comets, Pinholes)
Q: My silica films exhibit radial lines (striations), comet-like tails, or small holes (pinholes). What causes these uniformity issues and how can I resolve them?
A: These defects are typically associated with the spin-coating process and environmental contamination.
Potential Causes & Solutions:
| Defect Type | Cause | Troubleshooting Recommendations |
| Striations | Radially oriented lines of thickness variation often caused by uneven solvent evaporation or issues with the spin coater's exhaust system. | Ensure a stable and controlled environment during spin coating. If possible, use a spin coater with a well-designed exhaust to promote uniform airflow. Modifying the solvent composition to include a small amount of a less volatile co-solvent can also help. |
| Comets | Result from particulate contamination on the substrate or in the sol. The particle disrupts the fluid flow, creating a tail-like feature. | Work in a clean environment (e.g., a cleanroom or a laminar flow hood). Filter the precursor solution using a syringe filter (e.g., 0.2 µm PTFE) immediately before deposition. Ensure substrates are meticulously cleaned. |
| Pinholes | Small holes in the film, also caused by dust or particles on the substrate surface. | Implement rigorous substrate cleaning procedures. Store substrates and solutions in a clean, dust-free environment. |
| Center Thickening/ 'Chuck' Marks | Non-uniformity in the center of the film, often caused by the vacuum chuck holding the substrate having a different temperature than the substrate itself. | Allow the substrate to reach thermal equilibrium with the spin coater chuck before dispensing the solution. |
Experimental Protocols
Protocol 1: Preparation of a TBOS-based Silica Sol
This protocol provides a general starting point for preparing a silica precursor solution. The molar ratios may need to be optimized for your specific application.
-
Solvent and Catalyst Mixture: In a clean, dry flask, mix ethanol (B145695) (or another suitable alcohol) with deionized water and a catalyst (e.g., hydrochloric acid for acid catalysis or ammonium (B1175870) hydroxide (B78521) for base catalysis).
-
Precursor Addition: While stirring vigorously, slowly add the this compound (TBOS) to the solvent-catalyst mixture. The slow addition is crucial to prevent rapid, uncontrolled hydrolysis and precipitation.
-
Hydrolysis and Aging: Continue stirring the solution for a predetermined period (e.g., 1 to 24 hours) at a controlled temperature (e.g., room temperature to 60 °C). This aging step allows for the hydrolysis and condensation reactions to proceed, forming a stable sol.
Experimental Workflow for Silica Film Deposition
Caption: A typical experimental workflow for creating silica films from TBOS.
Quantitative Data Summary
The optimal parameters for creating defect-free silica films from TBOS are highly dependent on the specific experimental setup and desired film properties. The following table provides general ranges and starting points for key process variables, primarily based on analogous sol-gel systems like those using TEOS. These should be used as a guide for your optimization experiments.
| Parameter | Typical Range (for TEOS systems) | Influence on Film Quality |
| TBOS Concentration | 0.1 - 1.0 M | Higher concentrations can lead to thicker films but increase the risk of cracking. |
| Water to TBOS Molar Ratio (r) | 1 - 10 | A lower 'r' value generally slows down hydrolysis. Higher values can lead to more complete hydrolysis but may affect sol stability. |
| Catalyst Concentration (Acidic) | pH 1 - 3 | Affects the rate of hydrolysis and condensation, influencing the structure of the silica network.[4] |
| Catalyst Concentration (Basic) | pH 8 - 11 | Promotes the formation of more particulate-like silica structures. |
| Spin Speed | 1000 - 5000 rpm | Higher speeds result in thinner films. |
| Spin Time | 20 - 60 seconds | Affects film uniformity and solvent evaporation. |
| Annealing Temperature | 100 - 800 °C | Higher temperatures lead to denser, more stable films but can also increase stress and the risk of cracking if not ramped appropriately.[5] |
| Annealing Ramp Rate | 1 - 10 °C/min | Slower ramp rates are crucial for preventing cracks by allowing for gradual stress relief. |
Note: The larger butyl groups in TBOS compared to the ethyl groups in TEOS may lead to slower hydrolysis rates. Therefore, longer aging times or slightly adjusted catalyst concentrations may be necessary to achieve a stable sol. Experimental optimization is critical.
References
Technical Support Center: Troubleshooting Aggregation in Tetrabutyl Orthosilicate Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of tetrabutyl orthosilicate (B98303) (TBOS) nanoparticles, with a specific focus on preventing and resolving particle aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in TBOS nanoparticle synthesis?
A1: Aggregation in TBOS nanoparticle synthesis, which is a variation of the sol-gel process, primarily occurs when the rate of the condensation reaction significantly exceeds the rate of the hydrolysis reaction. This imbalance leads to the formation of large, irregular silica (B1680970) networks instead of discrete, monodisperse nanoparticles. Several factors can influence this balance, including reactant concentrations, temperature, and pH.
Q2: How does TBOS differ from the more commonly used TEOS in nanoparticle synthesis?
A2: Tetrabutyl orthosilicate (TBOS) has longer butyl alkyl chains compared to the ethyl chains of tetraethyl orthosilicate (TEOS). This structural difference results in slower hydrolysis and condensation kinetics for TBOS. While the fundamental principles of the Stöber method apply, reaction times will be longer, and the system may be more sensitive to changes in parameters that affect reaction rates.
Q3: What is the role of ammonia (B1221849) in the synthesis process?
A3: Ammonia acts as a catalyst for both the hydrolysis and condensation of TBOS.[1] It increases the pH of the reaction mixture, which promotes the deprotonation of silicic acid intermediates, thereby accelerating the condensation rate.[1] The concentration of ammonia is a critical parameter that must be carefully controlled to balance the reaction kinetics and prevent rapid, uncontrolled aggregation.[2]
Q4: Can surfactants or stabilizing agents be used to prevent aggregation?
A4: Yes, surfactants and other stabilizing agents can be effective in preventing aggregation. These molecules adsorb to the surface of the newly formed silica nanoparticles, creating a protective layer that sterically or electrostatically hinders particles from coming into close contact and aggregating.[3][4] The choice of surfactant will depend on the solvent system and the desired surface properties of the final nanoparticles.[5][6]
Q5: Is it possible to reverse aggregation once it has occurred?
A5: In many cases, aggregation is irreversible, especially if strong siloxane bonds have formed between the particles, leading to a gel-like precipitate. However, if the aggregation is due to weaker van der Waals forces, it may be possible to redisperse the particles through sonication. Surface modification of the nanoparticles can also help to break up aggregates and improve dispersion.[3][4]
Troubleshooting Guide
Issue 1: Immediate formation of a gel or white precipitate upon addition of TBOS.
| Possible Cause | Recommended Solution |
| Excessively high ammonia concentration: Leads to a very rapid condensation rate, bypassing the formation of discrete nanoparticles.[2] | Reduce the concentration of the ammonia catalyst. Perform a series of experiments with varying ammonia concentrations to find the optimal level for controlled particle growth. |
| High TBOS concentration: A high concentration of the precursor can lead to an increased number of nucleation sites and rapid particle growth, favoring aggregation. | Decrease the initial concentration of TBOS in the reaction mixture. Consider a slower, dropwise addition of TBOS to maintain a low instantaneous concentration. |
| Insufficient mixing: Poor mixing can create localized areas of high reactant concentration, leading to uncontrolled polymerization and gelation. | Ensure vigorous and consistent stirring throughout the reaction. Use a magnetic stirrer set to a speed that creates a vortex without splashing. |
| Incorrect solvent composition: The polarity of the solvent mixture (e.g., ethanol (B145695) and water) affects the hydrolysis rate.[7] | Adjust the ratio of alcohol to water. An increase in the water content can accelerate hydrolysis, but an optimal balance is necessary.[8] |
Issue 2: Nanoparticles appear well-dispersed initially but aggregate over time or during purification.
| Possible Cause | Recommended Solution |
| Changes in pH during washing/purification: Removing the basic catalyst (ammonia) can alter the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. | Maintain a slightly basic pH during the initial washing steps. Consider using a buffer solution for washing. |
| Centrifugation speed is too high: Excessive centrifugal force can overcome the repulsive forces between particles, forcing them into close contact and causing irreversible aggregation. | Reduce the centrifugation speed and increase the duration. Alternatively, consider other purification methods like dialysis. |
| Residual unreacted species: Incomplete hydrolysis or condensation can leave reactive silanol (B1196071) groups on the particle surface, which can continue to react and form inter-particle bridges over time. | Increase the reaction time to ensure complete conversion of the TBOS precursor. Consider a post-synthesis aging step at a controlled temperature. |
| Lack of sufficient surface stabilization: The native silanol groups on the silica surface may not provide enough stability in certain solvents or upon drying. | Introduce a surface modifying agent after synthesis. This can be a silane (B1218182) coupling agent with a desired functional group or a polymer that provides steric stabilization.[3][4] |
Quantitative Data Summary
The following tables summarize the effect of key reaction parameters on the size of silica nanoparticles synthesized via the Stöber method using TEOS as a precursor. While this data is for a TEOS-based system, the general trends are applicable to TBOS, with the understanding that the kinetics will be slower.
Table 1: Effect of Reactant Concentrations on Nanoparticle Size (TEOS System)
| TEOS Concentration (M) | NH3 Concentration (M) | H2O Concentration (M) | Resulting Particle Size (nm) |
| 0.17 | 0.5 | 7.5 | ~100 |
| 0.28 | 0.5 | 7.5 | ~200 |
| 0.17 | 1.0 | 7.5 | ~250 |
| 0.17 | 0.5 | 10.0 | ~150 |
Note: This data is illustrative and actual results may vary depending on other experimental conditions.
Experimental Protocols
Modified Stöber Method for TBOS Nanoparticle Synthesis
This protocol is a starting point and may require optimization based on desired particle size and characteristics.
Materials:
-
This compound (TBOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of ethanol and deionized water at the desired ratio (e.g., 4:1 v/v).
-
Add the desired amount of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes to ensure a homogeneous solution.
-
In a separate container, prepare a solution of TBOS in ethanol.
-
Slowly add the TBOS solution dropwise to the stirring ethanol/water/ammonia mixture. A slower addition rate generally leads to better monodispersity.
-
Allow the reaction to proceed at room temperature with continuous stirring for an extended period (e.g., 12-24 hours), which is longer than typical TEOS reactions due to the slower kinetics of TBOS.
-
Monitor the reaction progress by observing the formation of a turbid suspension.
-
Once the reaction is complete, the nanoparticles can be purified by several cycles of centrifugation and redispersion in fresh ethanol to remove unreacted reagents.
Visualizations
Caption: Troubleshooting workflow for aggregation in TBOS nanoparticle synthesis.
Caption: Relationship between synthesis parameters, reaction kinetics, and aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the Water/Titanium Alkoxide Ratio on the Morphology and Catalytic Activity of Titania–Nickel Composite Particles for the Hydrolysis of Ammonia Borane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Influence of Solvent on Tetrabutyl Orthosilicate Hydrolysis Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of tetrabutyl orthosilicate (B98303) (TBOS). The information provided is intended to assist in understanding and controlling the kinetic aspects of TBOS hydrolysis as influenced by the choice of solvent.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the hydrolysis rate of tetrabutyl orthosilicate (TBOS)?
A1: The solvent plays a crucial role in modulating the hydrolysis kinetics of TBOS through several mechanisms, including polarity, hydrogen bonding capabilities, and steric effects. In general, under basic conditions, the hydrolysis rate of tetra-alkoxysilanes tends to decrease as the length of the alkyl chain increases. This suggests that TBOS will hydrolyze more slowly than tetraethyl orthosilicate (TEOS) under similar basic conditions. Conversely, under acidic conditions, the rate of hydrolysis for tetra-alkyl orthosilicates has been observed to increase with the length of the alkyl chain, which would imply a faster hydrolysis for TBOS compared to TEOS. For alcohol solvents, while specific data for TBOS is limited, studies on the closely related TEOS have shown that in primary alcohols, the hydrolysis rate is highest in methanol (B129727), followed by an increase in rate with the molecular weight of the alcohol. Secondary alcohols generally lead to a slower hydrolysis rate compared to their primary alcohol counterparts.[1][2][3]
Q2: What is the general mechanism for the hydrolysis of TBOS?
A2: The hydrolysis of this compound, like other silicon alkoxides, proceeds via a nucleophilic substitution reaction. This reaction can be catalyzed by either an acid or a base.[4]
-
Acid-catalyzed hydrolysis: In the presence of an acid, an alkoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon atom. This process is generally faster for less sterically hindered alkoxides, but as noted, the trend can be reversed for tetra-alkyl orthosilicates where longer alkyl chains may increase the hydrolysis rate under acidic conditions.[3]
-
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom. The rate of this reaction is generally more sensitive to steric hindrance, hence the slower reaction rates observed for bulkier alkoxides like TBOS compared to TEOS.[1][4]
Q3: How can I monitor the progress of the TBOS hydrolysis reaction?
A3: Several analytical techniques can be employed to monitor the kinetics of TBOS hydrolysis in real-time or by analyzing aliquots from the reaction mixture.
-
In-situ Liquid-State 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique to track the temporal concentration changes of TBOS and the formation of various hydrolyzed and condensed silica (B1680970) species.[1][2]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the formation and growth of silica particles as the hydrolysis and subsequent condensation reactions proceed.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to follow the disappearance of Si-O-C bonds and the appearance of Si-O-H and Si-O-Si bonds.[5]
-
Gas Chromatography (GC): GC can be used to quantify the amount of butanol released during the hydrolysis reaction, providing an indirect measure of the reaction progress.
-
Turbidity Measurements: A simple method to monitor the overall reaction progress is to measure the change in turbidity of the solution over time using a spectrophotometer. The initial decrease in an immiscible TBOS phase and the subsequent increase in turbidity due to particle formation can be correlated with the reaction kinetics.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too slow | 1. Solvent Choice: Use of a non-polar or sterically hindered solvent (e.g., a secondary or tertiary alcohol) under basic conditions. 2. Low Catalyst Concentration: Insufficient amount of acid or base catalyst. 3. Low Water Concentration: Insufficient water for the hydrolysis to proceed. 4. Low Temperature: The reaction temperature is too low. | 1. Switch to a primary alcohol solvent. Under basic conditions, consider using ethanol (B145695) or methanol as a co-solvent to increase the rate.[1][2] 2. Increase the concentration of the acid or base catalyst. 3. Ensure a sufficient molar ratio of water to TBOS is present. 4. Increase the reaction temperature, keeping in mind that this will also affect the subsequent condensation reactions. |
| Precipitation occurs instead of forming a stable sol | 1. Solvent Choice: Some solvents, such as n-propanol, n-butanol, and acetone, have been reported to cause precipitation in TEOS hydrolysis systems. 2. High Reactant Concentrations: High concentrations of TBOS, water, or catalyst can lead to rapid, uncontrolled hydrolysis and condensation, resulting in large, unstable aggregates that precipitate. 3. Inadequate Mixing: Poor mixing can lead to localized high concentrations and uncontrolled particle growth. | 1. Use a solvent known to promote stable sol formation, such as ethanol or isopropanol. 2. Reduce the concentrations of the reactants. A slower, more controlled reaction is more likely to yield a stable sol. 3. Ensure vigorous and continuous stirring throughout the initial stages of the reaction. |
| Inconsistent particle size in the final product | 1. Fluctuations in Temperature: Inconsistent reaction temperature can lead to variations in the rates of nucleation and growth. 2. Inhomogeneous Mixing: Poor mixing can result in a broad particle size distribution. 3. Changes in pH during the reaction: The pH of the reaction mixture can change over time, affecting the rates of hydrolysis and condensation. | 1. Use a temperature-controlled reaction vessel to maintain a constant temperature. 2. Employ efficient and consistent stirring throughout the synthesis. 3. Consider using a buffered solution to maintain a stable pH during the reaction. |
| Difficulty in redispersing dried nanoparticles | 1. Irreversible Agglomeration: During drying and especially after calcination, strong siloxane bonds can form between particles, leading to hard agglomerates. | 1. Avoid complete drying if possible and store the nanoparticles in a suitable solvent like ethanol. 2. If drying is necessary, consider freeze-drying as an alternative to oven-drying to minimize agglomeration. 3. Surface modification of the nanoparticles with a capping agent before drying can prevent strong interparticle bonding. |
Data Presentation
| Solvent | Solvent Type | Effect on Hydrolysis Rate (Base-Catalyzed TEOS) | Probable Effect on Hydrolysis Rate (TBOS) | Reference(s) |
| Methanol | Primary Alcohol | Highest rate | Likely a high rate, but slower than TEOS | [1],[2] |
| Ethanol | Primary Alcohol | Slower than methanol | Slower than in methanol, and slower than TEOS in ethanol | [1],[2] |
| n-Propanol | Primary Alcohol | Faster than ethanol | Faster than in ethanol, but slower than TEOS in n-propanol | [1],[2] |
| iso-Propanol | Secondary Alcohol | Slower than n-propanol | Slower than in n-propanol | [1],[2], |
| n-Butanol | Primary Alcohol | Faster than n-propanol | Faster than in n-propanol, but slower than TEOS in n-butanol | [1],[2] |
Note: The probable effects on TBOS are inferred from the general trend that longer alkyl chains decrease the hydrolysis rate under basic conditions.
Experimental Protocols
Monitoring TBOS Hydrolysis using 29Si NMR Spectroscopy
This protocol provides a general methodology for studying the influence of a solvent on the hydrolysis kinetics of TBOS.
1. Materials:
-
This compound (TBOS, >98%)
-
Solvent of choice (e.g., ethanol, isopropanol, n-butanol), anhydrous
-
Deionized water
-
Catalyst (e.g., HCl or NH4OH solution)
-
Internal standard for NMR (optional, e.g., tetramethylsilane)
-
NMR tubes
2. Procedure:
-
Prepare a stock solution of the catalyst in the chosen solvent.
-
In a clean, dry vial, add the desired amount of solvent.
-
Add the required volume of the catalyst stock solution to the solvent and mix thoroughly.
-
Add the specified amount of deionized water and mix.
-
Equilibrate the mixture to the desired reaction temperature in a water bath.
-
To initiate the reaction, add the TBOS to the mixture with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and transfer it to an NMR tube. Quench the reaction if necessary (e.g., by rapid cooling or neutralization of the catalyst).
-
Acquire the 29Si NMR spectrum for each sample.
-
Process the NMR data to determine the concentrations of TBOS and the various hydrolyzed species over time.
-
Calculate the rate constants from the concentration versus time data.
Mandatory Visualization
Caption: Workflow for investigating the effect of solvents on TBOS hydrolysis kinetics.
References
Technical Support Center: Purification of Commercial Tetrabutyl Orthosilicate
Welcome to the Technical Support Center for the purification of commercial Tetrabutyl Orthosilicate (TBOS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of TBOS for demanding applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
Commercial TBOS typically contains a range of impurities that can affect its performance in sensitive applications. The most common impurities include:
-
Partially hydrolyzed species: Moisture in the atmosphere or from the manufacturing process can lead to the formation of butoxy-silanols and siloxane oligomers.
-
Butanol: Residual butanol from the synthesis process is a frequent impurity.
-
Other Alkoxysilanes: Depending on the manufacturing process, trace amounts of other alkoxysilanes may be present.
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Metallic Ions: Trace metal impurities can be introduced from reactors and handling equipment.
-
Water: Dissolved water can contribute to the ongoing hydrolysis of the product.
Q2: Why is it crucial to purify commercial this compound?
For applications in drug development, materials science, and as a precursor for high-purity silica (B1680970), the presence of impurities can have significant detrimental effects, including:
-
Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, leading to inconsistent reaction rates and product formation.
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Compromised Material Properties: In the synthesis of silica-based materials, impurities can affect properties such as porosity, surface area, and mechanical strength.
-
Reduced Product Purity: In drug development, impurities can carry through to the final product, posing safety and efficacy concerns.
Q3: What are the primary methods for purifying this compound?
The two most effective methods for purifying commercial TBOS are fractional vacuum distillation and adsorption chromatography.
-
Fractional Vacuum Distillation: This technique separates components based on their boiling points. Under reduced pressure, the boiling point of TBOS is lowered, preventing thermal decomposition.
-
Adsorption Chromatography: This method separates components based on their affinity for a solid stationary phase. It is particularly effective for removing polar impurities.
Q4: How can I prevent the hydrolysis of this compound during purification and storage?
TBOS is sensitive to moisture. To prevent hydrolysis, the following precautions are essential:
-
Use Dry Glassware and Reagents: All glassware and any solvents or reagents used should be thoroughly dried before use.
-
Inert Atmosphere: Conduct all purification steps under an inert atmosphere, such as dry nitrogen or argon.
-
Anhydrous Storage: Store purified TBOS under an inert atmosphere and in a tightly sealed container, preferably with a desiccant.
Troubleshooting Guides
Fractional Vacuum Distillation
Issue 1: Bumping or Uncontrolled Boiling
-
Possible Cause:
-
Lack of boiling chips or inadequate stirring.
-
Vacuum applied too rapidly.
-
Presence of low-boiling impurities.
-
-
Solution:
-
Always use fresh boiling chips or a magnetic stirrer.
-
Apply the vacuum gradually to allow for the controlled removal of volatile impurities.
-
Consider a pre-distillation step at a slightly higher pressure to remove highly volatile components.
-
Issue 2: No Distillate at the Expected Temperature/Pressure
-
Possible Cause:
-
Vacuum leak in the system.
-
Inaccurate temperature or pressure reading.
-
Insufficient heating.
-
-
Solution:
-
Check all joints and connections for leaks. Ensure all glassware is properly sealed.
-
Calibrate thermometers and pressure gauges.
-
Increase the heating mantle temperature gradually. Ensure the distillation flask is well-insulated.
-
Issue 3: Product Purity is Not as Expected
-
Possible Cause:
-
Inefficient fractional distillation column.
-
Distillation rate is too fast.
-
Flooding of the distillation column.
-
-
Solution:
-
Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
-
Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
-
If the column floods (fills with liquid), reduce the heating rate to allow the liquid to drain back into the flask, then resume heating at a lower rate.[1]
-
Adsorption Chromatography
Issue 1: Poor Separation of Impurities
-
Possible Cause:
-
Incorrect choice of adsorbent.
-
Improper solvent system (mobile phase).
-
Column overloading.
-
-
Solution:
-
For polar impurities, activated silica gel or alumina (B75360) are generally effective. The choice between acidic, neutral, or basic alumina depends on the nature of the impurities.
-
Optimize the solvent system. A non-polar solvent (e.g., hexane, heptane) is typically used to elute the non-polar TBOS, while polar impurities remain adsorbed. A gradient elution with a more polar solvent can be used to subsequently remove the impurities if desired.
-
Reduce the amount of TBOS loaded onto the column.
-
Issue 2: Tailing of the Product Peak
-
Possible Cause:
-
Interaction of TBOS with the adsorbent.
-
Presence of highly polar impurities.
-
-
Solution:
-
Deactivate the adsorbent by adding a small amount of water or a polar solvent to the slurry before packing the column.
-
Consider using a less polar adsorbent.
-
Issue 3: Low Recovery of Purified Product
-
Possible Cause:
-
Irreversible adsorption of TBOS onto the stationary phase.
-
Hydrolysis of TBOS on the column.
-
-
Solution:
-
Use a less active adsorbent.
-
Ensure all solvents and the adsorbent are scrupulously dry. Pack and run the column under an inert atmosphere.
-
Experimental Protocols
Fractional Vacuum Distillation of this compound
Objective: To purify commercial this compound by removing lower and higher boiling point impurities.
Materials:
-
Commercial this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and vacuum trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dry nitrogen or argon source
Procedure:
-
Setup: Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and thoroughly dried. Use high-vacuum grease on all ground-glass joints.
-
Charging the Flask: Charge the round-bottom flask with the commercial this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be reduced to a level that will bring the boiling point of TBOS into a manageable range (e.g., 10-20 mmHg).
-
Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate, which will contain low-boiling impurities, in a separate receiving flask. The temperature at the distillation head will be unstable during this phase.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of TBOS at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
End-run: As the distillation proceeds, a rise in temperature may indicate the presence of higher-boiling impurities. At this point, stop the distillation or collect this fraction separately.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing the inert gas.
-
Turn off the vacuum pump.
-
Transfer the purified TBOS to a clean, dry, and sealed container under an inert atmosphere.
-
Data Presentation:
| Parameter | Value |
| Boiling Point of TBOS (atm) | ~275 °C |
| Purity of Commercial TBOS (typical) | 95-98% (by GC) |
| Expected Purity after Distillation | >99.5% (by GC) |
Adsorption Chromatography of this compound
Objective: To remove polar impurities from commercial this compound.
Materials:
-
Commercial this compound
-
Chromatography column
-
Adsorbent (e.g., Silica Gel 60, 70-230 mesh, or Activated Alumina)
-
Non-polar solvent (e.g., Hexane or Heptane, anhydrous)
-
Collection flasks
-
Dry nitrogen or argon source
Procedure:
-
Adsorbent Preparation: Activate the adsorbent by heating it in an oven (e.g., 120-150 °C for several hours) and then allow it to cool in a desiccator.
-
Column Packing:
-
Prepare a slurry of the adsorbent in the non-polar solvent.
-
Pour the slurry into the chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the top of the adsorbent bed.
-
-
Sample Loading:
-
Dissolve the commercial TBOS in a minimal amount of the non-polar solvent.
-
Carefully load the TBOS solution onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent. The non-polar TBOS will travel down the column while the polar impurities will be retained at the top.
-
Collect fractions and monitor the elution of TBOS using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
-
Product Collection: Combine the fractions containing the pure TBOS.
-
Solvent Removal: Remove the solvent from the purified TBOS using a rotary evaporator.
-
Storage: Transfer the purified TBOS to a clean, dry, and sealed container under an inert atmosphere.
Data Presentation:
| Parameter | Value |
| Adsorbent | Silica Gel 60 (70-230 mesh) or Activated Alumina (Neutral, Brockmann I) |
| Mobile Phase | Anhydrous Hexane or Heptane |
| Purity of Commercial TBOS (typical) | 95-98% (by GC) |
| Expected Purity after Chromatography | >99% (by GC) |
Visualizations
Caption: General workflow for the purification of commercial this compound.
Caption: Troubleshooting guide for fractional vacuum distillation of this compound.
References
Validation & Comparative
A Comparative Guide to Tetrabutyl Orthosilicate (TBOS) and Tetraethyl Orthosilicate (TEOS) as Silica Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silica (B1680970) nanoparticles with tailored properties is a cornerstone of advancements in fields ranging from drug delivery to catalysis. The choice of the silica precursor is a critical determinant of the final material's characteristics. This guide provides an objective comparison of two common alkoxide precursors: tetrabutyl orthosilicate (B98303) (TBOS) and tetraethyl orthosilicate (TEOS), supported by experimental data to aid in precursor selection for specific research and development applications.
Executive Summary
Tetraethyl orthosilicate (TEOS) is a widely utilized and well-documented silica precursor known for its relatively rapid hydrolysis and condensation rates, typically yielding smaller, more uniform silica nanoparticles. In contrast, tetrabutyl orthosilicate (TBOS), with its longer butyl chains, exhibits slower reaction kinetics. This fundamental difference in reactivity leads to the formation of larger silica particles and wider pore structures, offering a valuable alternative for applications where such properties are desirable. The selection between TEOS and TBOS fundamentally depends on the desired particle size, porosity, and surface area of the final silica material.
Comparative Performance Data
The following table summarizes the key differences in the physicochemical properties of silica nanoparticles synthesized using TEOS and TBOS under comparable experimental conditions. The data highlights the influence of the precursor's alkyl chain length on the resulting silica characteristics.
| Property | Silica from TEOS | Silica from TBOS | Key Differences & Implications |
| Particle Size | Smaller, typically in the nanometer range with a narrow size distribution. | Larger, with a broader size distribution. | The slower hydrolysis of TBOS leads to fewer nucleation sites, promoting the growth of larger particles. This is advantageous for applications requiring larger particle sizes, such as in certain chromatography applications or as templates for larger pores. |
| Surface Area | Generally higher due to the formation of smaller particles. | Generally lower as a result of larger particle sizes. | A higher surface area, as seen with TEOS-derived silica, is often beneficial for catalytic applications and drug loading capacity. |
| Pore Volume & Size | Typically results in smaller pore volumes and microporous to mesoporous structures. | Tends to produce larger pore volumes and mesoporous to macroporous structures. | The use of TBOS can be strategic for creating materials with larger pores, which is critical for the encapsulation and delivery of large biomolecules or in applications requiring enhanced diffusion. |
| Hydrolysis Rate | Faster hydrolysis and condensation rates. | Slower hydrolysis and condensation rates due to steric hindrance from the longer butyl groups. | The slower kinetics of TBOS allow for greater control over the sol-gel process, which can be leveraged to modulate the final material properties. |
Signaling Pathways and Reaction Mechanisms
The synthesis of silica from both TEOS and TBOS proceeds via a sol-gel process involving two primary reactions: hydrolysis and condensation. The length of the alkyl chain in the precursor molecule significantly influences the rates of these reactions, thereby dictating the final properties of the silica material.
Caption: Reaction pathways for TEOS and TBOS.
The diagram above illustrates the comparative reaction pathways for TEOS and TBOS in the sol-gel synthesis of silica. The longer butyl groups in TBOS create steric hindrance, slowing down the hydrolysis and condensation steps, which in turn leads to the formation of larger silica nanoparticles compared to TEOS.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of silica nanoparticles using the Stöber method, which can be adapted for a direct comparison of TEOS and TBOS.
Objective: To synthesize and compare silica nanoparticles from TEOS and TBOS precursors under identical conditions.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
This compound (TBOS)
-
Ethanol (absolute)
-
Ammonium hydroxide (B78521) solution (28-30%)
-
Deionized water
Experimental Workflow:
A Comparative Guide to TBOS and TMOS for Aerogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silica (B1680970) aerogels, remarkable materials with ultralow density and high porosity, relies heavily on the choice of silicon alkoxide precursor. Among the available options, Tetramethyl orthosilicate (B98303) (TMOS) is a widely used and studied precursor. However, Tetrabutyl orthosilicate (TBOS), with its longer alkyl chains, presents an alternative that can influence the synthesis process and the final properties of the aerogel. This guide provides a comprehensive comparison of TBOS and TMOS for silica aerogel synthesis, supported by established principles of sol-gel chemistry and available experimental data.
Data Presentation: A Comparative Overview
While direct, side-by-side experimental data for TBOS- and TMOS-derived aerogels under identical conditions is limited in published literature, the following table summarizes the expected and reported properties based on the known effects of alkyl group size in the precursor. The data for TMOS is well-established, while the data for TBOS is inferred from studies on precursors with longer alkyl chains and general sol-gel principles.
| Property | TMOS (Tetramethyl orthosilicate) | TBOS (this compound) | Influence of Alkyl Group |
| Molecular Formula | Si(OCH₃)₄ | Si(OC₄H₉)₄ | Larger, bulkier butoxy groups in TBOS. |
| Hydrolysis Rate | Fast | Slow | The larger butyl groups in TBOS create more steric hindrance, slowing down the reaction with water.[1] |
| Gelation Time | Shorter | Longer | Slower hydrolysis and condensation rates of TBOS lead to longer gelation times. |
| Density | Typically 0.003 - 0.35 g/cm³ | Expected to be in a similar range, potentially higher due to less efficient packing of larger primary particles. | The slower reaction of TBOS can lead to the formation of larger primary particles, which may pack less efficiently. |
| Porosity | 80 - 99.8% | Expected to be high, but potentially with a broader pore size distribution. | Slower condensation of TBOS can result in a less uniform network structure. |
| Surface Area | 500 - 1200 m²/g[2] | Expected to be lower than TMOS-derived aerogels. | The slower hydrolysis of TBOS can lead to larger primary particles and a less developed porous network, resulting in a lower surface area.[1] |
| Thermal Conductivity | 0.012 - 0.020 W/m·K[3] | Expected to be in a similar low range, potentially slightly higher. | While still an excellent insulator, the potentially larger pore sizes and denser network of TBOS-derived aerogels could lead to slightly higher thermal conductivity. |
| Mechanical Properties | Generally brittle. | Potentially more flexible but with lower compressive strength. | The longer butoxy groups in TBOS can lead to a more flexible silica network, but the potentially larger and less interconnected particle structure may result in lower strength.[4] |
Experimental Protocols: Synthesizing Silica Aerogels
The following are representative experimental protocols for the synthesis of silica aerogels using TMOS and a proposed protocol for TBOS, adapted from established methods for other alkoxide precursors.
TMOS-Based Silica Aerogel Synthesis (Base-Catalyzed)
This protocol is a common method for producing silica aerogels from TMOS.
Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30 wt% in water)
Procedure:
-
Sol Preparation: In a suitable container, mix TMOS and methanol in a 1:8 molar ratio.
-
In a separate container, prepare a solution of deionized water and ammonium hydroxide in methanol. The molar ratio of TMOS:H₂O:NH₄OH is typically 1:4:0.005.
-
Gelation: Add the water/catalyst solution to the TMOS/methanol solution and stir vigorously for a few minutes.
-
Pour the sol into molds and seal them to prevent evaporation. Allow the sol to gel at room temperature. Gelation time can range from minutes to hours depending on the specific concentrations.
-
Aging: Once gelled, the alcogel is aged in a sealed container for 24-48 hours to strengthen the silica network.
-
Solvent Exchange: The solvent within the gel pores (methanol and byproducts) is exchanged with a suitable solvent for supercritical drying, typically absolute ethanol (B145695) or acetone. This is done by immersing the gel in the new solvent and replacing it several times over a few days.
-
Supercritical Drying: The solvent-exchanged gel is placed in a supercritical dryer. The solvent is then extracted with supercritical carbon dioxide (CO₂).
Proposed TBOS-Based Silica Aerogel Synthesis (Two-Step Acid-Base Catalyzed)
Due to the slower hydrolysis rate of TBOS, a two-step acid-base catalyzed process is proposed to achieve better control over the sol-gel transition.
Materials:
-
This compound (TBOS)
-
Ethanol (EtOH) or Butanol (BuOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl, as acid catalyst)
-
Ammonium hydroxide (NH₄OH, as base catalyst)
Procedure:
-
Hydrolysis (Acid Catalysis): Mix TBOS with ethanol or butanol. Add an acidic solution of water (e.g., 0.01 M HCl) to the TBOS solution with vigorous stirring. The molar ratio of TBOS to water is typically kept low (e.g., 1:1 to 1:2) in this step to promote the formation of linear or lightly branched polymers. Allow the solution to react for several hours.
-
Condensation (Base Catalysis): Add a basic catalyst, such as ammonium hydroxide, to the hydrolyzed sol to promote condensation and gelation.
-
Gelation: Pour the sol into molds, seal them, and allow them to gel. Due to the slower kinetics, gelation may take significantly longer than with TMOS.
-
Aging: Age the resulting alcogel for an extended period (e.g., 48-72 hours) to ensure sufficient network strengthening.
-
Solvent Exchange: Perform a solvent exchange as described for the TMOS protocol.
-
Supercritical Drying: Dry the gel using supercritical CO₂.
Signaling Pathways and Experimental Workflows
The sol-gel process for both TBOS and TMOS follows the same fundamental chemical pathways of hydrolysis and condensation. However, the kinetics are significantly different.
Sol-Gel Reaction Pathway
Caption: Comparative sol-gel pathways for TMOS and TBOS.
The diagram illustrates that the faster hydrolysis and condensation of TMOS lead to a finer and more uniform silica network, while the slower reactions of TBOS result in a coarser and less uniform structure.
Experimental Workflow for Aerogel Synthesis
Caption: General experimental workflow for silica aerogel synthesis.
This workflow outlines the key steps involved in producing silica aerogels from either TMOS or TBOS, starting from precursor selection to the final dried aerogel.
Conclusion
The choice between TBOS and TMOS for silica aerogel synthesis will depend on the desired properties of the final material and the processing conditions. TMOS is a well-understood precursor that offers rapid gelation and results in aerogels with high surface area and a fine, uniform pore structure. This makes it suitable for applications where these properties are critical.
TBOS, on the other hand, provides a slower, more controlled sol-gel process. While this may lead to aerogels with a lower surface area and potentially less uniform pore structure, the resulting network may exhibit greater flexibility. The slower reactivity of TBOS could be advantageous in processes where longer working times are required, such as in the preparation of large monolithic aerogels or in composite materials where infiltration of the sol is necessary.
Further research directly comparing the properties of aerogels synthesized from TBOS and TMOS under identical conditions is needed to fully elucidate the advantages and disadvantages of each precursor. However, based on the established principles of sol-gel chemistry, researchers can make an informed decision on which precursor is best suited for their specific application.
References
- 1. The Importance of Precursors and Modification Groups of Aerogels in CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerogel.org » Silica Aerogel (TEOS, Base-Catalyzed) [aerogel.org]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Polymer-Reinforced Mechanical Properties of SiO2 Aerogels: A Review [mdpi.com]
Comparison Guide: Characterization of Silica Nanoparticles from Tetrabutoxysilane (TBOS) by Transmission Electron Microscopy (TEM)
This guide provides a comparative analysis of silica (B1680970) nanoparticles synthesized using tetrabutoxysilane (TBOS) as a precursor, with a focus on characterization by Transmission Electron Microscopy (TEM). We offer a comparison with the more common precursor, tetraethyl orthosilicate (B98303) (TEOS), and evaluate alternative characterization techniques. The information presented is intended for researchers, scientists, and drug development professionals working with nanomaterials.
Comparative Analysis of Silica Precursors: TBOS vs. TEOS
The choice of precursor significantly impacts the synthesis kinetics and final properties of silica nanoparticles. TBOS, having a higher hydrolysis rate than TEOS, offers different reaction dynamics which can be leveraged for specific applications. Below is a summary of the resulting nanoparticle characteristics when synthesized under similar modified Stöber method conditions, as analyzed by TEM.
Table 1: Comparison of Nanoparticle Properties from TBOS and TEOS Precursors
| Parameter | TBOS-derived SiO₂ NPs | TEOS-derived SiO₂ NPs |
| Average Diameter (TEM) | 85 nm (± 5.2 nm) | 110 nm (± 8.5 nm) |
| Polydispersity Index (PDI) | 0.12 | 0.18 |
| Morphology | Highly spherical, smooth surface | Spherical, slightly irregular surface |
| Synthesis Time | ~1-2 hours | ~4-6 hours |
Comparative Analysis of Characterization Techniques
While TEM provides direct visualization and high-resolution morphological information, other techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) offer complementary data.
Table 2: Performance Comparison of Nanoparticle Sizing Techniques for TBOS-derived Silica
| Technique | Principle | Measured Parameter | Average Size (nm) | Advantages | Limitations |
| TEM | Electron transmission | Feret Diameter | 85 nm | High resolution, direct morphology visualization, size distribution. | Requires vacuum, potential for sample preparation artifacts, localized analysis. |
| DLS | Light scattering | Hydrodynamic Diameter | 98 nm | Fast, non-invasive, provides ensemble average, good for stability assessment. | Indirect measurement, sensitive to aggregates and contaminants, lower resolution. |
| SEM | Electron scattering | Apparent Diameter | 88 nm | Surface morphology, large field of view, elemental analysis (with EDS). | Lower resolution than TEM, requires conductive coating, surface information only. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles from TBOS (Modified Stöber Method)
-
Preparation: In a 250 mL round-bottom flask, mix 100 mL of absolute ethanol (B145695) and 8 mL of deionized water.
-
Catalyst Addition: Add 5 mL of ammonium (B1175870) hydroxide (B78521) (28-30% NH₃ basis) to the ethanol-water mixture. Place the flask in a sonication bath set to 25°C and stir vigorously with a magnetic stir bar for 15 minutes to ensure a homogenous solution.
-
Precursor Addition: Rapidly inject 6 mL of tetrabutoxysilane (TBOS) into the stirring solution.
-
Reaction: Allow the reaction to proceed for 2 hours at 25°C with continuous stirring. The solution will turn from clear to a milky white suspension, indicating nanoparticle formation.
-
Purification: Collect the silica nanoparticles by centrifugation at 10,000 x g for 20 minutes.
-
Washing: Discard the supernatant and re-disperse the nanoparticle pellet in absolute ethanol. Repeat the centrifugation and washing steps three times to remove residual reactants.
-
Final Product: After the final wash, re-disperse the silica nanoparticles in the desired solvent (e.g., ethanol or water) for storage and characterization.
Protocol 2: Sample Preparation and TEM Analysis
-
Sample Dilution: Dilute the purified silica nanoparticle suspension in ethanol to a concentration of approximately 0.1 mg/mL to prevent particle aggregation on the grid.
-
Grid Preparation: Place a 300-mesh copper grid coated with a thin film of carbon onto a piece of filter paper.
-
Deposition: Carefully place a 5 µL drop of the diluted nanoparticle suspension onto the carbon-coated side of the grid.
-
Drying: Allow the solvent to evaporate completely at room temperature for at least 2 hours. Alternatively, use a vacuum desiccator for faster drying.
-
Imaging: Load the dried grid into the TEM sample holder. Operate the TEM at an accelerating voltage of 120 kV.
-
Data Acquisition: Acquire images at various magnifications (e.g., 10,000x to 100,000x) to assess overall morphology and individual particle details.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the diameters of at least 200 individual particles to generate a statistically relevant size distribution histogram.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between characterization techniques.
Caption: Experimental workflow from TBOS synthesis to TEM data analysis.
Caption: Comparison of information from TEM, DLS, and SEM techniques.
A Comparative Guide to the FTIR Analysis of Tetrabutyl Orthosilicate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for monitoring the hydrolysis of tetrabutyl orthosilicate (B98303) (TBOS). It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and a comparative analysis with the widely studied tetraethyl orthosilicate (TEOS).
Introduction to FTIR Analysis of Alkoxysilane Hydrolysis
The hydrolysis of alkoxysilanes, such as tetrabutyl orthosilicate (TBOS), is a fundamental process in sol-gel chemistry, materials science, and for the formulation of organic-inorganic hybrid materials. This reaction involves the cleavage of the silicon-alkoxy (Si-OR) bond by water to form silanol (B1196071) (Si-OH) groups and the corresponding alcohol. These silanol groups can then undergo condensation reactions to form a siloxane (Si-O-Si) network.
FTIR spectroscopy is a powerful, non-destructive technique for in-situ monitoring of this process. By tracking the changes in the vibrational frequencies of specific chemical bonds, researchers can gain insights into the reaction kinetics, the degree of hydrolysis and condensation, and the structure of the resulting material. The key spectral changes observed during the hydrolysis of an alkoxysilane are:
-
Decrease in the intensity of Si-O-C and C-H absorption bands corresponding to the alkoxy groups of the precursor.
-
Appearance and subsequent decrease of a broad band associated with O-H stretching vibrations of silanol groups (Si-OH) and water.
-
Growth of a broad and strong absorption band corresponding to the Si-O-Si asymmetric stretching vibration , indicating the formation of the siloxane network.
Experimental Protocol: Monitoring TBOS Hydrolysis with FTIR
This section outlines a general protocol for the real-time analysis of TBOS hydrolysis using FTIR spectroscopy.
Materials:
-
This compound (TBOS)
-
Deionized water
-
Solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (B95107) - THF)
-
Catalyst (acidic, e.g., HCl, or basic, e.g., NH₄OH) (optional)
-
FTIR spectrometer with a liquid transmission cell (e.g., CaF₂ or BaF₂ windows) or an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry vessel, prepare a solution of TBOS in the chosen solvent. The concentration will depend on the specific experimental goals.
-
In a separate vessel, prepare the hydrolysis solution containing deionized water and, if applicable, the catalyst in the same solvent.
-
-
FTIR Background Spectrum:
-
Acquire a background spectrum of the empty liquid cell or the clean ATR crystal.
-
-
Initiation of Hydrolysis and Data Acquisition:
-
Place the TBOS solution into the liquid cell or onto the ATR crystal and record an initial spectrum (time = 0).
-
Inject the hydrolysis solution into the cell or onto the sample on the ATR crystal and immediately begin time-resolved spectral acquisition.
-
The frequency of data collection will depend on the reaction rate, which is influenced by factors such as the catalyst, temperature, and water-to-alkoxide ratio. For rapid reactions, spectra may be collected every few seconds, while for slower reactions, intervals of several minutes may be sufficient.
-
-
Data Analysis:
-
Process the collected spectra to monitor the changes in the intensity of key absorption bands over time.
-
Baseline correction and normalization are often necessary for accurate quantitative analysis.
-
The extent of hydrolysis can be determined by monitoring the decrease in the integrated area of a characteristic TBOS peak (e.g., a Si-O-C stretching vibration) and the increase in the area of the Si-O-Si peak.
-
Data Presentation: FTIR Peak Assignments
The following tables summarize the key FTIR absorption bands for monitoring the hydrolysis of TBOS and provide a comparison with TEOS.
Table 1: Key FTIR Peak Assignments for the Hydrolysis of this compound (TBOS)
| Wavenumber (cm⁻¹) | Assignment | Change During Hydrolysis |
| ~2960, ~2935, ~2875 | C-H stretching vibrations of butyl groups | Decrease |
| ~1465 | C-H bending vibrations of butyl groups | Decrease |
| ~1100 - 1000 | Si-O-C stretching vibrations | Decrease |
| ~960 | Si-OH stretching | Increase, then decrease |
| ~1080 - 1040 | Si-O-Si asymmetric stretching | Increase |
| ~800 | Si-O-Si symmetric stretching | Increase |
| ~450 | Si-O-Si bending | Increase |
| ~3400 (broad) | O-H stretching (Si-OH and H₂O) | Increase, then stabilize |
| ~1630 | H-O-H bending (adsorbed water) | Increase |
Table 2: Comparative FTIR Peak Assignments for TEOS vs. TBOS Precursors
| Functional Group | TEOS Wavenumber (cm⁻¹) | TBOS Wavenumber (cm⁻¹) | Notes |
| C-H stretching (CH₃) | ~2975 | ~2960 | The slightly lower frequency for TBOS is due to the longer alkyl chain. |
| C-H stretching (CH₂) | ~2930, ~2890 | ~2935, ~2875 | TBOS exhibits more prominent CH₂ stretching bands due to the presence of methylene (B1212753) groups in the butyl chain. |
| Si-O-C stretching | ~1100, ~960 | ~1100 - 1000 | This region is often complex and can contain multiple overlapping bands. The exact positions for TBOS may vary depending on the local molecular environment. |
| C-H bending | ~1445, ~1390 | ~1465 | The bending modes of the larger butyl group will differ from those of the ethyl group. |
Comparison of TBOS and TEOS Hydrolysis by FTIR
While the overall process of hydrolysis and condensation is similar for both TBOS and TEOS, there are key differences that can be observed using FTIR spectroscopy:
-
Reaction Kinetics: The hydrolysis of TBOS is generally slower than that of TEOS under the same conditions. This is attributed to the increased steric hindrance of the larger butoxy groups, which makes the silicon atom less accessible to water molecules. This difference in reaction rate can be quantitatively compared by monitoring the decay of the respective Si-O-C peaks over time.
-
Byproducts: The hydrolysis of TBOS produces butanol, while TEOS produces ethanol. While the O-H stretching vibrations of both alcohols overlap with that of water and silanol groups, their C-H and C-O stretching vibrations can sometimes be distinguished in the FTIR spectra, providing another means to monitor the reaction progress.
-
Structure of the Final Network: The longer butyl groups of TBOS can influence the structure and properties of the resulting silica (B1680970) network. This may be reflected in subtle shifts in the position and shape of the Si-O-Si absorption bands.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for analyzing TBOS hydrolysis using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of TBOS hydrolysis.
Signaling Pathway of Hydrolysis and Condensation
The following diagram illustrates the chemical transformations occurring during the hydrolysis and condensation of this compound.
Caption: Chemical pathway of TBOS hydrolysis and condensation.
Probing the Sol-Gel Transition of Bulky Alkoxysilanes: A Comparative Guide Using ²⁹Si NMR Spectroscopy
For researchers, scientists, and drug development professionals, understanding the kinetics of sol-gel transitions is paramount for controlling material properties. While tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS) are workhorse precursors, the sterically hindered tetra-tert-butoxysilane (TBOS) presents unique characteristics. This guide provides a comparative overview of the ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy techniques used to monitor the sol-gel transition of silicon alkoxides, with a special focus on the anticipated behavior of TBOS in comparison to the well-documented TEOS and TMOS systems.
The sol-gel process, a versatile method for creating inorganic networks, involves the hydrolysis and subsequent condensation of molecular precursors. ²⁹Si NMR spectroscopy is a powerful, non-invasive tool that provides quantitative insights into these reactions by distinguishing between different silicon environments. The notation Qⁿ is used to classify the silicon-oxygen tetrahedra, where 'n' represents the number of bridging oxygen atoms connecting to other silicon atoms. This allows for the precise tracking of monomer consumption and polymer growth throughout the sol-gel transition.
Experimental Protocols for ²⁹Si NMR Monitoring
General Experimental Protocol:
-
Precursor Solution Preparation: A solution of the silicon alkoxide (e.g., TEOS, TMOS, or TBOS) is prepared in a suitable solvent, typically an alcohol corresponding to the alkoxy group (e.g., ethanol (B145695) for TEOS) to minimize transesterification reactions.
-
Initiation of Hydrolysis: A controlled amount of water, often in conjunction with an acid or base catalyst (e.g., HCl or NH₄OH), is added to the precursor solution to initiate the hydrolysis reaction. The molar ratios of alkoxide:solvent:water:catalyst are critical parameters that dictate the reaction kinetics.
-
NMR Sample Preparation: An aliquot of the reacting mixture is transferred to an NMR tube. To ensure quantitative results, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) may be added to shorten the long spin-lattice relaxation times (T₁) of the ²⁹Si nuclei.
-
²⁹Si NMR Data Acquisition: Spectra are acquired at regular intervals to monitor the evolution of the silicon species. Inverse-gated decoupling is a crucial pulse sequence used to suppress the negative Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate quantification of the silicon sites.
Comparative Data Analysis: TBOS vs. TEOS and TMOS
Due to the scarcity of direct ²⁹Si NMR data for the TBOS sol-gel transition in the public domain, a comparative analysis relies on contrasting the well-established behavior of TEOS and TMOS with the theoretically expected behavior of the bulkier TBOS.
The hydrolysis and condensation rates of silicon alkoxides are significantly influenced by the steric hindrance of the alkoxy groups. The tert-butoxy (B1229062) group in TBOS is substantially larger than the ethoxy group in TEOS and the methoxy (B1213986) group in TMOS. This steric bulk is expected to dramatically slow down both the hydrolysis and condensation steps.
| Precursor | Alkoxy Group | Steric Hindrance | Expected Relative Rate of Hydrolysis | Expected Relative Rate of Condensation |
| TMOS | Methoxy (-OCH₃) | Low | Fastest | Fastest |
| TEOS | Ethoxy (-OCH₂CH₃) | Moderate | Intermediate | Intermediate |
| TBOS | tert-Butoxy (-OC(CH₃)₃) | High | Slowest | Slowest |
Table 1. Expected Relative Reactivity of Common Silicon Alkoxides in Sol-Gel Processes. This comparison is based on the principle that increased steric hindrance around the silicon center will impede the nucleophilic attack of water during hydrolysis and the approach of other silicon species during condensation.
Quantitative Analysis of ²⁹Si NMR Spectra:
The ²⁹Si NMR spectra are analyzed by integrating the signal intensities corresponding to the different Qⁿ species. The chemical shift ranges for these species are well-defined:
-
Q⁰: Monomeric species, Si(OR)₄-ₓ(OH)ₓ (-70 to -85 ppm)
-
Q¹: End groups in chains, (RO)₃-y(HO)ySi-O-Si (-80 to -90 ppm)
-
Q²: Middle groups in chains, (RO)₂-z(HO)zSi(-O-Si)₂ (-90 to -100 ppm)
-
Q³: Branching points, (RO)₁-w(HO)wSi(-O-Si)₃ (-100 to -110 ppm)
-
Q⁴: Fully condensed silica, Si(-O-Si)₄ (around -110 ppm)
By plotting the relative concentrations of these Qⁿ species as a function of time, a detailed kinetic profile of the sol-gel transition can be constructed. For TBOS, it is anticipated that the disappearance of the Q⁰ signal and the appearance of Q¹ and subsequent Qⁿ species would be significantly delayed compared to TEOS and TMOS under identical reaction conditions.
Visualizing the Experimental Workflow
The logical flow of a typical ²⁹Si NMR experiment for monitoring a sol-gel transition can be visualized as follows:
Figure 1. Workflow for ²⁹Si NMR monitoring of sol-gel transitions.
Signaling Pathways in Acid-Catalyzed Sol-Gel Process
The fundamental reactions in the acid-catalyzed sol-gel process, hydrolysis and condensation, can be represented as a signaling pathway:
A Comparative Guide to Gas Chromatography and Quantitative NMR for Purity Analysis of Tetrabutyl Orthosilicate
For researchers, scientists, and drug development professionals working with silicon-based materials, the purity of precursors like tetrabutyl orthosilicate (B98303) (TBOS) is paramount. Impurities can significantly impact the properties of synthesized materials, leading to inconsistencies in research and development. This guide provides an objective comparison of two powerful analytical techniques for determining the purity of TBOS: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative data, and a workflow to aid in selecting the most appropriate method for your analytical needs.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a widely adopted technique for the purity assessment of volatile and semi-volatile compounds like TBOS. The principle relies on the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. Commercial TBOS is often specified with a purity of greater than 98.0% as determined by GC, underscoring its industry relevance.[1]
Common Impurities in Tetrabutyl Orthosilicate
The primary impurities in TBOS often stem from its synthesis and sensitivity to moisture. Key potential impurities include:
-
n-Butanol: Formed through the hydrolysis of TBOS upon exposure to moisture.[2]
-
Partially Hydrolyzed TBOS: Molecules where one or more butoxy groups are replaced by hydroxyl groups.
-
Oligomeric Species: Dimers or trimers formed through condensation reactions of partially hydrolyzed TBOS.
-
Residual Starting Materials or Solvents: Depending on the synthetic route.
Experimental Protocol: GC-FID Analysis of this compound
This protocol is a representative method for the purity analysis of TBOS by GC-FID.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the TBOS sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable dry solvent, such as hexane (B92381) or dichloromethane, and dilute to the mark.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-FID Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Constant Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutesRamp: 15 °C/min to 280 °CHold: 5 minutes at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Data Acquisition | Peak area normalization |
3. Data Analysis and Purity Calculation:
The purity of TBOS is typically determined using the area percent method, assuming that all components have a similar response factor with the FID.
Purity (%) = (Peak Area of TBOS / Total Peak Area of all components) x 100
Quantitative Data Summary: GC-FID
The following table presents hypothetical data from a GC-FID analysis of a TBOS sample, illustrating the separation of the main component from potential impurities.
| Compound | Retention Time (min) | Peak Area | Area % |
| n-Butanol | 3.5 | 15,000 | 0.5 |
| This compound | 12.8 | 2,940,000 | 98.0 |
| Partially Hydrolyzed Species | 14.2 | 30,000 | 1.0 |
| Oligomeric Impurity | 18.5 | 15,000 | 0.5 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination, offering direct quantification against a certified internal standard without the need for a substance-specific reference standard for the analyte.[3][4] It is a non-destructive technique that provides both structural and quantitative information.[3]
Experimental Protocol: ¹H-qNMR Analysis of this compound
This protocol outlines the steps for determining the purity of TBOS using ¹H-qNMR.
1. Sample Preparation:
-
Internal Standard Selection: Choose a high-purity, stable internal standard with a simple ¹H NMR spectrum that does not have signals overlapping with the TBOS signals. A suitable internal standard for TBOS could be 1,4-dinitrobenzene (B86053) or maleic anhydride.
-
Gravimetric Preparation: Accurately weigh approximately 20 mg of the TBOS sample and 10 mg of the internal standard into a clean, dry NMR tube using an analytical balance.
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d or Benzene-d₆) to the NMR tube to dissolve both the sample and the internal standard.
2. ¹H-NMR Spectroscopy - Data Acquisition:
| Parameter | Value |
| Spectrometer | 400 MHz or higher field NMR spectrometer |
| Pulse Sequence | Standard 1D proton experiment with a 90° pulse angle |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and internal standard protons |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Temperature | Constant temperature (e.g., 298 K) |
3. Data Analysis and Purity Calculation:
The purity of TBOS is calculated using the following formula:
Purity (%) = (ITBOS / IStd) x (NStd / NTBOS) x (MTBOS / MStd) x (mStd / mTBOS) x PStd
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
PStd = Purity of the internal standard
Quantitative Data Summary: ¹H-qNMR
Below is a hypothetical data set for a ¹H-qNMR analysis of a TBOS sample.
| Parameter | TBOS | Internal Standard (1,4-Dinitrobenzene) |
| Mass (m) | 20.5 mg | 10.2 mg |
| Molar Mass (M) | 320.54 g/mol | 168.11 g/mol |
| ¹H NMR Signal | Triplet at ~3.8 ppm (-OCH₂-) | Singlet at ~8.5 ppm (Ar-H) |
| Number of Protons (N) | 8 | 4 |
| Integral (I) | 5.00 | 1.00 |
| Purity of Standard (PStd) | - | 99.9% |
| Calculated Purity of TBOS | 98.5% | - |
Comparison of GC-FID and qNMR for TBOS Purity Analysis
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and column interaction, followed by detection. | Signal intensity is directly proportional to the number of nuclei. |
| Quantification | Typically relative (area %), can be absolute with a certified standard of the analyte. | Absolute quantification against a certified internal standard of a different compound. |
| Reference Standard | Requires a reference standard of the analyte for absolute quantification. | Requires a certified internal standard of a different, stable compound.[4] |
| Selectivity | High for volatile and semi-volatile compounds. | High, based on distinct chemical shifts of nuclei. |
| Sensitivity | Very high for organic compounds. | Generally lower than GC-FID. |
| Sample Throughput | High, with relatively short run times. | Can be lower due to longer relaxation delays required for accurate quantification. |
| Information Provided | Retention time and relative abundance of components. | Structural information and absolute purity.[3] |
| Destructive/Non-destructive | Destructive. | Non-destructive.[3] |
Experimental Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the purity analysis of this compound, incorporating both GC-FID and qNMR techniques for a comprehensive assessment.
Conclusion
Both GC-FID and qNMR are robust and valuable techniques for assessing the purity of this compound. GC-FID serves as an excellent, high-throughput method for routine quality control and for identifying and quantifying volatile impurities. For instances requiring the highest accuracy, direct SI traceability, and structural confirmation without the need for an analyte-specific reference standard, qNMR is the superior choice.[4] The non-destructive nature of qNMR is also a significant advantage when sample availability is limited.
For a comprehensive and highly confident purity assessment, utilizing these techniques orthogonally is recommended. GC-FID can provide a detailed impurity profile, while qNMR can deliver a highly accurate absolute purity value of the main TBOS component. The selection of the most appropriate method will ultimately depend on the specific analytical requirements, available instrumentation, and the intended application of the this compound.
References
A Comparative Guide to the Thermal Stability of Silica Derived from Tetra-n-butoxyorthosilicate (TBOS) and Other Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silica's Thermal Properties Based on Precursor Materials
The thermal stability of silica (B1680970) nanoparticles is a critical parameter influencing their application in diverse fields, including drug delivery, catalysis, and composite materials. This guide provides a comparative analysis of the thermal gravimetric analysis (TGA) of silica synthesized from tetra-n-butoxyorthosilicate (TBOS) against silica derived from other common precursors, namely tetraethyl orthosilicate (B98303) (TEOS) and rice husk ash (RHA). This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate silica source for their specific thermal requirements.
Data Presentation: A Comparative Look at Thermal Decomposition
The thermal stability of silica nanoparticles is primarily evaluated by their weight loss at different temperature ranges, as measured by thermogravimetric analysis (TGA). The following table summarizes the typical weight loss percentages observed for silica derived from TBOS, TEOS, and RHA.
| Precursor | Temperature Range (°C) | Typical Weight Loss (%) | Primary Cause of Weight Loss |
| TBOS (expected) | < 200 | 5 - 15 | Removal of adsorbed water, residual butanol, and other organic solvents |
| 200 - 600 | 2 - 5 | Dehydroxylation of surface silanol (B1196071) groups (Si-OH) | |
| > 600 | < 2 | Further condensation of remaining silanol groups | |
| TEOS | < 150 | ~2 | Removal of adsorbed water and ethanol (B145695).[1] |
| 200 - 600 | ~1.23 | Dehydroxylation of the silica surface.[1] | |
| Total | ~3.23 | ||
| Rice Husk Ash (RHA) | < 150 | 5 - 10 | Removal of physically adsorbed water.[2] |
| 150 - 500 | 40 - 60 | Decomposition of organic matter (hemicellulose, cellulose, lignin).[2] | |
| > 500 | < 5 | Residual carbon oxidation and further dehydroxylation |
Note: Specific TGA data for silica derived purely from TBOS is not extensively available in the reviewed literature. The values presented are based on the expected behavior of silica synthesized from a larger alkoxide precursor, which may lead to a higher initial weight loss due to the removal of the corresponding alcohol (butanol).
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are the protocols for the synthesis of silica nanoparticles from TBOS via a modified Stöber method and a general procedure for their thermogravimetric analysis.
Synthesis of Silica Nanoparticles from TBOS (Modified Stöber Method)
Materials:
-
Tetra-n-butoxyorthosilicate (TBOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the ethanol-water mixture and stir to ensure homogeneity.
-
In a separate container, dissolve TBOS in ethanol.
-
Add the TBOS solution to the ammonium hydroxide/ethanol/water mixture under vigorous stirring.
-
Continue stirring the reaction mixture for a specified period (e.g., 2-24 hours) at room temperature to allow for the hydrolysis and condensation of TBOS to form silica nanoparticles.
-
Collect the resulting silica nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and deionized water multiple times to remove unreacted precursors and by-products.
-
Dry the purified silica nanoparticles in an oven at a specified temperature (e.g., 60-100 °C).
Thermogravimetric Analysis (TGA) of Silica Nanoparticles
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small amount of the dried silica nanoparticle sample (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).
-
Place the sample pan into the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation of any organic residues.
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the temperature ranges of decomposition and the percentage of weight loss in each stage.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the synthesis and analysis of silica nanoparticles.
Caption: Experimental workflow for silica synthesis and thermal analysis.
Caption: Logical relationship of TGA for different silica precursors.
References
A Comparative Guide to Measuring the Zeta Potential of Silica Nanoparticles
For researchers, scientists, and drug development professionals, understanding the surface properties of nanoparticles is paramount. The zeta potential is a critical parameter that governs the stability of colloidal dispersions and influences interactions with biological systems. This guide provides a comparative overview of measuring the zeta potential of silica (B1680970) nanoparticles, with a focus on those synthesized from tetra-n-butoxy-silane (TBOS), and presents supporting data and methodologies.
The Significance of Zeta Potential in Nanoparticle Formulations
Zeta potential is the measure of the magnitude of the electrostatic repulsive or attractive forces between particles in a liquid suspension.[1] It is a key indicator of the stability of a colloidal system; nanoparticles with a high positive or negative zeta potential will repel each other, leading to a stable, well-dispersed formulation.[2] Conversely, nanoparticles with a low zeta potential (approaching zero) are more likely to aggregate or flocculate due to van der Waals forces.[3] Generally, zeta potential values greater than +30 mV or less than -30 mV are considered to indicate good colloidal stability.[4]
For silica nanoparticles, particularly in drug delivery applications, the surface charge influences circulation time, cellular uptake, and toxicity.[3][5] Therefore, accurate and reproducible measurement of zeta potential is essential for formulation development and quality control.
Comparison of Zeta Potential in Different Nanoparticle Systems
The zeta potential of nanoparticles is highly dependent on the material, surface modifications, and the surrounding medium, especially its pH and ionic strength.[3][6] The following table provides a comparative summary of typical zeta potential values for silica nanoparticles and other common nanoparticle systems.
| Nanoparticle System | Precursor/Core Material | Dispersing Medium | pH | Typical Zeta Potential (mV) | Reference |
| Silica Nanoparticles | TBOS (Tetra-n-butoxy-silane) | Deionized Water | ~7 | -30 to -50 | * |
| Silica Nanoparticles | TEOS (Tetraethyl orthosilicate) | Deionized Water | ~7 | -19.3 ± 1.7 | [5] |
| Amine-Modified Silica | TEOS + APTES | Deionized Water | ~7 | +32.5 ± 2.2 | [5] |
| Carboxyl-Modified Silica | TEOS + Cysteine | Deionized Water | ~7 | -26.6 ± 3.5 | [5] |
| Gold Nanoparticles | Gold | Deionized Water | ~7 | -30 to -50 | [4] |
| Zinc Oxide Nanoparticles | Zinc Oxide | Deionized Water | ~7 | -26.53 | [7] |
| Note: Data for TBOS-derived silica nanoparticles is less commonly published than for TEOS. The provided range is a typical expectation based on the known chemistry of silica surfaces in neutral aqueous solutions. |
Experimental Protocol: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
The most common technique for determining zeta potential is Electrophoretic Light Scattering (ELS).[8] This method measures the velocity of charged particles moving under the influence of an applied electric field.[9] This velocity, known as the electrophoretic mobility, is then used to calculate the zeta potential.[10]
Objective: To determine the zeta potential of TBOS-derived silica nanoparticles in an aqueous suspension.
Materials:
-
TBOS-derived silica nanoparticle suspension
-
High-purity deionized water (18.2 MΩ·cm)
-
Disposable capillary zeta cell
-
Syringe or pipette for sample loading
-
Zeta potential analyzer (e.g., Malvern Zetasizer, Anton Paar Litesizer)
Procedure:
-
Sample Preparation:
-
Ensure the nanoparticle suspension is well-dispersed. If necessary, sonicate the sample for 5-10 minutes in a bath sonicator to break up any loose agglomerates.
-
Dilute the stock suspension with high-purity deionized water to an appropriate concentration. The optimal concentration is typically determined by the instrument's specifications, often aligning with the concentration used for Dynamic Light Scattering (DLS) size measurements.[11] High concentrations can cause multiple scattering, while very low concentrations may not produce a sufficient signal.[11]
-
Measure the pH of the final suspension, as zeta potential is highly pH-dependent.[11]
-
-
Instrument Setup:
-
Turn on the zeta potential analyzer and allow it to stabilize according to the manufacturer's instructions.
-
Select the appropriate measurement settings in the software. Key parameters include:
-
Dispersant: Water (Input the correct viscosity and dielectric constant for the measurement temperature).[11]
-
Cell Type: Disposable capillary cell.
-
Temperature: Set to a controlled temperature, typically 25°C.
-
Analysis Model: Smoluchowski approximation (f(κa) of 1.5) is generally appropriate for aqueous media with moderate electrolyte concentration and particles larger than a few nanometers.[9]
-
-
-
Measurement:
-
Carefully flush a new disposable capillary cell with the prepared nanoparticle suspension to ensure the cell walls are coated with the sample.
-
Load the cell with the sample, typically around 750 µL, ensuring no air bubbles are trapped inside.[11] Trapped bubbles can disrupt the measurement.
-
Insert the cell into the instrument.
-
Allow the sample to equilibrate to the set temperature (e.g., 2-3 minutes).
-
Perform the measurement. The instrument will apply an electric field and measure the Doppler shift of scattered laser light to determine particle velocity.[1][8]
-
Typically, three or more consecutive measurements are performed to ensure reproducibility.
-
-
Data Analysis:
-
The software will automatically calculate the electrophoretic mobility and convert it to a zeta potential value (in millivolts, mV).
-
Examine the quality of the data, including the phase plot and the zeta potential distribution.
-
Report the final result as the mean zeta potential ± standard deviation, along with the measured pH, temperature, and dispersant composition.[11]
-
Visualizing Key Concepts and Workflows
To better illustrate the principles and processes involved, the following diagrams have been generated.
Caption: Experimental workflow for measuring zeta potential using ELS.
Caption: Relationship between zeta potential and colloidal stability.
References
- 1. A basic introduction to Electrophoretic Light Scattering (ELS) for Zeta potential measurements - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 2. wyatt.com [wyatt.com]
- 3. Zeta Potential: A Fundamental Measure for Colloidal Behavior – CD Bioparticles Blog [cd-bioparticles.com]
- 4. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. ndsl.kr [ndsl.kr]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. NanoFASE - electrophoretic-light-scattering---els [nanofase.eu]
- 9. macro.lsu.edu [macro.lsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Silica Aerogels: TBOS vs. TEOS Precursors
For researchers, scientists, and drug development professionals, the choice of silica (B1680970) precursor is a critical determinant of the final mechanical properties of silica aerogels. This guide provides an objective comparison of silica aerogels synthesized from tetrabutoxysilane (TBOS) and the more common tetraethoxysilane (TEOS), supported by available experimental data and detailed methodologies.
The selection between TBOS and TEOS as a silica precursor influences the hydrolysis and condensation rates during the sol-gel process, ultimately affecting the microstructure and, consequently, the mechanical performance of the resulting aerogel. While TEOS is more widely studied, understanding the characteristics of TBOS-derived aerogels is crucial for applications requiring specific mechanical attributes.
Executive Summary of Mechanical Properties
Silica aerogels derived from TEOS generally exhibit a well-characterized range of mechanical properties. Due to the faster hydrolysis and condensation of TEOS compared to TBOS, TEOS-based aerogels can form a more finely structured and potentially more brittle network, depending on the synthesis conditions. Conversely, the bulkier butoxy groups in TBOS lead to a slower reaction rate, which can result in a different network structure with potentially enhanced ductility.
| Mechanical Property | Silica Aerogels from TBOS | Silica Aerogels from TEOS | Key Observations |
| Young's Modulus (MPa) | Data not readily available in comparative studies. Expected to be influenced by network connectivity and density. | 0.1 - 4.0 | The Young's modulus of TEOS-based aerogels is highly dependent on density and processing conditions.[1] |
| Compressive Strength (MPa) | Data not readily available in comparative studies. The larger pore structure may influence compressive failure. | 0.1 - 3.0 | Compressive strength is a key parameter for load-bearing applications and is well-documented for TEOS aerogels.[1] |
| Density (g/cm³) | Potentially lower densities achievable due to the larger organic groups of the precursor. | 0.05 - 0.5 | Density is a critical factor that influences all mechanical properties.[1] |
Note: Direct comparative quantitative data for TBOS-derived silica aerogels' mechanical properties is sparse in publicly available literature, highlighting a need for further research in this specific area.
Precursor Chemistry and Its Influence on Mechanical Properties
The choice of precursor, either TBOS or TEOS, directly impacts the sol-gel synthesis process, which in turn dictates the final mechanical characteristics of the silica aerogel. The differing alkyl chain lengths of the alkoxy groups in TBOS (butoxy) and TEOS (ethoxy) lead to variations in steric hindrance and reaction kinetics. This fundamental difference at the molecular level translates to macroscopic differences in the aerogel's structure and mechanical resilience. The following diagram illustrates the logical relationship between the precursor choice and the resulting aerogel properties.
Caption: Logical flow from precursor choice to mechanical properties.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for comparing the outcomes of different precursor systems. Below are representative methodologies for the synthesis of silica aerogels using both TBOS and TEOS, followed by a standard method for mechanical testing.
Synthesis of Silica Aerogels from TEOS
A common method for producing silica aerogels from TEOS involves a two-step acid-base catalyzed sol-gel process.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) - Catalyst
-
Ammonium Hydroxide (NH₄OH) - Catalyst
-
Hexamethyldisilazane (HMDZ) - for surface modification (optional, for hydrophobicity)
Procedure:
-
Sol Preparation: TEOS, ethanol, water, and an acidic catalyst (e.g., HCl) are mixed in specific molar ratios. The mixture is stirred to facilitate the hydrolysis of TEOS.
-
Gelation: A basic catalyst (e.g., NH₄OH) is added to the sol to accelerate the condensation reactions, leading to the formation of a gel within a mold.
-
Aging: The wet gel is aged in a sealed container, often in the presence of ethanol, for a period to strengthen the silica network.
-
Solvent Exchange: The solvent within the gel pores is exchanged with a non-polar solvent like hexane, especially if surface modification is planned.
-
Surface Modification (Optional): To prevent pore collapse during ambient pressure drying and to impart hydrophobicity, the gel is often treated with a silylating agent like HMDZ.
-
Drying: The solvent is removed from the gel network. This can be achieved through supercritical drying with CO₂ or through ambient pressure drying after surface modification.
The following diagram outlines the experimental workflow for synthesizing TEOS-based silica aerogels.
Caption: Synthesis workflow for TEOS-derived silica aerogels.
Synthesis of Silica Aerogels from TBOS
The synthesis protocol for TBOS-based aerogels is analogous to that of TEOS, with adjustments made to account for the different reactivity of the precursor.
Materials:
-
Tetrabutoxysilane (TBOS)
-
Butanol (or another suitable solvent)
-
Deionized Water
-
Acid and Base Catalysts (e.g., HCl and NH₄OH)
Procedure:
-
Sol Preparation: Due to the slower hydrolysis rate of TBOS, the initial mixing and hydrolysis step may require longer stirring times or slightly different catalyst concentrations compared to the TEOS protocol. Butanol is often used as the solvent to ensure miscibility.
-
Gelation, Aging, Solvent Exchange, and Drying: These steps are conceptually similar to the TEOS process. However, the specific timings for gelation and aging may need to be optimized based on the observed reaction kinetics.
Mechanical Property Testing
Uniaxial compression testing is a standard method to determine the Young's modulus and compressive strength of aerogels.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
Procedure:
-
Sample Preparation: Cylindrical or cubic aerogel samples with flat and parallel loading surfaces are prepared.
-
Testing: The sample is placed between the compression platens of the UTM. A compressive load is applied at a constant strain rate.
-
Data Acquisition: The applied stress and the resulting strain are recorded throughout the test.
-
Analysis: The Young's modulus is calculated from the initial linear portion of the stress-strain curve. The compressive strength is typically determined as the stress at the first major failure event or at a specific strain value.
Conclusion
While TEOS remains the more extensively characterized precursor for silica aerogel synthesis, the potential for tailoring mechanical properties with alternative precursors like TBOS warrants further investigation. The slower reaction kinetics of TBOS may offer advantages in controlling the final network structure, potentially leading to aerogels with improved toughness or flexibility. However, a clear lack of direct comparative studies with quantitative mechanical data for TBOS-derived aerogels presents a significant knowledge gap. Future research should focus on systematic studies that directly compare the mechanical performance of aerogels synthesized from TEOS and TBOS under identical processing conditions to provide a clearer understanding of the structure-property relationships and guide material selection for specific applications.
References
A Comparative Analysis of TBOS-Derived Silica: Surface Area and Pore Size
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Silica (B1680970) Precursor for Mesoporous Material Synthesis
The synthesis of silica nanoparticles with tailored surface area and pore size is a critical aspect of research and development in fields ranging from catalysis and chromatography to drug delivery and biomaterials. The choice of the silicon alkoxide precursor plays a pivotal role in determining the final morphological and textural properties of the resulting silica. This guide provides a comparative analysis of silica derived from tetra-n-butoxy-orthosilicate (TBOS) and other commonly used silica precursors, with a focus on surface area and pore size.
Performance Comparison: TBOS-Derived Silica vs. Alternatives
Tetra-n-butoxy-orthosilicate (TBOS) is a less commonly utilized precursor compared to tetraethyl orthosilicate (B98303) (TEOS) and tetramethyl orthosilicate (TMOS). However, the available research indicates that the use of TBOS can lead to the formation of silica materials with significantly larger pore sizes. The bulkier butoxy groups in TBOS are believed to influence the hydrolysis and condensation kinetics during the sol-gel process, resulting in a different porous structure compared to silica derived from smaller alkoxides.
One study on the synthesis of mesoporous organosilica nanoparticles demonstrated that using TBOS as a modulator in the synthesis process resulted in materials with a large average pore size of approximately 14 nm. This was noted to be significantly larger than what is typically achieved with TEOS-based synthesis under similar conditions.
While specific quantitative data for the surface area of silica derived purely from TBOS is limited in publicly available literature, the general trend observed with silica precursors suggests an inverse relationship between pore size and surface area. Therefore, it is plausible that TBOS-derived silica may exhibit a comparatively lower surface area than silica synthesized from TEOS or TMOS, which are known to produce materials with very high surface areas, often exceeding 1000 m²/g.
The following table summarizes the typical surface area and pore size characteristics of silica derived from TBOS and other common precursors.
| Precursor | Typical BET Surface Area (m²/g) | Typical Pore Size (nm) | Key Characteristics |
| Tetra-n-butoxy-orthosilicate (TBOS) | Data not readily available; likely lower than TEOS/TMOS | Larger pores (~14 nm reported in modified synthesis) | Slower hydrolysis, leads to larger pore structures. |
| Tetraethyl Orthosilicate (TEOS) | 600 - 1500 | 2 - 15 | Most commonly used precursor, well-established protocols, high surface area. |
| Tetramethyl Orthosilicate (TMOS) | 700 - 1200 | 2 - 10 | Higher reactivity than TEOS, can lead to smaller particle and pore sizes. |
| Sodium Silicate | 100 - 800 | 2 - 20 | Lower cost precursor, often results in a wider pore size distribution. |
Experimental Protocols
The characterization of surface area and pore size of silica materials is predominantly carried out using nitrogen adsorption-desorption analysis. The two most common methods for interpreting the data from this analysis are the Brunauer-Emmett-Teller (BET) theory for surface area determination and the Barrett-Joyner-Halenda (BJH) method for pore size distribution analysis.
Brunauer-Emmett-Teller (BET) Analysis for Specific Surface Area
The BET method is a widely accepted standard for determining the specific surface area of porous and finely divided materials.
Methodology:
-
Sample Degassing: A known weight of the silica sample is first degassed under vacuum at an elevated temperature (typically 150-300 °C) to remove any adsorbed contaminants from the surface.
-
Nitrogen Adsorption: The degassed sample is then cooled to liquid nitrogen temperature (77 K).
-
Isotherm Measurement: Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed onto the silica surface is measured at various relative pressures (P/P₀).
-
Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.35. A plot of 1/[W((P₀/P)-1)] versus P/P₀ is generated, where W is the weight of the adsorbed gas. The slope and y-intercept of this plot are used to calculate the specific surface area of the material.
Barrett-Joyner-Halenda (BJH) Analysis for Pore Size Distribution
The BJH method is a model used to determine the pore size distribution of a material from the nitrogen desorption branch of the isotherm.
Methodology:
-
Isotherm Measurement: A full nitrogen adsorption-desorption isotherm is measured, typically up to a relative pressure close to 1.
-
Data Analysis: The BJH analysis is applied to the desorption branch of the isotherm. The method is based on the Kelvin equation, which relates the pore diameter to the pressure at which condensation or evaporation of nitrogen occurs within the pore.
-
Pore Size Distribution: The analysis calculates the volume of pores within different size ranges, providing a pore size distribution plot (pore volume vs. pore diameter).
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of mesoporous silica, from precursor selection to final analysis.
Caption: General workflow for the synthesis and characterization of mesoporous silica.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetrabutyl Orthosilicate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as tetrabutyl orthosilicate (B98303), is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of tetrabutyl orthosilicate, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][3] Avoid contact with skin and eyes, and do not breathe in mist or vapors.[1] In case of contact, rinse the affected area immediately with plenty of water.[1][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container for disposal by an approved waste disposal plant.[1][4]
-
Containment: Collect waste this compound in a suitable, closed container. This container should be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][5] It is also crucial to store it away from incompatible materials such as strong oxidizing agents and strong acids.[1] The chemical may decompose upon exposure to moist air or water.[6]
-
Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations for hazardous waste disposal.
In the event of a spill, the following steps should be taken:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][4]
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any vapors.
-
Absorb the Spill: Use an inert absorbent material, such as sand, silica (B1680970) gel, or universal binder, to soak up the spilled chemical.[1]
-
Collect and Dispose: Scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]
Key Data Summary
For quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Property | Information | Source |
| Primary Hazards | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Moisture. | [1][6] |
| Personal Protective Equipment (PPE) | Safety goggles, Chemical-resistant gloves, Lab coat, Use in a well-ventilated area or under a fume hood. | [1][3] |
| Spill Containment Material | Inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][4] |
Disposal Workflow
The logical flow for the proper disposal of this compound, from identification to final disposal, is illustrated in the diagram below.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
